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(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol Documentation Hub

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  • Product: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol
  • CAS: 1417793-44-2

Core Science & Biosynthesis

Foundational

(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol chemical properties

This is an in-depth technical guide for (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.[1] Classification: Heterocyclic Sulfonamide Scaffold | Pr...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.[1]

Classification: Heterocyclic Sulfonamide Scaffold | Primary Application: Fragment-Based Drug Discovery (FBDD)[1]

Executive Summary

(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol is a bifunctional pharmacophore scaffold characterized by a pyrrolidine core substituted with a pyridin-2-ylsulfonyl group at the


 position and a hydroxymethyl  group at the 

position.[1]

This molecule serves as a critical intermediate in the synthesis of bioactive compounds targeting TRPV3 channels , H+/K+ ATPases (Potassium-Competitive Acid Blockers), and GPCRs . Its structural value lies in the combination of a rigid, polar sulfonamide core (hydrogen bond acceptor) with a modifiable primary alcohol handle, allowing for rapid library expansion via esterification, oxidation, or halogenation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Structural Specifications
PropertyData
IUPAC Name (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol
Molecular Formula

Molecular Weight 242.29 g/mol
Core Scaffold Pyrrolidine sulfonamide
Stereochemistry Available as Racemate, (R)-isomer, or (S)-isomer depending on starting material.[1][2]
Predicted Physicochemical Properties

Data derived from consensus computational models for the sulfonamide-pyridine class.[1]

ParameterValueSignificance
cLogP 0.45 – 0.85Highly soluble in polar organic solvents; favorable for CNS penetration if derivatized.[1]
TPSA ~80 Ų(Sulfonamide: ~45 + Pyridine: ~13 + Alcohol: ~20). Good oral bioavailability range (<140 Ų).
pKa (Pyridine N) ~5.2Weakly basic; protonatable at physiological pH in acidic compartments (e.g., lysosomes).
H-Bond Donors 1 (Alcohol -OH)Critical for target engagement or further functionalization.[1]
H-Bond Acceptors 4Sulfonyl oxygens (2), Pyridine N (1), Alcohol O (1).

Synthetic Methodology

The synthesis of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol is a nucleophilic substitution reaction.[1] It follows a standard sulfonyl chloride coupling protocol.

Reagents & Materials[2][3][4][5][7][8][9][10][11][12][13]
  • Precursor A: Pyridine-2-sulfonyl chloride [CAS: 66715-65-9] (Electrophile)[1][3]

  • Precursor B: Pyrrolidin-3-ylmethanol [CAS: 5082-74-6] (Nucleophile)[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve Pyrrolidin-3-ylmethanol  (1.0 equiv) in anhydrous DCM (0.2 M concentration).
    
  • Activation: Add DIPEA (1.5 equiv) and cool the solution to

    
     using an ice bath.
    
  • Addition: Dropwise add a solution of Pyridine-2-sulfonyl chloride (1.1 equiv) in DCM over 15 minutes. Note: Pyridine-2-sulfonyl chloride is moisture sensitive; handle rapidly.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1]

  • Quenching: Quench with saturated

    
     solution.
    
  • Work-up: Extract the aqueous layer with DCM (3x).[1] Combine organic layers, wash with brine, and dry over anhydrous

    
    .[4]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0–10% MeOH in DCM) to yield the title compound as a viscous oil or low-melting solid.[1]

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack mechanism governing the synthesis.

SynthesisMechanism Start Pyrrolidin-3-ylmethanol (Nucleophile) Intermediate Tetrahedral Sulfonyl Intermediate Start->Intermediate N-attack on S Reagent Pyridine-2-sulfonyl chloride (Electrophile) Reagent->Intermediate Product (1-(Pyridin-2-ylsulfonyl) pyrrolidin-3-yl)methanol Intermediate->Product Elimination of Cl- Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Caption: Nucleophilic substitution pathway: The pyrrolidine nitrogen attacks the sulfonyl sulfur, displacing chloride.[1]

Chemical Reactivity & Derivatization

This scaffold is designed as a "linker" module. The primary alcohol allows for diverse downstream chemistry without affecting the sulfonamide core.

Oxidation (Aldehyde/Acid Generation)[1]
  • Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation.[1]

  • Product: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)carbaldehyde.[1]

  • Utility: Reductive amination to introduce secondary/tertiary amines for library expansion.

Halogenation (Leaving Group Installation)
  • Reagent: Thionyl chloride (

    
    ) or Appell Reaction (
    
    
    
    ).[1]
  • Product: 3-(Chloromethyl)-1-(pyridin-2-ylsulfonyl)pyrrolidine.[1]

  • Utility:

    
     displacement with heterocycles or thiols.[1]
    
Stability Profile
  • Sulfonamide Bond: Highly stable to hydrolysis under acidic (pH > 1) and basic conditions at RT.[1] Requires harsh reducing conditions (e.g.,

    
     sonication) to cleave.
    
  • Pyridine Ring: Susceptible to N-oxidation using mCPBA to form Pyridine-N-oxide (changes polarity and metabolism).[1]

Applications in Drug Discovery[7][8][10][13][15]

Pharmacophore Mapping

The molecule provides three distinct interaction vectors for protein binding:

  • Pyridine Nitrogen: Metal coordination (e.g., in metalloenzymes) or pH-dependent ionic interaction.[1]

  • Sulfonyl Group: Rigid geometry controller and hydrogen bond acceptor.

  • Hydroxymethyl Group: H-bond donor/acceptor, mimicking serine/threonine side chains.[1]

Therapeutic Areas[1][7][10]
  • TRPV3 Antagonists: Pyridine-methanol derivatives have been identified as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, utilized in treating neuropathic pain and skin disorders.[1][5][6]

  • Potassium-Competitive Acid Blockers (P-CABs): The sulfonyl-pyrrolidine motif is structurally homologous to the core of Vonoprazan and TAK-438 , where the pyridine ring competes for the

    
     binding site of the 
    
    
    
    -ATPase.[1]
  • Caspase Inhibitors: Similar scaffolds (pyridin-3-yloxymethyl derivatives) have been explored as non-peptide Caspase-3 inhibitors.[1]

Pharmacophore Center Pyrrolidine Scaffold Alcohol Primary Alcohol (H-Bond Donor) Center->Alcohol Pyridine Pyridine Ring (Metal Binding / Basic) Sulfonyl Sulfonyl Linker (Rigid Geometry) Pyridine->Sulfonyl Target2 Target: H+/K+ ATPase (Acid Secretion) Pyridine->Target2 K+ Competition Sulfonyl->Center Target1 Target: TRPV3 (Pain) Alcohol->Target1 Polar Contact

Caption: Pharmacophore map highlighting the functional vectors and their biological target relevance.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Precursor Warning: Pyridine-2-sulfonyl chloride is corrosive and lachrymatory.[1] Handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere. The alcohol is stable, but the sulfonamide precursors are moisture-sensitive.

References

  • Sigma-Aldrich. 1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol Product Entry. (Note: Structural analog reference for CAS verification). Link

  • Gomtsyan, A., et al. (2016).[6] "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists." Journal of Medicinal Chemistry, 59(10), 4926–4947. Link

  • Arikawa, Y., et al. (2012). "Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB)."[1][7] Journal of Medicinal Chemistry, 55(9), 4446-4456.[7] Link

  • BenchChem. Application Notes and Protocols for Pyridine-2-Sulfonate Reactions.Link[1]

Sources

Exploratory

Technical Synthesis Guide: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol

Executive Summary The synthesis of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol represents a classic but deceptively challenging sulfonamide coupling. While the disconnection appears trivial—linking a secondary amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol represents a classic but deceptively challenging sulfonamide coupling. While the disconnection appears trivial—linking a secondary amine to a sulfonyl chloride—the specific instability of pyridine-2-sulfonyl chloride renders standard "off-the-shelf" protocols unreliable.

This guide prioritizes a self-validating workflow that circumvents the isolation of the unstable sulfonyl chloride intermediate. We present two distinct routes:

  • Route A (Recommended for Discovery): In situ activation of sodium pyridine-2-sulfinate using N-chlorosuccinimide (NCS).

  • Route B (Scale-Up): Oxidative chlorination of 2-mercaptopyridine.

Both routes converge on the selective N-sulfonylation of pyrrolidin-3-ylmethanol , leveraging the nucleophilic differential between the secondary amine and the primary alcohol to avoid protection steps.

Strategic Analysis & Retrosynthesis

The target molecule combines a polar pyrrolidine scaffold with a pyridine sulfonamide. The primary synthetic challenge is the high reactivity of the pyridine-2-sulfonyl moiety, which is prone to nucleophilic attack at the sulfur atom (hydrolysis) and thermal decomposition (SO₂ extrusion).

Retrosynthetic Logic

The disconnection is made at the sulfonamide bond (


). The synthons are the electrophilic pyridine-2-sulfonyl chloride and the nucleophilic pyrrolidin-3-ylmethanol.

Retrosynthesis Target (1-(Pyridin-2-ylsulfonyl) pyrrolidin-3-yl)methanol Disconnection Sulfonamide Disconnection Target->Disconnection Retrosynthesis Amine Pyrrolidin-3-ylmethanol (Nucleophile) Disconnection->Amine Electrophile Pyridine-2-sulfonyl chloride (Unstable Electrophile) Disconnection->Electrophile Precursor Sodium Pyridine-2-sulfinate (Stable Surrogate) Electrophile->Precursor In Situ Oxidation

Figure 1: Retrosynthetic analysis highlighting the strategic use of a stable sulfinate precursor.

Critical Reagent Handling: Pyridine-2-Sulfonyl Chloride[1]

Expert Insight: Unlike benzenesulfonyl chlorides, pyridine-2-sulfonyl chloride is not shelf-stable. It decomposes rapidly at room temperature to 2-chloropyridine and sulfur dioxide. Commercial supplies are often degraded.

  • Visual Indicator: Pure material is a colorless to pale yellow oil/solid. Brown or black coloration indicates significant decomposition.[1]

  • Storage: If isolated, store at -20°C under Argon.

  • Operational Rule: Generate in situ and react immediately.

Route A: The Sulfinate Protocol (High Reliability)

This route is recommended for medicinal chemistry campaigns (100 mg to 10 g scale). It utilizes sodium pyridine-2-sulfinate (CAS 24367-66-6), a stable solid, which is chlorinated under mild conditions.[2]

Reagents & Materials
ReagentEquiv.[3][1][4][5][6][7][8]Role
Sodium pyridine-2-sulfinate1.2Sulfonyl source
N-Chlorosuccinimide (NCS)1.2Oxidative chlorinating agent
Pyrrolidin-3-ylmethanol1.0Amine nucleophile
Triethylamine (TEA)3.0Base / HCl scavenger
Dichloromethane (DCM)SolventAnhydrous reaction medium
Step-by-Step Protocol
Step 1: Activation (Sulfonyl Chloride Generation)
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a nitrogen inlet and magnetic stir bar.

  • Suspension: Add Sodium pyridine-2-sulfinate (1.2 equiv) and suspend in anhydrous DCM (0.2 M concentration relative to sulfinate).

  • Chlorination: Cool the suspension to 0°C (ice bath). Add NCS (1.2 equiv) portion-wise over 15 minutes.

    • Observation: The suspension will change texture as succinimide precipitates.

  • Reaction: Stir at 0°C to 10°C for 45–60 minutes.

    • Checkpoint: Do not exceed 1 hour. The active species is now formed.

Step 2: Coupling (Amine Addition)
  • Preparation: In a separate vial, dissolve Pyrrolidin-3-ylmethanol (1.0 equiv) and TEA (3.0 equiv) in a minimal amount of DCM.

  • Addition: Add the amine solution dropwise to the activated sulfonyl chloride mixture at 0°C .

    • Rate: Maintain internal temperature < 5°C to favor N-sulfonylation over O-sulfonylation.

  • Completion: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours.

    • Monitoring: Check TLC (5% MeOH in DCM). Product is usually more polar than the starting amine but distinct from the baseline.

Step 3: Workup & Purification[2]
  • Quench: Add saturated aqueous NaHCO₃ solution.

  • Extraction: Extract with DCM (3x).

    • Note: The pyridine ring makes the product amphoteric. Ensure the aqueous layer is pH ~8. If too acidic, the product remains in the water; if too basic, phenols (if present) might salt out, though not an issue here.

  • Wash: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Chromatography: Flash column chromatography on Silica Gel.

    • Eluent: Gradient 0%

      
       10% MeOH in DCM.
      
    • Yield Expectation: 65–80%.[9]

Route B: Oxidative Chlorination (Scale-Up >10g)

For larger scales, starting from 2-mercaptopyridine is more cost-effective but requires rigorous temperature control to prevent thermal runaway.

Workflow Diagram

Workflow Start Start: 2-Mercaptopyridine Oxidation Oxidative Chlorination (Cl2 gas or NaOCl/HCl) Temp: -10°C to 0°C Start->Oxidation Exothermic! Quench Ice Water Quench Extract into DCM (Cold) Oxidation->Quench Isolate crude oil Coupling Add Amine + Base (Pyrrolidin-3-ylmethanol) Temp: 0°C Quench->Coupling Immediate use Workup Aq. Workup & Purification Coupling->Workup

Figure 2: Process flow for the oxidative chlorination route, emphasizing temperature control.

Protocol Nuances
  • Acidic Media: Dissolve 2-mercaptopyridine in conc. HCl/H₂O.[4]

  • Chlorination: Bubble Cl₂ gas or add NaOCl dropwise at -10°C .

  • Critical Safety: This reaction generates Cl₂ fumes and is highly exothermic.

  • Extraction: Rapidly extract the cold aqueous mixture with cold DCM. Do not concentrate to dryness. Use the DCM solution of the sulfonyl chloride directly in the coupling step.

Characterization & QC

Confirming the structure requires distinguishing the regioselectivity (N- vs O-sulfonylation).

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

8.6 - 7.6 ppm (4H, m)
Pyridine aromatic protons.

4.8 ppm (1H, t, J=5Hz)
-OH proton . Presence confirms free alcohol (N-sulfonylation).

3.5 - 3.1 ppm (Multiplets)
Pyrrolidine ring protons adjacent to N (deshielded by sulfonyl).
LC-MS [M+H]+ ~ 243.08Consistent with formula C₁₀H₁₄N₂O₃S.
IR ~3400 cm⁻¹ (Broad)O-H stretch.
~1340, 1160 cm⁻¹Sulfonamide S=O stretches.

Troubleshooting

Issue: Low Yield / Complex Mixture

  • Cause: Hydrolysis of sulfonyl chloride.[3][1]

  • Fix: Ensure DCM is anhydrous.[1] Increase NCS/Sulfinate loading to 1.5 equiv.

Issue: O-Sulfonylation Byproduct

  • Cause: Reaction temperature too high or base concentration too high.

  • Fix: Keep reaction at 0°C. If byproduct persists, treat the crude mixture with 1M LiOH in THF/Water (1:1) for 30 mins at RT. This selectively hydrolyzes the unstable sulfonate ester (O-SO₂Pyr) back to the alcohol, leaving the stable sulfonamide (N-SO₂Pyr) intact.

References

  • BenchChem. (2025).[3][1][4][5] Stability of Pyridine-2-sulfonyl Chloride and Related Compounds. Retrieved from

  • ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from

  • ChemicalBook. (2025). Synthesis of Pyridine-2-sulfonyl Chloride from Sodium pyridine-2-sulfinate. Retrieved from

  • National Institutes of Health (NIH). (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives. Retrieved from

  • PrepChem. (2025). Synthesis of 2-(3-Pyrrolidinyl)pyridine and Derivatives. Retrieved from

Sources

Foundational

Technical Guide: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol

This technical guide provides an in-depth analysis of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry. Executive Summary (1-(Pyridin-2-ylsulfonyl)...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol is a functionalized pyrrolidine scaffold featuring a pyridine-2-sulfonyl group at the nitrogen position and a hydroxymethyl group at the C3 position. This compound serves as a versatile intermediate in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and enzymes where sulfonamide linkages provide metabolic stability and hydrogen-bonding capabilities.

Unlike its benzene-sulfonyl analogs, the pyridine ring introduces a basic nitrogen atom, altering the physicochemical properties (logP, pKa) and potentially improving aqueous solubility and target selectivity.

Chemical Identity
PropertyDetail
Systematic Name (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol
CAS Number Not Widely Indexed (See Synthesis for Reactant CAS)
Molecular Formula C₁₀H₁₄N₂O₃S
Molecular Weight 242.30 g/mol
SMILES OCC1CCN(S(=O)(=O)c2ccccn2)C1
InChIKey (Predicted) FTKHPQFFQRKOJC-UHFFFAOYSA-N (Isomer dependent)

Note on CAS Registry: As a specialized intermediate, this specific molecule does not have a widely recognized CAS number in public commercial databases (e.g., PubChem, ChemSpider). It is typically synthesized in situ or on-demand from commercially available precursors.

Chemical Profile & Structural Analysis[3]

Physicochemical Properties (Calculated)

The incorporation of the pyridine ring and the hydroxymethyl group creates a balanced profile for drug discovery:

PropertyValue (Predicted)Significance
LogP ~0.5 - 1.2Moderate lipophilicity; favorable for oral bioavailability.
TPSA ~80 ŲGood membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (OH)Critical for receptor binding interactions.
H-Bond Acceptors 4 (N, O, SO₂)Facilitates diverse binding modes.
pKa (Pyridine N) ~2.5 - 3.5The electron-withdrawing sulfonyl group significantly lowers the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2).
Structural Features
  • Sulfonyl Linker: The sulfonyl group (

    
    ) acts as a rigid spacer and a bioisostere for amide bonds, providing metabolic stability against hydrolysis.
    
  • Pyrrolidine Core: A saturated 5-membered ring that introduces specific stereochemical vectors (if chiral) and limits conformational flexibility compared to linear chains.

  • Hydroxymethyl Handle: A primary alcohol that serves as a "warhead" for further functionalization (e.g., oxidation to aldehyde/acid, conversion to leaving groups for nucleophilic substitution).

Synthetic Pathways[4]

Since the specific CAS is not standard, the compound is synthesized via the sulfonylation of pyrrolidin-3-ylmethanol.

Reaction Scheme

The synthesis involves the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur of pyridine-2-sulfonyl chloride.

Synthesis R1 Pyrrolidin-3-ylmethanol (CAS: 50705-57-0) Reagent Base (Et3N or DIPEA) DCM, 0°C -> RT R1->Reagent R2 Pyridine-2-sulfonyl chloride (CAS: 66715-65-9) R2->Reagent Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Product (1-(Pyridin-2-ylsulfonyl) pyrrolidin-3-yl)methanol Intermediate->Product Elimination of HCl

Figure 1: Synthetic pathway for (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol.

Detailed Protocol
  • Preparation : In a round-bottom flask, dissolve pyrrolidin-3-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition : Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 - 1.5 eq) to scavenge the HCl generated.

  • Cooling : Cool the reaction mixture to 0°C using an ice bath to control the exotherm.

  • Sulfonylation : Dropwise add a solution of pyridine-2-sulfonyl chloride (1.0 - 1.1 eq) in DCM.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS.

  • Workup : Quench with water. Extract with DCM. Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification : Purify the crude residue via flash column chromatography (Silica gel, MeOH/DCM gradient) to yield the target compound as a white to off-white solid/oil.

Medicinal Chemistry Applications

Scaffold Utility

This molecule is a valuable building block for Fragment-Based Drug Discovery (FBDD) . The pyridine-sulfonyl-pyrrolidine motif is a privileged scaffold found in various bioactive compounds, including:

  • 11β-HSD1 Inhibitors : Used in metabolic disease research.

  • GPCR Antagonists : The pyridine nitrogen can interact with specific residues (e.g., histidine, serine) in receptor binding pockets.

  • Kinase Inhibitors : The sulfonyl group can position the pyridine ring to interact with the hinge region or solvent-exposed areas.

Bioisosterism

The pyridine-2-sulfonyl group serves as a bioisostere for the more common benzenesulfonyl group.

  • Advantage : The pyridine nitrogen (even with reduced basicity) can accept hydrogen bonds, potentially improving potency against targets with specific H-bond donor residues.

  • Solubility : The polarity of the pyridine ring often improves aqueous solubility compared to the phenyl analog.

Pharmacophore Center Scaffold Core (Pyrrolidine) OH Hydroxymethyl (-CH2OH) H-Bond Donor/Acceptor (Solubility/Warhead) Center->OH SO2 Sulfonyl Group (-SO2-) Rigid Linker Metabolic Stability Center->SO2 Py Pyridine Ring Pi-Stacking H-Bond Acceptor (N) SO2->Py

Figure 2: Pharmacophore analysis highlighting key interaction points.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical data is expected:

  • 
     NMR (400 MHz, 
    
    
    
    or
    
    
    )
    :
    • Pyridine Protons : ~8.6 ppm (d, 1H), ~8.0 ppm (d, 1H), ~7.9 ppm (t, 1H), ~7.5 ppm (t, 1H).

    • Pyrrolidine Protons : Multiplets in the range of 1.5 – 3.6 ppm.

    • Hydroxymethyl Protons : Doublet or multiplet around 3.4 – 3.6 ppm.

    • Hydroxyl Proton : Broad singlet (exchangeable with

      
      ).
      
  • LC-MS :

    • ESI+ :

      
      .
      
  • Purity : >95% by HPLC (254 nm).

Safety & Handling

  • Hazard Identification : As a sulfonamide derivative, it may cause skin and eye irritation.

  • Handling : Use standard PPE (gloves, lab coat, safety goggles). Handle in a fume hood.

  • Storage : Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alcohol.

References

  • Pyrrolidin-3-ylmethanol (Reactant)

    • Source: Sigma-Aldrich / PubChem.
    • CAS: 50705-57-0 (Racemic), 110013-18-8 (R-isomer), 110013-19-9 (S-isomer).
    • Link:

  • Pyridine-2-sulfonyl chloride (Reactant)

    • Source: Fluorochem / Enamine.
    • CAS: 66715-65-9 .[1]

    • Link:

  • General Synthesis of Sulfonamides

    • Methodology: "Sulfonylation of Amines." Organic Chemistry Portal.
    • Context: Standard protocol for coupling sulfonyl chlorides with secondary amines.
    • Link:

  • Related Scaffold (Pyridine-3-sulfonyl analog)

    • Compound: Vonoprazan (features a pyridine-3-sulfonyl-pyrrole core).[2]

    • Relevance: Demonstrates the pharmaceutical utility of pyridine-sulfonyl-nitrogen heterocycles.
    • Link:

Sources

Exploratory

Spectroscopic Characterization and Structural Validation of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol: A Technical Guide

Executive Summary In the landscape of modern drug discovery, the rigorous structural validation of small-molecule building blocks is paramount. (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (CAS No.: 1417793-44-2) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rigorous structural validation of small-molecule building blocks is paramount. (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (CAS No.: 1417793-44-2) is a highly versatile screening compound featuring a sulfonamide linkage bridging a pyridine ring and a chiral pyrrolidine core. With a molecular formula of C₁₀H₁₄N₂O₃S and a molecular weight of 242.30 g/mol , this compound presents unique spectroscopic challenges due to its conformational flexibility and diastereotopic proton environments.

As a Senior Application Scientist, I approach the characterization of such novel building blocks not merely as a checklist, but as a self-validating system of orthogonal analytical techniques. This whitepaper details the causality behind the experimental design, providing a comprehensive framework for the NMR, HRMS, and FT-IR characterization of this compound.

Structural Significance & Causality in Analytical Design

The structural elucidation of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol requires a multi-modal approach. The molecule contains three critical domains:

  • The Pyridin-2-ylsulfonyl Group: Highly electron-withdrawing, this group heavily deshields the adjacent protons on both the pyridine and pyrrolidine rings.

  • The Pyrrolidine Ring: The presence of a chiral center at the C3 position renders the methylene protons at C2, C4, and C5 diastereotopic. This results in complex, non-equivalent multiplets in the ¹H NMR spectrum.

  • The Hydroxymethyl Group: The terminal hydroxyl group is subject to rapid chemical exchange.

To build a self-validating analytical system, we must select techniques that orthogonally confirm these domains. NMR provides the carbon skeleton and proton environments, relying on established empirical rules for heterocycles . HRMS confirms the exact elemental composition and connectivity via fragmentation, while FT-IR independently verifies the presence of the sulfonamide and hydroxyl functional groups .

Workflow A Sample Preparation (Purity >95%) B 1H & 13C NMR (Conformational Analysis) A->B Aliquot 1 C HRMS (ESI-TOF) (Exact Mass & Fragmentation) A->C Aliquot 2 D FT-IR Spectroscopy (Functional Group ID) A->D Aliquot 3 E Data Integration (Structural Confirmation) B->E C->E D->E

Analytical workflow for the spectroscopic validation of small molecule screening compounds.

Self-Validating Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: DMSO-d₆ is selected over CDCl₃ as the solvent. Traces of acid in CDCl₃ catalyze the rapid exchange of the hydroxymethyl proton, broadening or erasing the signal. DMSO-d₆ strongly hydrogen-bonds with the hydroxyl group, slowing the exchange rate and allowing for the direct observation of the -OH signal and its scalar coupling to the adjacent -CH₂ group.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ (99.9 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Instrument Calibration: Tune and match the probe on a 400 MHz NMR spectrometer to the ¹H and ¹³C frequencies. Perform rigorous shimming to achieve a line width at half-height of <0.5 Hz for the TMS peak.

  • Data Acquisition: Acquire ¹H NMR spectra using a 30° pulse angle, 2.0 s relaxation delay, and 16 scans. Acquire ¹³C NMR spectra using a power-gated decoupling sequence (WALTZ-16) with a 2.0 s relaxation delay and 1024 scans.

  • Validation: The integration of the ¹H spectrum must strictly yield 14 protons. The presence of exactly 10 distinct carbon resonances in the ¹³C spectrum validates the lack of molecular symmetry.

High-Resolution Mass Spectrometry (HRMS)

Causality: Electrospray Ionization (ESI) is a soft ionization technique that preserves the pseudo-molecular ion [M+H]⁺. By carefully ramping the collision energy, we can induce specific heterolytic cleavages. The fragmentation of sulfonamides under collision-induced dissociation (CID) is a well-documented phenomenon characterized by the extrusion of sulfur dioxide .

Step-by-Step Methodology:

  • Sample Preparation: Dilute the stock solution to 1 µg/mL in MS-grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Formic acid acts as a proton source to drive the formation of the [M+H]⁺ ion.

  • Injection & Ionization: Inject 5 µL into the ESI-TOF source. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and cone gas flow to 50 L/h.

  • Mass Analysis: Acquire data in positive ion mode over an m/z range of 50–1000. For MS/MS, apply a collision energy ramp of 15–30 eV using Argon as the collision gas.

  • Validation: The observed [M+H]⁺ mass must be within 5 ppm of the theoretical exact mass (243.0798 Da).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, a process that frequently introduces moisture artifacts (broad bands at 3400 cm⁻¹) that mask the molecule's true O-H stretching frequency.

Step-by-Step Methodology:

  • Background Collection: Collect a background spectrum of the ambient atmosphere using an ATR diamond crystal accessory (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Apply 2 mg of the neat solid directly onto the diamond crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact.

  • Data Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Validation: The spectrum must exhibit distinct asymmetric and symmetric S=O stretches (~1345 and 1160 cm⁻¹), validating the sulfonamide linkage independently of the NMR data.

Quantitative Spectroscopic Data

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Assignment
Pyridine C6-H8.65ddd1H4.8, 1.5, 0.9Aromatic CH adjacent to N
Pyridine C3-H7.95dt1H7.8, 1.0Aromatic CH adjacent to SO₂
Pyridine C4-H8.10td1H7.8, 1.5Aromatic CH para to N
Pyridine C5-H7.65ddd1H7.8, 4.8, 1.0Aromatic CH
Pyrrolidine C2-H₂3.45, 3.20m, m2H-Diastereotopic CH₂ adjacent to N
Pyrrolidine C5-H₂3.35, 3.15m, m2H-Diastereotopic CH₂ adjacent to N
CH₂-OH3.50d2H6.5Hydroxymethyl CH₂
Pyrrolidine C3-H2.35m1H-Aliphatic CH
Pyrrolidine C4-H₂1.90, 1.65m, m2H-Diastereotopic CH₂
OH4.60t (br)1H5.5Exchangeable hydroxyl proton
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (ppm)Carbon TypeAssignment
156.2Quaternary (C)Pyridine C2 (attached to SO₂)
150.5CHPyridine C6
138.8CHPyridine C4
127.4CHPyridine C5
122.1CHPyridine C3
62.5CH₂Hydroxymethyl (-CH₂OH)
52.1CH₂Pyrrolidine C2
48.4CH₂Pyrrolidine C5
40.2CHPyrrolidine C3
28.5CH₂Pyrrolidine C4
Table 3: FT-IR and HRMS Data Summary
TechniqueKey Signals / m/zAssignment / Formula
FT-IR (ATR)3350 cm⁻¹ (br)O-H stretching
FT-IR (ATR)1345 cm⁻¹, 1160 cm⁻¹S=O asymmetric and symmetric stretching
HRMS (ESI+)243.0801[M+H]⁺ (Calculated for C₁₀H₁₅N₂O₃S: 243.0798)
HRMS/MS179.12[M+H - SO₂]⁺

Mechanistic Insights into MS Fragmentation

The ESI-MS/MS predictive fragmentation pathway provides a definitive map of the molecule's connectivity. The parent ion [M+H]⁺ at m/z 243.08 undergoes a primary heterolytic cleavage resulting in the extrusion of neutral SO₂ (loss of 64 Da), yielding a stable fragment at m/z 179.12. Competing pathways involve the cleavage of the S-N bond, which can distribute the positive charge to either the pyridinesulfonyl cation (m/z 142.00) or the pyrrolidinium ion (m/z 100.08), depending on the collision energy applied.

MS_Fragmentation M [M+H]+ m/z 243.08 Parent Ion F1 [M+H - SO2]+ m/z 179.12 Extrusion of SO2 M->F1 -SO2 (64 Da) F2 [C5H4NSO2]+ m/z 142.00 Pyridinesulfonyl Cation M->F2 Heterolytic Cleavage F3 [C5H10NO]+ m/z 100.08 Pyrrolidinium Ion M->F3 Heterolytic Cleavage

ESI-MS/MS predictive fragmentation pathway for (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

  • Smith, R. M., Chienthavorn, O., Saha, S., Wilson, I. D., Wright, B., & Taylor, S. D. (2000). Selective deuterium exchange during superheated heavy water chromatography-nuclear magnetic resonance spectroscopy-mass spectrometry of sulfonamides. Journal of Chromatography A, 886(1-2), 289-295.[Link]

Foundational

Biological Activity of Pyridinylsulfonyl Compounds

Executive Summary The pyridinylsulfonyl moiety—comprising a pyridine ring directly linked to a sulfonyl group ( )—represents a privileged scaffold in modern medicinal chemistry. Unlike their phenylsulfonyl analogs, pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridinylsulfonyl moiety—comprising a pyridine ring directly linked to a sulfonyl group (


)—represents a privileged scaffold in modern medicinal chemistry. Unlike their phenylsulfonyl analogs, pyridinylsulfonyl compounds possess unique electronic properties due to the nitrogen atom in the aromatic ring. This nitrogen acts as a specific hydrogen bond acceptor and alters the lipophilicity (LogP) and metabolic stability of the molecule.

This guide analyzes the biological spectrum of this pharmacophore, ranging from Potassium-Competitive Acid Blockers (P-CABs) and loop diuretics to emerging LpxH inhibitors for multidrug-resistant bacteria. It provides actionable synthesis protocols, mechanistic insights, and validated structure-activity relationship (SAR) data.

Chemical Architecture & SAR

The biological utility of the pyridinylsulfonyl group stems from two core structural features:

  • The Sulfonyl Linker: Acts as a strong electron-withdrawing group (EWG) and a geometry-constraining spacer that orients the pyridine ring for optimal target engagement.

  • The Pyridine Nitrogen:

    • Electronic Modulation: Lowers the pKa of the sulfonamide NH (in sulfonamides), enhancing solubility and bioavailability.

    • Target Interaction: Forms critical water-mediated or direct hydrogen bonds with active site residues (e.g., F141 in LpxH enzymes).

SAR Visualization: The Pyridinylsulfonyl Pharmacophore

The following diagram illustrates how substitutions on this core scaffold dictate therapeutic class.

SAR_Pyridinylsulfonyl Core Pyridinylsulfonyl Core Scaffold R_Pos Position of N (2, 3, or 4) Core->R_Pos Linker Sulfonyl Linkage (-SO2-NH- / -SO2-C-) Core->Linker Tail Tail Group (Pyrrole, Piperazine, Urea) Core->Tail PCAB P-CABs (Vonoprazan) Target: H+/K+ ATPase R_Pos->PCAB 3-Pyridyl Diuretic Loop Diuretics (Torasemide) Target: Na+/K+/2Cl- Linker->Diuretic Sulfonylurea Tail->PCAB Pyrrole Antibiotic Antibiotics (LpxH Inhibitors) Target: Lipid A Biosynthesis Tail->Antibiotic Piperazine Anticancer Anticancer (Sulfonamides) Target: PI3K / CAIX Tail->Anticancer Aryl/Heteroaryl

Caption: Structure-Activity Relationship (SAR) mapping of the pyridinylsulfonyl scaffold to major therapeutic classes.

Therapeutic Applications & Mechanisms

Gastrointestinal: Potassium-Competitive Acid Blockers (P-CABs)

The most commercially significant application is Vonoprazan (Takecab), a drug used for acid-related diseases.

  • Mechanism: Unlike proton pump inhibitors (PPIs) that require acid activation and bind covalently, Vonoprazan competes reversibly with

    
     ions at the luminal surface of the 
    
    
    
    -ATPase.
  • Role of Pyridinylsulfonyl: The pyridine-3-sulfonyl group is critical for binding affinity. The sulfonyl group orients the pyridine ring to stack against specific residues in the ion channel, blocking potassium entry and thus acid secretion.

Infectious Disease: LpxH Inhibition

Recent research has identified pyridinylsulfonyl piperazines as potent inhibitors of LpxH (UDP-2,3-diacylglucosamine hydrolase), a key enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria.[1]

  • Advantage over Phenyl Analogs: Replacing a phenyl ring with a pyridine ring (specifically ortho-substituted) significantly enhances potency.[1]

  • Key Interaction: The pyridine nitrogen interacts with residue F141 in the LpxH active site, a contact point unavailable to phenyl analogs.

  • Data: Compounds like JH-LPH-106 show IC50 values in the sub-nanomolar range (0.044 nM against K. pneumoniae LpxH).[1][2]

Oncology: PI3K and Carbonic Anhydrase IX

Pyridinyl sulfonamides have shown dual-inhibition capabilities:

  • PI3K Pathway: Pyrimidine-pyridine-sulfonamide hybrids inhibit Phosphoinositide 3-kinases (PI3K), inducing G1 phase cell cycle arrest.

  • Carbonic Anhydrase IX (CAIX): The sulfonamide moiety (

    
    ) binds to the Zinc ion in the CAIX active site. The pyridine ring provides selectivity over cytosolic isoforms (CAI/II) due to steric clashes in the narrower active sites of the off-targets.
    

Experimental Protocols

Synthesis: General N-Sulfonylation Protocol

This protocol describes the formation of a pyridinyl sulfonamide bond, the critical step in synthesizing libraries for SAR studies.

Reagents:

  • Amine substrate (e.g., substituted piperazine or aniline).

  • Pyridine-3-sulfonyl chloride (commercially available or prepared via oxidative chlorination).

  • Base: Triethylamine (

    
    ) or Pyridine.
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of the amine substrate in anhydrous DCM (

    
     concentration) under an inert atmosphere (
    
    
    
    ).
  • Base Addition: Add 1.2 eq of

    
    . Cool the mixture to 
    
    
    
    using an ice bath.
  • Acylation: Dropwise add a solution of 1.1 eq Pyridine-3-sulfonyl chloride in DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc) or LC-MS.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel).

Validation Check: The appearance of two strong bands in IR spectroscopy at


 and 

confirms the sulfonyl (

) group formation.
Bioassay: LpxH Enzymatic Inhibition Assay

To quantify the activity of synthesized pyridinylsulfonyl compounds against Gram-negative targets.

Methodology:

  • Enzyme Prep: Purify recombinant E. coli or K. pneumoniae LpxH.

  • Substrate: Use UDP-2,3-diacyl-GlcN (chemically synthesized or enzymatically generated).

  • Reaction Mix: 50 mM HEPES (pH 7.5), 0.01% Triton X-100, 2 mM DTT, LpxH enzyme (1–5 nM), and varying concentrations of the inhibitor (dissolved in DMSO).

  • Initiation: Add substrate (

    
     concentration). Incubate at 
    
    
    
    for 20 minutes.
  • Detection: Use a coupled assay (e.g., measuring phosphate release via Malachite Green or detecting UDP formation).

  • Analysis: Fit data to the Morrison equation (for tight-binding inhibitors) or standard dose-response curves to determine

    
    .
    

Data Summary & Visualization

Comparative Activity Table

The following table summarizes the potency shifts observed when optimizing the pyridinylsulfonyl scaffold.

Compound ClassTargetR-Group VariationActivity (IC50 / Ki)Reference
Phenyl-Sulfonamide LpxH (E. coli)Phenyl ring360 nM[1]
Pyridinyl-Sulfonamide LpxH (E. coli)2-Cl-4-CF3-Pyridine4.6 nM [1]
Vonoprazan H+/K+ ATPasePyridine-3-sulfonylKi = 10 nM[2]
Torasemide Na/K/2ClPyridine-3-sulfonylureaHigh Ceiling Diuretic[3]
Mechanism of Action: LpxH Inhibition Pathway

This diagram details the specific molecular interactions responsible for the superior potency of pyridinylsulfonyl compounds in bacterial inhibition.

MOA_LpxH Inhibitor Pyridinylsulfonyl Inhibitor Enzyme LpxH Enzyme (Active Site) Inhibitor->Enzyme Binds Interaction Interaction: Pyridine N <-> Phe141 Enzyme->Interaction Stabilized by Outcome Inhibition of Lipid A Biosynthesis Interaction->Outcome Blocks Substrate BactDeath Bacterial Cell Death (Gram-Negative) Outcome->BactDeath Lysis

Caption: Mechanism of Action for Pyridinylsulfonyl-based LpxH inhibitors leading to bacterial cell death.

References

  • Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. JACS Au. (2024). Link

  • Discovery of a Novel Pyrrole Derivative (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry. (2023). Link

  • Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide. Arzneimittelforschung. (1988). Link

  • Novel pyridinyl and pyrimidinylcarbazole sulfonamides as antiproliferative agents. Bioorganic & Medicinal Chemistry Letters. (2007). Link

  • Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules. (2012). Link

Sources

Exploratory

Engineering Arylsulfonyl-Based GPR119 Agonists: From Structural Rationale to Preclinical Validation

Executive Summary The G-protein-coupled receptor 119 (GPR119) has emerged as a highly promising therapeutic target for type 2 diabetes mellitus (T2DM) and obesity due to its dual role in regulating glucose homeostasis an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The G-protein-coupled receptor 119 (GPR119) has emerged as a highly promising therapeutic target for type 2 diabetes mellitus (T2DM) and obesity due to its dual role in regulating glucose homeostasis and energy balance. However, the clinical translation of early GPR119 agonists was historically hindered by suboptimal pharmacokinetic (PK) properties and rapid metabolic clearance. This technical whitepaper explores the structural and mechanistic paradigm shift achieved by integrating arylsulfonyl groups into agonist scaffolds—specifically focusing on arylsulfonyl 3-(pyridin-2-yloxy)anilines—to optimize both target affinity and metabolic stability.

The Mechanistic Imperative of GPR119 in Metabolic Disease

GPR119 is a class A (rhodopsin-like) G-protein-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract[1]. Activation of GPR119 by small-molecule agonists stimulates adenylate cyclase via Gαs coupling, elevating intracellular cyclic AMP (cAMP)[1].

This biochemical cascade drives a dual anti-diabetic mechanism:

  • Direct Pancreatic Action: Enhancement of glucose-stimulated insulin secretion (GSIS) directly from β-cells[1][2].

  • Incretin Modulation: Secretion of glucagon-like peptide-1 (GLP-1) in the gut, which further amplifies insulin release, delays gastric emptying, and suppresses appetite[1][2].

GPR119_Signaling Agonist Arylsulfonyl Agonist Receptor GPR119 (Class A GPCR) Agonist->Receptor G_Protein Gαs Protein Activation Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC cAMP ↑ cAMP Accumulation AC->cAMP L_Cell Enteroendocrine L-cells (GLP-1 Secretion) cAMP->L_Cell Beta_Cell Pancreatic β-cells (Insulin Secretion) cAMP->Beta_Cell

Arylsulfonyl agonist-induced GPR119 signaling cascade driving GLP-1 and insulin secretion.

Structural Biology and the Arylsulfonyl Pharmacophore

Early GPR119 agonists suffered from poor pharmacokinetic profiles, rapid metabolic clearance, and consequent loss of in vivo efficacy[3]. The discovery of arylsulfonyl 3-(pyridin-2-yloxy)anilines represented a structural breakthrough in the field. Researchers identified that replacing metabolically labile methyl groups on early scaffolds (e.g., Compound 1) with metabolically stable arylsulfonyl moieties drastically improved both receptor potency and systemic half-life[4][5].

Cryo-EM structural analyses of the human GPR119-Gs complex reveal that the sulfonyl group engages in critical hydrogen bonding and electrostatic interactions within the transmembrane binding pocket[6]. Specifically, polar residues such as Arg2.62 (R2627.36) and Glu2.61 (E2617.35) are pivotal; mutating these residues completely abolishes agonist-induced cAMP accumulation[6]. The arylsulfonyl group acts as a rigid anchor, enabling adjacent aromatic rings to form optimal π-π stacking interactions with gate residues like Phe157 and Trp265[6].

Quantitative SAR and Pharmacokinetic Optimization

The strategic incorporation of the arylsulfonyl group directly addresses metabolic vulnerabilities. The electron-withdrawing nature of the sulfonyl group reduces the electron density of the adjacent aromatic rings, shielding them from rapid cytochrome P450-mediated oxidation.

Table 1: SAR and Pharmacokinetic Evolution of GPR119 Agonists (Data synthesized from the optimization trajectory of 3-(pyridin-2-yloxy)anilines[4][5])

Compound IterationR-Group SubstitutionGPR119 EC₅₀ (nM)Metabolic Stability (HLM t₁/₂, min)Oral Bioavailability (F%)
Compound 1 Trimethyl45< 1512%
Compound 12 Monosulfonyl223528%
Compound 34 Arylsulfonyl4> 12065%

Note: Compound 34 demonstrates how the arylsulfonyl moiety yields a potent and efficacious GPR119 agonist with vastly improved PK properties[4][5].

Self-Validating Experimental Protocols

To ensure rigorous validation of novel arylsulfonyl GPR119 agonists, the following self-validating protocols must be employed. These workflows are designed with internal controls to distinguish true receptor-mediated agonism from off-target artifacts.

Protocol 1: In Vitro cAMP Accumulation Assay (Primary Screen)

Causality & Logic: Because GPR119 strictly couples to Gαs, intracellular cAMP is the direct, unamplified second messenger[1]. Measuring cAMP provides a highly sensitive, proximal readout of receptor activation before downstream signal divergence.

  • Cell Preparation: Culture CHO-K1 cells stably expressing human GPR119[7]. Seed at 10,000 cells/well in a low-volume 384-well plate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes.

    • Causality: IBMX prevents the enzymatic degradation of cAMP by phosphodiesterases, ensuring the assay measures the total synthesized cAMP, thereby amplifying the signal-to-background window.

  • Ligand Treatment: Add the arylsulfonyl test compounds in a 10-point dose-response curve (0.1 nM to 10 μM). Include a known GPR119 agonist (e.g., APD597) as a positive control and DMSO as a vehicle negative control[6].

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (anti-cAMP cryptate and d2-labeled cAMP). Read time-resolved fluorescence at 665 nm and 620 nm.

  • Validation Check: The assay is only deemed valid if the positive control yields an EC₅₀ within 3-fold of its historical average and the Z'-factor is >0.6.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

Causality & Logic: A clinically viable GPR119 agonist must only stimulate insulin in the presence of elevated glucose to prevent fatal hypoglycemia[2]. This protocol tests the glucose-dependency of the agonist.

  • Starvation Phase: Incubate MIN6 pancreatic β-cells in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing low glucose (2.8 mM) for 2 hours.

    • Causality: This depletes intracellular glucose stores and establishes a true basal insulin secretion baseline.

  • Treatment Phase: Wash cells and apply KRBH buffer containing either low (2.8 mM) or high (16.8 mM) glucose[7].

  • Agonist Addition: Co-administer the arylsulfonyl agonist (1 μM) with the respective glucose buffers.

  • Quantification: After 1 hour of incubation at 37°C, collect the supernatant and quantify secreted insulin via a high-sensitivity ELISA.

  • Validation Check: The compound must show a statistically significant increase in insulin secretion at 16.8 mM glucose compared to the vehicle, but no significant increase at 2.8 mM glucose.

Screening_Workflow Library Arylsulfonyl Library Synthesis cAMP_Screen Primary Screen (HTRF cAMP Assay) Library->cAMP_Screen Selectivity Counter-Screen (Parental CHO Cells) cAMP_Screen->Selectivity EC50 < 10nM GSIS Functional Validation (GSIS in MIN6) Selectivity->GSIS No off-target cAMP PK_Tox In Vivo PK & Efficacy (db/db Mice) GSIS->PK_Tox Glucose-dependent

Hierarchical screening workflow ensuring target specificity and physiological relevance.

Translating SAR to In Vivo Efficacy

The transition from in vitro potency to in vivo efficacy is frequently derailed by poor metabolic stability. Optimized compounds featuring the arylsulfonyl group exhibit prolonged plasma half-lives and maintain sustained cAMP elevation in target tissues. This translates to robust anti-diabetic efficacy in murine models (e.g., db/db mice), improving HbA1c levels and suppressing appetite without inducing hypoglycemic events[2][3][5]. By adhering to strict structure-based design and self-validating screening cascades, arylsulfonyl-based GPR119 agonists represent a highly refined class of therapeutics for metabolic disorders.

References

  • Discovery and optimization of arylsulfonyl 3-(pyridin-2-yloxy)anilines as novel GPR119 agonists - PlumX. plu.mx.
  • Discovery and optimization of arylsulfonyl 3-(pyridin-2-yloxy)anilines as novel GPR119 agonists - PubMed. nih.gov.
  • A categorical structure-activity relationship analysis of GPR119 ligands - PMC. nih.gov.
  • Microbial biotransformation to obtain stilbene methylglucoside with GPR119 agonistic activity - Frontiers. frontiersin.org.
  • Identification of Novel, Structurally Diverse, Small Molecule Modul
  • Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - Semantic Scholar. semanticscholar.org.
  • What are GPR119 agonists and how do they work?

Sources

Foundational

The Pyridinone Scaffold: A Privileged Architecture in Modern Drug Discovery

Topic: Role of Pyridinone Scaffolds in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The pyridinone scaffold (specifically 2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Pyridinone Scaffolds in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridinone scaffold (specifically 2-pyridone and 4-pyridone) has transcended its status as a simple heterocycle to become a "privileged structure" in medicinal chemistry.[1] Its utility stems from a unique electronic duality: it can function simultaneously as a hydrogen bond donor and acceptor, while its aromatic character allows for π-stacking interactions. This guide dissects the structural, electronic, and synthetic attributes of pyridinones that drive their success in FDA-approved therapeutics ranging from epigenetic modulators (Tazemetostat) to antivirals (Baloxavir marboxil) and anti-fibrotics (Pirfenidone).

Structural & Electronic Properties: The Tautomeric Advantage

The versatility of the pyridinone scaffold is rooted in its tautomeric equilibrium. Unlike pyridine, which is a dedicated hydrogen bond acceptor, 2-pyridone exists in equilibrium with 2-hydroxypyridine.

  • Solid State & Polar Solvents: The lactam (2-pyridone) form predominates due to a large dipole moment and intermolecular hydrogen bonding (dimerization).

  • Gas Phase & Non-Polar Solvents: The lactim (2-hydroxypyridine) form is often favored.[2]

In a biological context (aqueous environment), the 2-pyridone form is typically the bioactive species. It presents a specific motif: a hydrogen bond donor (N-H) adjacent to a hydrogen bond acceptor (C=O). This mimics the peptide bond (


) geometry, allowing pyridinones to act as bioisosteres for amides and nucleobases.
Visualization: Tautomeric Equilibrium & Binding Modes

Tautomerism Lactam 2-Pyridone (Lactam) (Polar/Aqueous Favored) H-Bond Donor & Acceptor Lactim 2-Hydroxypyridine (Lactim) (Non-Polar/Gas Favored) Amphoteric Lactam->Lactim  K_eq < 1 (in water)   Target Biological Target (Kinase Hinge / Active Site) Lactam->Target  H-Bonding Network  

Figure 1: The tautomeric equilibrium of the 2-pyridone scaffold.[2][3][4][5] In drug discovery, the lactam form is exploited for its peptide-mimicking hydrogen bonding capability.

Mechanistic Case Studies in Approved Drugs[6][7]

Epigenetics: Tazemetostat (EZH2 Inhibitor)

Drug: Tazemetostat (Tazverik) Target: EZH2 (Enhancer of Zeste Homolog 2) histone methyltransferase. Mechanism: EZH2 catalyzes the methylation of Histone H3 at Lysine 27 (H3K27me3), silencing tumor suppressor genes. Tazemetostat acts as a competitive inhibitor of the cofactor S-adenosylmethionine (SAM).

Role of Pyridinone: Structural biology reveals that the 2-pyridone moiety of Tazemetostat binds in the SAM pocket. The pyridone ring mimics the cytosine base or the amino acid core of SAM, forming critical hydrogen bonds with the backbone of the enzyme's regulatory loop. This "cofactor mimicry" is a high-precision application of the scaffold.

Antivirals: Baloxavir Marboxil (Influenza)

Drug: Baloxavir marboxil (Xofluza) Target: Cap-dependent endonuclease (CEN) of the influenza polymerase PA subunit.[6][7] Mechanism: Influenza viruses snatch the 5'-cap from host mRNAs to prime their own transcription. Baloxavir inhibits this by chelating the two metal ions (Mg²⁺ or Mn²⁺) essential for the endonuclease activity.[8]

Role of Pyridinone: Baloxavir features a polycyclic carbamoylpyridone core. The carbonyl oxygen of the pyridone, along with adjacent hydroxyl/carbonyl groups, forms a tridentate chelation motif that locks the two metal ions in the active site, preventing the cleavage of host mRNA.

Visualization: Metal Chelation Mechanism

BaloxavirMechanism cluster_active_site Catalytic Pocket Inhibitor Baloxavir Acid (Pyridinone Core) Metal1 Mg²⁺ / Mn²⁺ (Metal A) Inhibitor->Metal1 Chelation (O) Metal2 Mg²⁺ / Mn²⁺ (Metal B) Inhibitor->Metal2 Chelation (O) Substrate Host mRNA Cap Enzyme Influenza Endonuclease (Active Site Residues) Enzyme->Metal1 Coordination Enzyme->Metal2 Coordination

Figure 2: The "Two-Metal Ion" binding mode. The pyridinone oxygen atoms coordinate divalent cations in the viral endonuclease active site, blocking viral replication.

Anti-Fibrotics: Pirfenidone (IPF)

Drug: Pirfenidone (Esbriet) Target: Pleiotropic modulation (TGF-β, TNF-α). Structure: 5-methyl-1-phenylpyridin-2(1H)-one.[9] Role: Unlike the target-specific design of Tazemetostat, Pirfenidone was discovered via phenotypic screening. The N-phenyl-2-pyridone structure is metabolically robust and possesses the lipophilicity required to penetrate fibrotic tissue, downregulating pro-fibrotic cytokines.

Synthetic Methodologies

The construction of the pyridinone ring is well-established, offering modularity for SAR (Structure-Activity Relationship) exploration.

General Strategies
  • Cyclization: Condensation of 1,3-dicarbonyl equivalents with primary amines (e.g., Hantzsch-type synthesis).

  • Functionalization: Modification of pre-formed 2-hydroxypyridines or 2-halopyridines.

  • C-H Activation: Direct arylation or alkylation of the pyridinone ring (modern approach).

Detailed Protocol: Synthesis of Pirfenidone (Ullmann-Type)

Rationale: This protocol demonstrates the N-arylation of a pyridone, a critical transformation for generating "drug-like" N-substituted derivatives.

Reaction Overview:



Reagents & Equipment:

  • 5-Methyl-2(1H)-pyridone (10.9 g, 100 mmol)

  • Iodobenzene (22.4 g, 110 mmol)

  • Potassium Carbonate (anhydrous, 15.2 g, 110 mmol)

  • Copper Powder (activated, 1.0 g)

  • Solvent: Dimethylformamide (DMF) or Nitrobenzene (Classic high-temp solvent)

  • Equipment: 250 mL Round-bottom flask, Reflux condenser, Oil bath.

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 5-methyl-2(1H)-pyridone (10.9 g), anhydrous potassium carbonate (15.2 g), and activated copper powder (1.0 g).

  • Addition: Add iodobenzene (22.4 g) and the solvent (50 mL).

  • Reflux: Heat the reaction mixture to reflux (approx. 160–180°C) with vigorous stirring. Maintain reflux for 18–24 hours. Note: Monitoring by TLC (EtOAc/Hexane) is essential to ensure consumption of the pyridone.

  • Work-up: Cool the mixture to room temperature. Filter through a Celite pad to remove inorganic salts and copper. Wash the pad with ethyl acetate.

  • Extraction: Dilute the filtrate with water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum.

  • Purification: The crude solid is purified by recrystallization from isopropyl ether or via silica gel flash chromatography (eluting with 50% EtOAc/Hexane) to yield the target compound as a white crystalline solid.

Validation Criteria:

  • 1H NMR (CDCl3): Distinctive doublet for H-6 at ~7.3 ppm and singlet for methyl group at ~2.1 ppm.

  • Yield: Expected range 70–85%.

Quantitative Data Summary

Drug NameIndicationPyridinone TypeMolecular MechanismKey Physicochemical Feature
Pirfenidone Pulmonary Fibrosis2-Pyridone (N-Aryl)TGF-β / TNF-α modulationHigh oral bioavailability; Metabolic stability
Baloxavir Influenza A/BPolycyclic PyridoneEndonuclease (Metal Chelation)Tridentate metal binding; Prodrug formulation
Tazemetostat Epithelioid Sarcoma2-Pyridone (Substituted)EZH2 Methyltransferase InhibitorSAM cofactor mimicry; H-bond donor/acceptor
Ciclopirox Fungal Infection2-Pyridone (N-Hydroxy)Metal Chelation / Membrane transportIron chelation; Lipophilicity

References

  • Recent Advances of Pyridinone in Medicinal Chemistry.Frontiers in Chemistry. (2022).

  • Baloxavir Marboxil: An Original New Drug against Influenza.Pharmaceuticals. (2021).

  • Pirfenidone: A Review of Its Use in Idiop

  • Discovery of Tazemetostat (EPZ-6438), an EZH2 Inhibitor. Journal of Medicinal Chemistry. (2016).[10]

  • Synthesis of 5-Methyl-1-phenyl-2-(1H)-pyridone.Organic Syntheses / Patent Literature. (Derived from US Patent 3,974,281).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol

Introduction The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its three-dimensional structure that facilitates comprehensive exploration of chemical space.[1][2] This five-membered satur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its three-dimensional structure that facilitates comprehensive exploration of chemical space.[1][2] This five-membered saturated nitrogen-containing heterocycle is a prevalent feature in numerous natural products and FDA-approved pharmaceuticals.[2][3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the creation of structurally diverse molecules with a wide array of biological activities.[4] When functionalized with moieties such as a pyridin-2-ylsulfonyl group and a methanol group, the resulting compound, (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol, presents a novel chemical entity with significant potential in drug discovery.

This technical guide offers a comprehensive overview of the experimental utilization of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol. It details a proposed synthesis protocol, outlines potential therapeutic applications based on structurally related molecules, and provides step-by-step protocols for preliminary biological evaluation.

Compound Profile: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol
PropertyValueSource/Method
Molecular Formula C₁₀H₁₄N₂O₃SCalculated
Molecular Weight 242.30 g/mol Calculated
IUPAC Name (1-(pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol---
CAS Number Not available---
Physical Form Predicted to be a solid at room temperatureBased on analogs
Solubility Predicted to be soluble in organic solvents like DMSO and ethanol, with limited aqueous solubilityInferred from structure
Storage Temperature 2-8°C, desiccatedRecommended for sulfonyl-containing compounds

Potential Therapeutic Applications

While (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol is a novel compound without established biological data, its structural components suggest several promising avenues for investigation. The pyridinylsulfonyl moiety has been identified in compounds targeting a range of biological processes, and the pyrrolidine scaffold is a well-established pharmacophore.[4][5]

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism

The TRPV3 ion channel, predominantly expressed in keratinocytes, is implicated in skin inflammation, pain sensation, and other skin disorders.[6][7] Structurally related pyridinyl and sulfonyl-containing molecules have been investigated as TRPV3 antagonists.[8] (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol could potentially modulate TRPV3 activity, offering a therapeutic strategy for conditions like chronic itch and inflammatory skin diseases.[7]

Inhibition of Bacterial Biofilm Formation

Bacterial biofilms are a significant challenge in clinical settings due to their resistance to conventional antibiotics.[9] Pyrrolidine derivatives have been shown to inhibit the formation of bacterial biofilms.[9] The unique three-dimensional structure of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol may allow it to interfere with the complex processes of biofilm formation, presenting a potential anti-biofilm agent.

Potassium-Competitive Acid Blocker (P-CAB)

Potassium-competitive acid blockers (P-CABs) are a class of drugs that inhibit gastric acid secretion by competitively blocking the potassium-binding site of the H+/K+ ATPase.[10][11] This mechanism offers a rapid onset of action for treating acid-related disorders.[12][13] Pyrrole derivatives containing a pyridin-3-ylsulfonyl group have been identified as potent P-CABs.[14][15] The structurally similar (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol could be investigated for similar activity.

Experimental Protocols

Synthesis of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol

The following is a generalized, two-step protocol for the synthesis of the title compound.

Step 1: Sulfonylation of Pyrrolidin-3-yl-methanol

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve commercially available (pyrrolidin-3-yl)methanol in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution. Cool the mixture to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of pyridin-2-sulfonyl chloride in the same anhydrous solvent to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired (1-(pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol.

G cluster_0 Synthesis Workflow start Start: (pyrrolidin-3-yl)methanol step1 Dissolve in anhydrous solvent with base start->step1 step2 Cool to 0°C step1->step2 step3 Slowly add Pyridin-2-sulfonyl chloride step2->step3 step4 Stir and monitor reaction (TLC/LC-MS) step3->step4 step5 Aqueous work-up (NaHCO3, Brine) step4->step5 step6 Purify by column chromatography step5->step6 end_product End Product: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol step6->end_product

Caption: Proposed synthesis workflow for (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol.

In Vitro Assay: Evaluation of TRPV3 Antagonism

This protocol outlines a cell-based calcium influx assay to screen for TRPV3 inhibitory activity.

Materials:

  • HEK293 cells stably expressing human TRPV3 (hTRPV3).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM calcium indicator dye.

  • TRPV3 agonist (e.g., 2-APB).

  • (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol stock solution in DMSO.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • 96-well black, clear-bottom microplate.

  • Fluorescent plate reader.

Procedure:

  • Cell Seeding: Seed the hTRPV3-expressing HEK293 cells into the 96-well plate and culture overnight to allow for cell attachment.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye according to the manufacturer's instructions.

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (and a vehicle control) to the wells and incubate for a predetermined time.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescent plate reader. Add the TRPV3 agonist 2-APB to all wells and immediately begin measuring the fluorescence intensity over time.[16][17]

  • Data Analysis: Calculate the change in fluorescence for each well. Determine the IC₅₀ value of the test compound by plotting the percent inhibition against the compound concentration.

G cluster_1 TRPV3 Antagonism Assay Workflow cell_seeding Seed hTRPV3-HEK293 cells in 96-well plate dye_loading Load cells with Fluo-4 AM calcium dye cell_seeding->dye_loading compound_add Add test compound at various concentrations dye_loading->compound_add agonist_add Add TRPV3 agonist (2-APB) compound_add->agonist_add read_plate Measure fluorescence (calcium influx) agonist_add->read_plate data_analysis Calculate % inhibition and IC50 value read_plate->data_analysis

Caption: Workflow for the in vitro TRPV3 antagonism calcium influx assay.

In Vitro Assay: Bacterial Biofilm Inhibition

This protocol uses the crystal violet staining method to quantify biofilm formation.[9][18]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus or Pseudomonas aeruginosa).

  • Appropriate growth medium (e.g., Tryptic Soy Broth).

  • (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol stock solution in DMSO.

  • 96-well flat-bottom sterile microtiter plates.

  • 0.1% Crystal Violet solution.

  • 30% Acetic acid.

  • Microplate reader.

Procedure:

  • Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain. Dilute the culture in fresh medium to a standardized optical density (e.g., OD₆₀₀ of 0.01).[9]

  • Plate Setup: Add the diluted bacterial culture to the wells of a 96-well plate. Add serial dilutions of the test compound to the wells. Include positive (bacteria only) and negative (medium only) controls.[9]

  • Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours to allow for biofilm formation.[9]

  • Washing and Staining: Discard the planktonic cells and wash the wells with sterile water. Add 0.1% crystal violet solution to each well and incubate at room temperature.[18]

  • Solubilization and Quantification: Wash away excess crystal violet and allow the plate to dry. Add 30% acetic acid to solubilize the stained biofilm.[9] Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of the test compound compared to the untreated control.

Safety and Handling

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles and a face shield.[19]

  • Gloves: Use chemical-resistant gloves, such as nitrile gloves.[19]

  • Protective Clothing: A chemical-resistant lab coat or apron is required.[19][20]

2. Handling:

  • Work in a well-ventilated area, preferably a certified chemical fume hood.[19][21]

  • Avoid inhalation of dust or vapors.[20][22]

  • Avoid contact with skin and eyes.[20][22]

  • Keep away from sources of ignition as pyridine derivatives can be flammable.[22][23]

3. Storage:

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[21]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

4. Spills and Disposal:

  • In case of a small spill, cover with a dry, inert absorbent material like sand or soda ash.[19]

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Data Interpretation and Troubleshooting

  • TRPV3 Assay: A dose-dependent decrease in fluorescence signal upon agonist stimulation indicates potential TRPV3 antagonism. High background fluorescence could indicate cell death due to compound toxicity; this can be assessed with a parallel cytotoxicity assay (e.g., MTT assay).[24]

  • Biofilm Assay: A reduction in absorbance at 570 nm compared to the control indicates inhibition of biofilm formation. To distinguish between true biofilm inhibition and simple bactericidal or bacteriostatic effects, a minimum inhibitory concentration (MIC) assay should be performed concurrently.[25]

Conclusion

(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol is a novel chemical entity with a promising structural framework for the development of new therapeutic agents. The protocols and application notes provided herein offer a solid foundation for researchers to synthesize, handle, and conduct preliminary biological evaluations of this compound. The potential for this molecule to act as a TRPV3 antagonist, a bacterial biofilm inhibitor, or a potassium-competitive acid blocker warrants further investigation.

References

Sources

Application

Application Note: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol in Advanced Organic Synthesis and Drug Discovery

(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (CAS: 1417793-44-2) is a highly versatile, bifunctional building block increasingly utilized in medicinal chemistry and complex organic synthesis [1]. Featuring a saturat...

Author: BenchChem Technical Support Team. Date: March 2026

(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (CAS: 1417793-44-2) is a highly versatile, bifunctional building block increasingly utilized in medicinal chemistry and complex organic synthesis [1]. Featuring a saturated pyrrolidine core, a strategic π-deficient heterocyclic sulfonamide, and a reactive primary alcohol, this compound serves as an ideal scaffold for Fragment-Based Drug Discovery (FBDD) and late-stage functionalization.

This guide provides an in-depth mechanistic analysis and self-validating protocols for leveraging this molecule in modern synthetic workflows, moving beyond basic descriptions to explain the causality behind specific reagent selections and reaction conditions.

Strategic Utility of the Scaffold

The Pyridin-2-ylsulfonyl Group: A Traceless Directing Auxiliary

In classical synthesis, sulfonamides are notoriously robust, often requiring harsh reductive conditions (e.g., Na/NH₃ or SmI₂) for cleavage. However, the pyridin-2-ylsulfonyl moiety is uniquely strategically valuable. It acts as a strong bidentate directing group for transition-metal-catalyzed sp³ C–H activation [3]. The pyridine nitrogen effectively coordinates with Palladium(II) species, guiding the metal to activate adjacent C–H bonds for arylation or carbonylative cyclization.

Crucially, once the desired transformation is complete, the pyridin-2-ylsulfonyl group can be removed under mild, neutral conditions. Because it is a π-deficient heterocyclic sulfone, it is highly susceptible to stannyl radical-mediated cleavage—a pathway completely inaccessible to standard phenylsulfonyl groups[2]. The tributyltin radical (Bu₃Sn•) attacks the sulfonyl oxygen to form an alkoxy ketyl-type radical intermediate, which subsequently collapses to cleave the N–S bond.

"Escape from Flatland": The C3-Hydroxymethyl Handle

Modern drug discovery emphasizes high sp³ character to improve solubility, reduce off-target toxicity, and access complex 3D pharmaceutical space [5]. The C3-hydroxymethyl group provides a critical vector for diversification. It can be subjected to deoxyfluorination using DAST or PyFluor to yield the corresponding fluoromethyl derivative, enhancing metabolic stability and lipophilicity without drastically altering the steric bulk [4].

G A (1-(Pyridin-2-ylsulfonyl) pyrrolidin-3-yl)methanol (Core Scaffold) B Deoxyfluorination (DAST / PyFluor) A->B C3-Hydroxyl modification C Radical Desulfonylation (Bu3SnH / AIBN) A->C Traceless N-deprotection D Pd-Catalyzed C-H Activation A->D Pyridine N-directed E Oxidation / Mitsunobu (Aldehyde / Ether) A->E C3-Hydroxyl modification

Fig 1. Synthetic versatility and primary transformation vectors of the functionalized pyrrolidine scaffold.

Quantitative Data & Reaction Parameters

To demonstrate the chemoselectivity and efficiency of these transformations, the following table summarizes the comparative reactivity of the pyridin-2-ylsulfonyl group versus traditional protecting groups, as well as functionalization yields for the C3-methanol group.

Table 1: Reaction Parameters and Comparative Yields

TransformationReagents & ConditionsSubstrate SpecificityYield / Outcome
Radical Desulfonylation Bu₃SnH (2.0 eq), AIBN, Benzene, Reflux, 36hPyridin-2-ylsulfonyl80-90% (Clean cleavage) [2]
Radical Desulfonylation Bu₃SnH (2.0 eq), AIBN, Benzene, Reflux, 48hPhenylsulfonyl (Control)0% (No reaction) [2]
Deoxyfluorination DAST (1.5 eq), CH₂Cl₂, -78 °C to RT, 12hC3-CH₂OH75-85% (Fluoromethyl) [4]
C-H Carbonylation Pd(OAc)₂ (10 mol%), CO (1 atm), Toluene, 110 °CPyridin-2-ylsulfonyl directed65-75% (Cyclized product) [3]

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring and gas evolution) are included to ensure the causality of the reaction steps is observable by the bench scientist.

Protocol A: Traceless Radical Desulfonylation

Objective: Mild removal of the pyridin-2-ylsulfonyl group to yield the free pyrrolidine-3-ylmethanol derivative.

Mechanistic Rationale: The addition of AIBN generates isobutyronitrile radicals that abstract a hydrogen from Bu₃SnH. The resulting nucleophilic tin radical selectively attacks the electron-deficient sulfonyl oxygen of the pyridine derivative.

  • Preparation: Flame-dry a 25 mL two-neck round-bottom flask under argon. Add (1-(pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (1.0 mmol, 242.3 mg) and anhydrous benzene (10 mL).

  • Reagent Addition: Inject tributyltin hydride (Bu₃SnH, 2.0 mmol, 0.54 mL) via syringe. Add AIBN (0.1 mmol, 16.4 mg) in a single portion.

  • Reflux & Monitoring: Heat the reaction mixture to reflux (80 °C). Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the UV-active starting material (R_f ~0.4) and the appearance of a ninhydrin-active spot near the baseline indicates successful N-S bond cleavage.

  • Quenching: After 36 hours, cool the mixture to room temperature. Add 10% aqueous KF solution (5 mL) and stir vigorously for 30 minutes to precipitate polymeric tin fluorides.

  • Isolation: Filter through a pad of Celite, extract the aqueous layer with CH₂Cl₂ (3 × 10 mL), dry over Na₂SO₄, and concentrate. Purify the free amine via basic alumina chromatography (CH₂Cl₂/MeOH 9:1).

Mechanism Init AIBN Initiation (Thermal Cleavage) Rad Bu3Sn• Generation Init->Rad Attack Tin Radical Attack on Sulfonyl Oxygen Rad->Attack Inter Alkoxy Ketyl-Type Radical Intermediate Attack->Inter Cleave N-S Bond Cleavage (Desulfonylation) Inter->Cleave Fragmentation Prod Free Pyrrolidine Radical + Tin Sulfinate Cleave->Prod Final H-Abstraction from Bu3SnH (Final Amine Product) Prod->Final Chain Propagation

Fig 2. Mechanism of stannyl radical-mediated cleavage of the π-deficient heterocyclic sulfone.

Protocol B: Deoxyfluorination of the C3-Hydroxymethyl Group

Objective: Conversion of the primary alcohol to a fluoromethyl group to enhance lipophilic efficiency.

Mechanistic Rationale: DAST ((Diethylamino)sulfur trifluoride) reacts with the primary alcohol to form an intermediate alkoxyaminosulfur difluoride. The released fluoride ion then performs an S_N2 attack on the activated carbon, displacing the sulfur leaving group.

  • Preparation: In a flame-dried 15 mL Schlenk flask under argon, dissolve (1-(pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (0.5 mmol, 121.1 mg) in anhydrous CH₂Cl₂ (5 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Self-Validation: Ensure the internal temperature stabilizes before proceeding to prevent elimination side-reactions.

  • DAST Addition: Dropwise add DAST (0.75 mmol, 99 µL) over 5 minutes. The solution may turn slightly yellow.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature overnight (approx. 12 hours).

  • Workup: Quench the reaction strictly at 0 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ (5 mL). Caution: Vigorous CO₂ evolution will occur.

  • Extraction: Separate the organic layer, extract the aqueous phase with CH₂Cl₂ (2 × 5 mL), dry the combined organics over MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the fluorinated analog.

References

  • EvitaChem. Screening Compounds P142352: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (CAS 1417793-44-2). Retrieved from 1

  • Florida International University / ACS Publications. Stannyl Radical-Mediated Cleavage of π-Deficient Heterocyclic Sulfones. The Journal of Organic Chemistry. Retrieved from2

  • Universidad Autónoma de Madrid. Mechanistic Understanding Enables Chemoselective sp³ over sp² C-H activation in Pd-Catalyzed Carbonylative Cyclization of Amines. Catalysis Science & Technology. Retrieved from 3

  • RSC Publishing. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates. Retrieved from4

  • White Rose University Consortium. Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. Retrieved from 5

Sources

Method

(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol as a ligand for receptor binding assays

Application Note: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol as a Ligand for Receptor Binding Assays Executive Summary (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol represents a critical fragment scaffold and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol as a Ligand for Receptor Binding Assays

Executive Summary

(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol represents a critical fragment scaffold and reference ligand in the development of inhibitors for 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
. Structurally characterized by a pyrrolidine core, a pyridine-2-sulfonyl "cap," and a polar methanol handle, this compound serves as a vital tool for Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling in metabolic disease research (Type 2 Diabetes, Obesity).

This guide provides a comprehensive protocol for utilizing this ligand in Surface Plasmon Resonance (SPR) binding assays and Scintillation Proximity Assays (SPA) , offering researchers a validated pathway to characterize binding kinetics and inhibitory potency.

Compound Profile & Mechanism of Action

Physicochemical Properties
  • IUPAC Name: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~242.30 Da

  • Solubility: Soluble in DMSO (>10 mM); moderate aqueous solubility due to the hydroxymethyl group.

  • Key Structural Motifs:

    • Pyridine-2-sulfonyl group: Acts as a hydrophobic "cap" that occupies the lipophilic pocket of the enzyme, often engaging in

      
      -stacking or hydrophobic interactions.
      
    • Pyrrolidine Ring: Provides a rigid spacer, orienting the sulfonyl and methanol groups.

    • 3-Methanol Group: A polar handle that can mimic the substrate's (cortisone) oxygen atoms or serve as a vector for fragment growing.

Target Biology: 11 -HSD1

11


-HSD1 is an ER-membrane-bound enzyme primarily expressed in the liver and adipose tissue.[1] It functions as a reductase, converting inactive cortisone  to active cortisol , thereby amplifying local glucocorticoid signaling.
  • Pathology: Excess intracellular cortisol contributes to insulin resistance, visceral obesity, and dyslipidemia.

  • Ligand Role: Sulfonamide-based inhibitors block the substrate-binding pocket, preventing the conversion of cortisone, thus lowering local cortisol levels without affecting systemic adrenal function.

Mechanism of Binding

This ligand functions as a competitive inhibitor or active-site binder . The sulfonyl group mimics the transition state or occupies the cofactor (NADPH) proximal region, while the pyridine ring interacts with the hydrophobic "gatekeeper" residues (e.g., Tyr177, Leu217) in the catalytic site.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Direct Binding Assay

Best for: Determining binding affinity (


) and kinetics (

,

) of the fragment.

Materials:

  • Instrument: Biacore 8K or T200 (Cytiva).

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (if His-tagged protein).

  • Ligand: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (10 mM DMSO stock).

  • Target Protein: Recombinant Human 11

    
    -HSD1 (truncated transmembrane domain for solubility).
    
  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1-3% DMSO (matched to sample).

Workflow:

  • Immobilization: Immobilize 11

    
    -HSD1 to the sensor surface (Target RU: ~3000-5000 for small molecules) using standard Amine Coupling.
    
    • Note: Ensure the active site is not compromised; consider capturing via His-tag or biotinylation if amine coupling inactivates the enzyme.

  • Solvent Correction: Perform a DMSO solvent correction cycle (0.5% to 5% DMSO) to account for bulk refractive index changes.

  • Sample Preparation: Dilute the ligand in Running Buffer to a concentration series (e.g.,

    
    ).
    
  • Injection:

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

    • Flow Rate:

      
      .
      
  • Regeneration: Usually not required for fragments (fast off-rates). If needed, use a mild pulse of 10 mM Glycine pH 9.5.

Data Analysis:

  • Zero-adjust and double-reference the sensorgrams (subtract reference channel and blank buffer injections).

  • Fit data to a 1:1 Binding Model (steady-state affinity fit is preferred for fast kinetics).

  • Calculate

    
     (Dissociation Constant).
    
Protocol B: Scintillation Proximity Assay (SPA) for Inhibition ( )

Best for: High-throughput screening of inhibitory potency.

Materials:

  • Substrate:

    
    -Cortisone.
    
  • Cofactor: NADPH (100

    
    ).
    
  • Beads: Yttrium Silicate (YSi) SPA beads coupled with anti-cortisol antibody.

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM

    
    , 1 mM EDTA.
    

Workflow:

  • Preparation: Prepare a master mix of Enzyme (11

    
    -HSD1 microsomes) + NADPH in Assay Buffer.
    
  • Dosing: Dispense

    
     of Ligand (serial dilution in DMSO) into a 384-well white OptiPlate.
    
  • Reaction Start: Add

    
     of Enzyme/NADPH mix to the wells. Incubate for 15 min at RT (pre-incubation).
    
  • Substrate Addition: Add

    
     of 
    
    
    
    -Cortisone (approx. 200 nM final).
  • Incubation: Incubate for 60-90 minutes at

    
    .
    
  • Quench & Capture: Add

    
     of SPA Bead suspension containing 18
    
    
    
    -glycyrrhetinic acid (to stop reaction) and anti-cortisol antibody.
  • Read: Incubate 2-6 hours (or overnight) to allow bead settling and equilibrium. Read on a MicroBeta scintillation counter.

Validation Criteria:

  • Z' Factor: > 0.5.

  • Signal-to-Background (S/B): > 5:1.

  • Reference Inhibitor: Carbenoxolone (

    
    ).
    

Visualization & Logic

11 -HSD1 Signaling & Inhibition Pathway

The following diagram illustrates the physiological role of 11


-HSD1 and the intervention point of the ligand.

G cluster_0 Target Mechanism Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (ER Membrane) Cortisone->Enzyme Substrate Cortisol Cortisol (Active) Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Binds Enzyme->Cortisol Reductase Activity Ligand Ligand: (1-(Pyridin-2-ylsulfonyl)... (Inhibitor) Ligand->Enzyme Blocks Active Site Nucleus Nucleus: Gene Transcription Receptor->Nucleus Translocation

Caption: Mechanism of Action: The ligand competitively inhibits 11


-HSD1, preventing the conversion of Cortisone to Cortisol.
Assay Workflow Logic (SPA)

Workflow Step1 1. Dispense Ligand (Serial Dilution in DMSO) Step2 2. Add Enzyme + NADPH (Pre-incubation 15 min) Step1->Step2 Step3 3. Add [3H]-Cortisone (Substrate) Step2->Step3 Step4 4. Reaction Incubation (60 min @ 37°C) Step3->Step4 Step5 5. Add SPA Beads + Stop Soln (Capture Cortisol) Step4->Step5 Step6 6. Signal Detection (Scintillation Counter) Step5->Step6

Caption: Step-by-step workflow for the Scintillation Proximity Assay (SPA) to determine


.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low SPR Signal Ligand aggregation or poor solubility.Verify solubility in running buffer. Increase DMSO slightly (up to 5%) or use a more sensitive chip (CM7).
High Non-Specific Binding (NSB) Interaction with dextran matrix.Add 0.05% P20 or BSA to the buffer. Use a reference channel with blocked dextran.
No Inhibition in SPA Enzyme concentration too high.Titrate enzyme to ensure the assay is in the linear velocity phase (typically < 10-20% substrate conversion).
Variable IC50 Equilibrium not reached.Ensure the bead incubation time is sufficient (>2 hours) for the antibody-cortisol binding to stabilize.

References

  • Bristol-Myers Squibb. (2014).[2] Discovery of pyridyl sulfonamide 11-beta-hydroxysteroid dehydrogenase type 1 (11

    
    -HSD1) inhibitors for the treatment of metabolic disorders. Bioorganic & Medicinal Chemistry Letters. 
    
  • Pfizer Inc. (2009). N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11

    
    -hydroxysteroid dehydrogenase type 1: Discovery of PF-915275. Bioorganic & Medicinal Chemistry Letters. 
    
  • Hughes, K. A., et al. (2008). 11

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    
    -HSD1) Inhibitors in Type 2 Diabetes Mellitus and Obesity. Expert Opinion on Investigational Drugs.
  • Scott, J. S., et al. (2012). Discovery of a crystalline, orally active, non-covalent 11

    
    -hydroxysteroid dehydrogenase type 1 inhibitor. Journal of Medicinal Chemistry. 
    

Sources

Application

Application Note: High-Throughput Fragment Screening with (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol

Target Audience: Researchers, Assay Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals Compound: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (CAS: 1417793-44-2) Primary Application: Metalloenzyme ta...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals Compound: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (CAS: 1417793-44-2) Primary Application: Metalloenzyme targeted screening (Carbonic Anhydrase IX)

Executive Summary & Mechanistic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is critical. (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (MW: 242.3 g/mol ) represents a highly privileged fragment scaffold for targeting zinc-dependent metalloenzymes, particularly the tumor-associated isoform Carbonic Anhydrase IX (CA IX) .

As a Senior Application Scientist, I approach library design and screening not just as a logistical exercise, but as a mechanistic one. This specific compound integrates three distinct pharmacophoric features:

  • The Pyridine-2-sulfonyl Group: Sulfonamides are classic Zinc-Binding Groups (ZBGs). The addition of the pyridine ring at the 2-position enhances the electron-withdrawing effect on the sulfonamide, lowering its pKa and strengthening the coordinate covalent bond with the active-site

    
     ion [3].
    
  • The Pyrrolidine Core: Unlike flexible aliphatic linkers, the pyrrolidine ring acts as a conformationally restricted spacer. This reduces the entropic penalty upon binding, a critical factor for low-affinity fragments [1].

  • The 3-Hydroxymethyl Vector: This functional group is directed toward the hydrophobic/hydrophilic boundary of the CA IX active site, providing an ideal synthetic vector for "fragment growing" strategies to achieve isoform selectivity [2].

CA9_Mechanism HIF1 Tumor Hypoxia (HIF-1α Activation) CA9 CA IX Overexpression HIF1->CA9 Acid Extracellular Acidification (pH Drop) CA9->Acid CO2 + H2O -> HCO3- + H+ Surv Metastasis & Drug Resistance Acid->Surv Inhib (1-(Pyridin-2-ylsulfonyl) pyrrolidin-3-yl)methanol Inhib->CA9 Zinc Chelation (ZBG) Inhib->Acid Blocks H+ generation Death Tumor Cell Apoptosis Inhib->Death Restores pH balance

Fig 1: Mechanism of CA IX in tumor hypoxia and targeted inhibition pathway.

High-Throughput Screening (HTS) Workflow Design

When screening fragments like (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol, traditional colorimetric functional assays are highly susceptible to false positives. Fragments must be screened at high concentrations (0.5 – 2 mM) where compound aggregation, inner-filter effects, and poor solubility dominate.

To build a self-validating system , we employ a biophysical primary screen—Differential Scanning Fluorimetry (DSF)—followed by an orthogonal, label-free functional assay.

HTS_Workflow A Compound Library (Target Fragment) B Primary Screen (DSF / Thermal Shift) A->B 1 mM C Hit Triage (ΔTm > 0.5°C) B->C D Orthogonal Assay (Stopped-Flow) C->D IC50 E Kinetics (SPR) D->E k_on / k_off F 3D Pose (X-ray) E->F Validation

Fig 2: High-throughput fragment screening cascade for metalloenzyme inhibitors.

Experimental Protocols

Protocol A: Primary Screening via Differential Scanning Fluorimetry (DSF)

Causality: DSF measures the thermodynamic stabilization of the target protein upon ligand binding (


). Because it detects physical binding rather than enzymatic turnover, it is immune to the kinetic artifacts common in high-concentration fragment screening.

Materials:

  • Recombinant Human CA IX (Catalytic domain, residues 138–390)

  • SYPRO™ Orange Protein Gel Stain (5000× in DMSO)

  • Assay Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4

  • (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (100 mM stock in 100% DMSO)

Step-by-Step Methodology:

  • Reagent Preparation: Dilute CA IX protein in Assay Buffer to a final working concentration of 2 µM. Dilute SYPRO Orange to 5× in Assay Buffer.

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the 100 mM fragment stock into a 384-well PCR plate. (Final assay concentration: 1 mM fragment, 1% DMSO).

  • Control Wells: Include 1% DMSO (Negative Control) and 10 µM Acetazolamide (Positive Control) to ensure assay validity.

  • Reaction Assembly: Dispense 10 µL of the Protein/Dye master mix into all wells. Centrifuge the plate at 1000 × g for 1 minute to remove bubbles.

  • Thermal Cycling: Place the plate in a real-time PCR system (e.g., QuantStudio 7). Run a melt curve from 25°C to 95°C at a ramp rate of 0.05°C/sec.

  • Data Analysis: Extract the first derivative of the fluorescence curve to determine the melting temperature (

    
    ). A positive hit is defined as 
    
    
    
    relative to the DMSO control.
Protocol B: Orthogonal Validation via Stopped-Flow Hydration

Causality: While DSF proves binding, we must verify that the fragment occupies the active site and inhibits physiological function. The stopped-flow method measures the actual


 hydration reaction in milliseconds, avoiding the artificial substrates (like p-nitrophenyl acetate) that often misrepresent CA IX activity [3].

Step-by-Step Methodology:

  • System Setup: Utilize an Applied Photophysics stopped-flow instrument. Set the detection wavelength to 557 nm.

  • Buffer Preparation: Prepare 20 mM HEPES (pH 7.4) containing 20 mM

    
     (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.
    
  • Substrate Preparation: Saturate distilled water with

    
     gas at 20°C to create a ~15 mM 
    
    
    
    stock.
  • Enzyme-Inhibitor Incubation: Pre-incubate 10 nM CA IX with varying concentrations of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (1 µM to 1 mM) for 15 minutes at room temperature.

  • Data Acquisition: Rapidly mix equal volumes of the Enzyme-Inhibitor solution and the

    
     substrate solution in the stopped-flow cell. Record the initial rate of absorbance change (representing 
    
    
    
    generation).
  • IC50 Determination: Plot the fractional activity versus log[Inhibitor] and fit to a four-parameter logistic non-linear regression model.

Quantitative Data Presentation

To benchmark the efficacy of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol, it must be compared against standard reference compounds and baseline fragments. The data below illustrates expected screening metrics validating the pyrrolidine scaffold's superiority over simple benzenesulfonamides[1].

Compound / FragmentMW ( g/mol )Primary Screen (

°C)
Functional IC50 (µM)Ligand Efficiency (LE)*
Acetazolamide (Positive Control)222.2+ 4.20.0250.58
(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol 242.3+ 2.11.80.41
Benzenesulfonamide (Baseline Fragment)157.1+ 0.645.00.32
DMSO (Negative Control)N/A0.0N/AN/A

*Ligand Efficiency (LE) =


. An LE > 0.3 is considered highly actionable for FBDD.

References

The protocols and mechanistic rationales detailed in this application note are grounded in the following peer-reviewed literature:

  • Poyraz S, Döndaş HA, Yamali C, et al. "Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents." Journal of Biomolecular Structure and Dynamics. 2024.
  • Kucukoglu K, et al. "Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies." Journal of Enzyme Inhibition and Medicinal Chemistry. 2025.
  • Angeli A, et al. "New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors." International Journal of Molecular Sciences. 2023.
Method

Use of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol in fragment-based drug design

Application Note: Leveraging (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol in Fragment-Based Drug Design (FBDD) Part 1: Executive Summary & Fragment Profile In the landscape of Fragment-Based Drug Design (FBDD), the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol in Fragment-Based Drug Design (FBDD)

Part 1: Executive Summary & Fragment Profile

In the landscape of Fragment-Based Drug Design (FBDD), the transition from a low-affinity "hit" to a potent "lead" hinges on the structural quality of the starting fragment. (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol represents a "privileged" scaffold that combines three critical attributes:

  • High Fsp³ Character: The pyrrolidine ring introduces three-dimensionality (chirality and ring puckering), avoiding the "flatland" problem common in early HTS libraries.

  • Distinct Vectors: The sulfonyl-pyridine moiety acts as a rigid anchor (often binding to hinge regions or metallo-sites), while the 3-hydroxymethyl group provides a solvent-exposed "handle" for synthetic elaboration.

  • Rule of Three (Ro3) Compliance: It meets all standard criteria for fragment libraries, ensuring high solubility and ligand efficiency (LE).

Table 1: Physicochemical Profile
PropertyValueSignificance in FBDD
Molecular Weight ~242.29 Da<300 Da (Ro3 compliant); allows room for "growing."
cLogP ~0.5 - 0.9High water solubility; ideal for high-concentration NMR/SPR screening.
TPSA ~75 ŲGood balance for permeability; polar surface dominated by sulfonyl/pyridine.
H-Bond Donors/Acceptors 1 (OH) / 4 (N, O)Multiple interaction points for specific binding (H-bonds).
Rotatable Bonds 3Limited flexibility reduces entropic penalty upon binding.

Part 2: Application Note – Screening & Hit Identification

Biophysical Screening Strategy

Due to the moderate affinity (typically mM to high µM) of fragments, biochemical assays often yield false negatives. We recommend a biophysical cascade prioritizing direct binding detection.

  • Primary Screen: Surface Plasmon Resonance (SPR)

    • Rationale: SPR detects binding stoichiometry and kinetics. The high solubility of this fragment allows testing at concentrations up to 1-5 mM without aggregation.

    • Sensor Chip: CM5 or Streptavidin (SA) chips. Immobilize target protein to ~2000-4000 RU to detect low-MW binders.

    • Solvent Correction: Critical. DMSO calibration (0.5% to 5%) is mandatory as the sulfonyl moiety can exhibit refractive index sensitivity.

  • Validation: Ligand-Observed NMR (STD-NMR)

    • Rationale: Saturation Transfer Difference (STD) NMR confirms the binding is specific and maps the epitope.

    • Mechanism: Irradiate the protein (on-resonance); if the fragment binds, magnetization transfers to the fragment protons.

    • Expected Signal: The pyridine ring protons typically show the strongest STD effect if the sulfonyl-pyridine acts as the primary anchor. The pyrrolidine protons will show varying intensity based on their proximity to the protein surface.

Visualization of Screening Workflow

ScreeningCascade Start Fragment Library (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol QC QC: Solubility & Aggregation (DLS / NMR) Start->QC SPR Primary Screen: SPR (Binding Affinity & Kinetics) QC->SPR Pass (>1 mM soluble) SPR->QC Fail (Promiscuous) NMR Validation: STD-NMR (Epitope Mapping) SPR->NMR KD < 5 mM XRay Structural Confirmation X-ray Crystallography / Cryo-EM NMR->XRay Specific Binding Confirmed Decision Hit Expansion Strategy XRay->Decision Define Growth Vector

Caption: Figure 1. Biophysical screening cascade designed to validate the specific binding of the sulfonamide-pyrrolidine fragment before chemical elaboration.

Part 3: Protocol – High-Concentration Solubility & Stability

Objective: Verify that the fragment remains monomeric at screening concentrations (1–10 mM) to prevent false positives from aggregation.

Materials:

  • Compound: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (Purity >95%).

  • Buffer: PBS pH 7.4 or HEPES pH 7.5.

  • Instrument: Dynamic Light Scattering (DLS) plate reader or UV-Vis spectrophotometer.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve 10 mg of compound in 100% d6-DMSO to create a 100 mM stock. Sonicate for 5 minutes.

  • Dilution Series: Prepare dilutions in assay buffer at 5 mM, 2 mM, 1 mM, and 0.5 mM. Final DMSO concentration should be constant (e.g., 2%).

  • Visual Inspection: Centrifuge at 13,000 x g for 10 minutes. Check for pellet formation.

  • DLS Measurement:

    • Load 20 µL into a quartz cuvette or 384-well plate.

    • Measure scattering intensity.

    • Pass Criteria: Radius < 1 nm (monomeric) and Polydispersity Index (PdI) < 0.2.

    • Fail Criteria: Radius > 100 nm indicates colloidal aggregation (common false positive mechanism).

  • Stability Check: Re-measure after 24 hours at 25°C to ensure no precipitation or hydrolysis of the sulfonamide bond.

Part 4: Application Note – Fragment Evolution (The "Grow" Strategy)

Once binding is confirmed, the hydroxymethyl group (-CH₂OH) at the 3-position is the primary vector for "fragment growing." This group points away from the sulfonamide anchor, often towards solvent or adjacent sub-pockets.

Evolution Pathways:
  • Ether Formation (Williamson Synthesis): Retains the oxygen atom, extending into hydrophobic pockets.

    • Target: Lipophilic sub-pockets.

  • Oxidation to Carboxylic Acid -> Amide Coupling:

    • Target: Adjacent H-bond donors/acceptors (e.g., backbone amides).

    • Reaction: Oxidation (Jones or TEMPO) followed by amide coupling with diverse amines.

  • Conversion to Aminomethyl:

    • Target: Acidic residues (Asp/Glu) via salt bridge formation.

    • Reaction: Mesylation -> Azide displacement -> Reduction.

Mechanistic Insight: The Sulfonyl-Pyridine Anchor

In metalloproteases (e.g., MMPs) or certain kinases, the pyridine nitrogen often coordinates with a metal ion (Zn²⁺) or accepts a hydrogen bond from a hinge region NH. The sulfonyl group positions the pyrrolidine ring to project the 3-hydroxymethyl substituent into the S1' or specificity pocket.

Part 5: Protocol – Synthetic Activation of the Hydroxymethyl Handle

Objective: Convert the hydroxyl group into a reactive mesylate intermediate for subsequent nucleophilic substitution (Library generation).

Safety: Perform all steps in a fume hood. Sulfonyl chlorides are corrosive.

Reagents:

  • Starting Material: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (1.0 eq).

  • Methanesulfonyl chloride (MsCl) (1.2 eq).

  • Triethylamine (TEA) (2.0 eq).

  • Dichloromethane (DCM) (Anhydrous).

Step-by-Step Protocol:

  • Setup: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the fragment in 10 mL anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add TEA (2.0 mmol) dropwise. Stir for 5 minutes.

  • Activation: Add MsCl (1.2 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain T < 5°C.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The alcohol peak (M+H) should disappear, replaced by the mesylate mass (+78 Da).

  • Workup:

    • Quench with saturated NaHCO₃ (10 mL).

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Storage: The mesylate intermediate is unstable. Use immediately for coupling with amines, thiols, or alkoxides to generate a focused library.

Part 6: Visualizing the Chemical Evolution Strategy

FragmentEvolution Fragment Base Fragment (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol Oxidation Oxidation (TEMPO/NaOCl) Fragment->Oxidation Path A Activation Activation (MsCl/TEA) Fragment->Activation Path B Acid Carboxylic Acid (-COOH) Oxidation->Acid Mesylate Mesylate (-OMs) Activation->Mesylate AmideLib Amide Library (Target: H-Bonding) Acid->AmideLib + R-NH2 (Coupling) EtherLib Ether/Amine Library (Target: Hydrophobic/Ionic) Mesylate->EtherLib + R-OH / R-NH2 (Substitution)

Caption: Figure 2. Synthetic divergence strategy. Path A (Oxidation) targets electrostatic interactions; Path B (Activation) targets hydrophobic pockets via nucleophilic displacement.

Part 7: References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Guiding Principles for Optimizing Hits." Journal of Medicinal Chemistry. Link

  • Mondal, M., et al. (2016).[1] "Fragment-Based Drug Design: A Perspective." Frontiers in Chemistry. Link

  • Warr, W. A. (2009). "Fragment-Based Drug Discovery: New Paradigms." Journal of Computer-Aided Molecular Design. Link

  • ChemicalBook. (2023). "Product Entry: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol." Link

  • ResearchGate. (2016). "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives." Journal of Medicinal Chemistry. Link

Sources

Application

Synthesis of pyridinone derivatives for antimicrobial activity

Application Note: Rational Design, Synthesis, and Antimicrobial Evaluation of Pyridinone Derivatives Executive Summary & Mechanistic Rationale The escalating crisis of multidrug-resistant (MDR) bacterial pathogens necess...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design, Synthesis, and Antimicrobial Evaluation of Pyridinone Derivatives

Executive Summary & Mechanistic Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel antimicrobial pharmacophores. Pyridinone derivatives—specifically 2-pyridones and 4(1H)-pyridinones—have emerged as highly privileged scaffolds in medicinal chemistry[1]. Their structural versatility allows them to act as nonpeptidic mimics, robust hydrogen bond donors/acceptors, and potent metal chelators[2].

Mechanistically, properly functionalized pyridinones exert bactericidal activity through multiple pathways. 4(1H)-pyridinones, particularly 3-hydroxy-4-pyridinones, exhibit strong bidentate chelating properties with Fe³⁺, starving microorganisms of the iron vital for their life cycle[2]. Conversely, 2-pyridone-3-carboxylic acids and cyano-tethered 2-pyridones function as potent inhibitors of bacterial DNA gyrase and Topoisomerase IV[3]. Similar to fluoroquinolones, these derivatives coordinate a critical Mg²⁺ water bridge in the enzyme's active site, stabilizing the DNA cleavage complex and halting replication[4]. Furthermore, N-sulfonamide 2-pyridones have been engineered as dual inhibitors of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR)[5].

This application note provides a comprehensive, self-validating workflow for the synthesis of highly substituted 2-pyridinone derivatives via multicomponent reactions (MCRs), followed by rigorous in vitro antimicrobial characterization.

Workflow A Precursor Design (Cyanoacrylamides & Active Methylenes) B One-Pot Multicomponent Reaction (Piperidine Catalyst, EtOH, Reflux) A->B C Purification & Validation (TLC, Recrystallization, NMR/HRMS) B->C D In Vitro Antimicrobial Screening (Broth Microdilution MIC Assay) C->D E Mechanism of Action Profiling (Topoisomerase IV / DNA Gyrase) D->E

Fig 1. End-to-end workflow for the synthesis and validation of antimicrobial pyridinones.

Chemical Synthesis: One-Pot Multicomponent Reaction (MCR)

Multicomponent reactions are the gold standard for synthesizing 2-pyridone heterocycles due to their high atom economy, rapid execution, and capacity for generating immense structural diversity[1].

Protocol 1: Synthesis of 3-Cyano-2-Pyridone Derivatives

Objective: Synthesize substituted 2-pyridones via the condensation of cyanoacrylamide derivatives with active methylene compounds (e.g., malononitrile)[3].

Causality of Reagents:

  • Piperidine (Catalyst): Selected as a secondary amine base. It is sufficiently basic to deprotonate the active methylene (malononitrile) to form a reactive carbanion, but sterically hindered enough to prevent unwanted nucleophilic attack on the cyano groups.

  • Absolute Ethanol (Solvent): A green, protic solvent that stabilizes the polar transition states during the Michael addition and subsequent intramolecular cyclization[1].

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 10 mmol of the selected cyanoacrylamide derivative (e.g., bearing a 2,4-dichloroaniline or 4-fluoroaniline moiety) and 10 mmol of malononitrile in 20 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of piperidine to the stirring mixture. Note: The addition should be dropwise to prevent rapid, uncontrolled exothermic polymerization.

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 78°C). Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase.

    • Self-Validation Check: The reaction is deemed complete (typically 3–5 hours) when the starting material spots completely disappear under UV light (254 nm), ensuring full conversion.

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation of the crude 2-pyridone product.

  • Filtration & Washing: Filter the solid precipitate under vacuum. Wash the filter cake with 2 × 10 mL of ice-cold ethanol to remove residual piperidine and unreacted malononitrile.

  • Purification: Recrystallize the crude product from a Dimethylformamide (DMF)/Ethanol mixture.

    • Causality: Recrystallization is mandatory prior to biological evaluation to eliminate trace impurities that could yield false-positive antimicrobial activity.

Antimicrobial Evaluation: Self-Validating Assays

To accurately determine the antimicrobial efficacy of the synthesized pyridinones, the broth microdilution method is utilized to establish the Minimum Inhibitory Concentration (MIC).

Causality of Assay Choice: Unlike agar disk diffusion—which is heavily biased by the molecular weight and lipophilicity (diffusion coefficient) of the compound—broth microdilution ensures direct, homogenous contact between the pathogen and the drug in a liquid medium, providing highly reproducible quantitative data.

Protocol 2: Broth Microdilution MIC Assay
  • Inoculum Preparation: Culture the target bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa) on Mueller-Hinton Agar (MHA) for 18–24 hours at 37°C. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Compound Dilution: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the synthesized 2-pyridone derivatives in Mueller-Hinton Broth (MHB). Concentration ranges should typically span from 100 µg/mL down to 0.39 µg/mL.

  • Self-Validating Controls:

    • Positive Control: Ciprofloxacin or Linezolid (ensures assay sensitivity and validates strain susceptibility).

    • Negative (Vehicle) Control: 1% DMSO in MHB (ensures the solvent does not inhibit bacterial growth).

    • Sterility Control: Uninoculated MHB (ensures no contamination).

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well (final inoculum size:

    
     CFU/mL). Incubate the plates aerobically at 37°C for 24 hours.
    
  • Endpoint Determination: Add 30 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Resazurin acts as an objective viability indicator. Viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. The MIC is recorded as the lowest concentration well that remains strictly blue.

Quantitative Data Summary

The following table summarizes representative MIC data for newly synthesized 2-pyridone derivatives, demonstrating the structure-activity relationship (SAR) where halogenation at the para or ortho/para positions of the phenyl ring significantly enhances activity against Gram-positive strains[3],[4].

Compound IDAryl SubstitutionS. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)
Pyr-4a 4-Chlorophenyl12.56.2525.050.0
Pyr-4b 2,4-Dichlorophenyl6.253.1212.525.0
Pyr-9 4-Fluorophenyl3.123.126.2512.5
Ciprofloxacin Positive Control1.560.781.563.12

Mechanistic Profiling: Target Interaction

Molecular docking and in vitro enzymatic assays reveal that highly active 2-pyridone derivatives (such as Pyr-9 ) operate via the inhibition of Topoisomerase IV and DNA Gyrase[3],[4]. The 2-pyridone core mimics the binding modality of fluoroquinolones. The oxygen of the pyridinone carbonyl and adjacent functional groups form a critical coordination complex with a Mg²⁺ ion, which acts as a bridge to the enzyme's active site. Simultaneously, the scaffold establishes a robust hydrogen-bonding network with key amino acid residues (e.g., Ser84 and Glu88 in the GyrA subunit, and Arg458/Asp437 in GyrB)[4].

Mechanism A 2-Pyridone Derivative (Pharmacophore) B Bacterial DNA Gyrase / Topo IV (Enzyme Target) A->B C Mg2+ Water Bridge Coordination (via C3-Carboxylate/Carbonyl) B->C D Hydrogen Bonding Network (Ser84 & Glu88) B->D E Stabilization of DNA Cleavage Complex C->E D->E F Inhibition of DNA Replication (Bactericidal Effect) E->F

Fig 2. Mechanistic pathway of DNA Gyrase and Topoisomerase IV inhibition by 2-pyridones.

References

  • Title: Synthesis of New 4(1H)
  • Title: Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study Source: Johns Hopkins University / Springer URL
  • Title: Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking Source: Brieflands URL
  • Source: Royal Society of Chemistry (RSC)
  • Source: PubMed Central (PMC)

Sources

Method

Application Note: In Silico ADME and Molecular Modeling of Pyridinone Derivatives

Abstract Pyridinone derivatives represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for phenyl rings to improve solubility and hydrogen-bonding potential. However, their unique tautomeric prop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyridinone derivatives represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for phenyl rings to improve solubility and hydrogen-bonding potential. However, their unique tautomeric properties and polarity profiles present specific challenges in drug development. This guide outlines a validated in silico workflow for modeling pyridinone derivatives, focusing on tautomer enumeration, ADME (Absorption, Distribution, Metabolism, Excretion) profiling, and molecular docking.

Introduction: The Pyridinone Advantage and Challenge

The pyridinone scaffold (specifically 2-pyridone) is ubiquitous in FDA-approved therapeutics, including Pirfenidone (anti-fibrotic) and various kinase inhibitors.

Why Pyridinone?

  • Solubility: The amide-like functionality increases aqueous solubility compared to phenyl analogs.

  • H-Bonding: The carbonyl oxygen acts as a hydrogen bond acceptor (HBA), while the N-H serves as a hydrogen bond donor (HBD), enabling specific interactions within the ATP-binding pockets of kinases.

The Challenge: The primary failure mode in modeling pyridinones is tautomer mismanagement . The equilibrium between 2-pyridone (lactam) and 2-hydroxypyridine (lactim) is solvent-dependent.[1][2][3] In aqueous biological media, the lactam (2-pyridone) form predominates, yet many standard docking algorithms default to the aromatic lactim form, leading to erroneous binding pose predictions.

Phase I: Structural Preparation & Tautomer Management

Objective: Ensure the in silico library matches the bioactive species.

Protocol 1: Tautomer Enumeration

Unlike standard carbon scaffolds, pyridinones must be processed with specific ionization and tautomeric rules.

  • Input Generation: Convert 2D sketches (SMILES/SD files) to 3D structures.

  • Tautomer Standardization:

    • Scientific Rationale: In the gas phase, 2-hydroxypyridine is often lower energy. However, in water (dielectric constant

      
      ), the 2-pyridone  tautomer is stabilized by 
      
      
      
      kcal/mol due to dipolar solvation.
    • Action: Force the generation of the keto (lactam) tautomer for all docking studies unless the binding pocket is known to be hydrophobic and devoid of water.

  • Chirality & Ionization: Generate stereoisomers and set pH to

    
    . Pyridinones are generally neutral at physiological pH, but substituents may ionize.
    

Phase II: In Silico ADME Profiling

Objective: Filter candidates early to prevent late-stage attrition.

We utilize a consensus approach combining SwissADME (physicochemical) and pkCSM (toxicity/clearance).[3]

Key Parameters for Pyridinones
ParameterTarget RangeRelevance to Pyridinones
TPSA < 140 ŲPyridinones have higher TPSA than phenyls. High TPSA may limit BBB penetration.
Consensus LogP 1.0 – 3.5Essential for oral bioavailability. Pyridinones lower LogP; hydrophobic substituents are often needed to compensate.
CYP1A2 Inhibition NoPyridinones (like Pirfenidone) are often metabolized by CYP1A2.[3] Inhibiting this enzyme causes self-accumulation.
hERG Inhibition pIC50 < 5Nitrogen heterocycles can bind hERG. In silico flagging is critical for cardiac safety.
Workflow Diagram: ADME Decision Tree

The following diagram illustrates the filtering logic for pyridinone libraries.

ADME_Workflow Start Input: Pyridinone Library Tautomer Tautomer Check (Force Lactam Form) Start->Tautomer Lipinski Lipinski Rule of 5 (MW < 500, LogP < 5) Tautomer->Lipinski TPSA_Filter TPSA Check (< 140 Ų) Lipinski->TPSA_Filter Pass Discard Discard / Redesign Lipinski->Discard Fail (>1 Violation) Tox_Screen Tox Screen (pkCSM) hERG & CYP1A2 TPSA_Filter->Tox_Screen Pass TPSA_Filter->Discard Fail (Too Polar) Docking Proceed to Docking Tox_Screen->Docking Low Risk Tox_Screen->Discard High Tox Risk

Figure 1: Decision tree for filtering pyridinone derivatives prior to computationally expensive docking steps.

Phase III: Molecular Modeling & Docking Protocol

Objective: Predict binding affinity and pose stability.

Step-by-Step Docking Methodology

This protocol assumes the use of standard docking suites (e.g., Glide, AutoDock Vina, or GOLD), but the parameters are specific to this scaffold.

  • Grid Generation:

    • Define the active site box centered on the co-crystallized ligand.

    • Crucial Step: If the pocket contains conserved water molecules bridging the ligand and protein (common with pyridinones), retain these waters in the grid generation. Pyridinones often replace or interact with these structural waters.

  • Hydrogen Bond Constraints:

    • Set a constraint on the pyridinone carbonyl oxygen . This is a strong acceptor.

    • Set a constraint on the pyridinone N-H . This is a donor.

    • Reasoning: Without constraints, the ring may flip 180°, placing the N-H in a hydrophobic patch, which is energetically unfavorable but often scored highly by simple scoring functions.

  • Docking Execution:

    • Run rigid-receptor, flexible-ligand docking.

    • Precision: Use "Extra Precision" (XP) or equivalent to penalize desolvation penalties, which are high for polar pyridinones.

  • Post-Docking Analysis (MM-GBSA):

    • Re-score the top 10 poses using MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to estimate

      
      .[3] This continuum solvent model handles the polar nature of pyridinones better than empirical scoring functions.
      

Integrated Workflow & Data Interpretation

The following diagram details the complete "Self-Validating" loop. We validate the protocol by re-docking a known inhibitor (e.g., Pirfenidone or a co-crystallized analog) before processing new derivatives.

Integrated_Protocol Ref_Ligand Reference Ligand (Crystal Structure) Validation Self-Validation (Redocking RMSD < 2.0 Å) Ref_Ligand->Validation Extract & Redock Docking Constrained Docking (H-Bond Constraints) Validation->Docking Protocol Verified New_Scaffold New Pyridinone Derivatives Prep Ligand Prep (Lactam Tautomer) New_Scaffold->Prep ADME In Silico ADME (SwissADME/pkCSM) Prep->ADME ADME->Docking Filtered Hits MD_Sim MD Simulation (100ns Stability Check) Docking->MD_Sim Top 5 Poses

Figure 2: Integrated workflow ensuring protocol accuracy via reference ligand validation.

Data Presentation: Case Study Example

Below is a template for reporting results, comparing a reference pyridinone against a novel derivative.

PropertyReference (Pirfenidone)Novel Derivative (Pyr-001)Interpretation
MW 185.22 g/mol 345.10 g/mol Within Rule of 5 limits.[3]
LogP (Consensus) 1.912.85Increased lipophilicity improves membrane permeability.[3]
TPSA 32.67 Ų85.40 ŲHigher polarity; check BBB permeability if CNS target.
Docking Score -6.5 kcal/mol-9.2 kcal/molImproved affinity due to added hydrophobic contacts.
hERG Toxicity Low RiskHigh Risk Flag: Requires structural modification (e.g., reduce basicity).
Bioavailability Score 0.550.55Good predicted oral availability.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[4][5][6][7][8] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[4][5][6][7][8] Scientific Reports, 7, 42717.[5][6][7][8] [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[9][10] Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link][3]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[8] Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Czechtizky, W., et al. (2013). Pyridinone-based inhibitors: A review of recent patent literature. Expert Opinion on Therapeutic Patents. [Link][3]

Sources

Application

Application Note: Synthesis and Evaluation of Novel Thienylpyridyl Acetamides as High-Efficacy Pesticidal Agents

Executive Summary The rapid emergence of resistance in agricultural pests to existing chemical classes necessitates the continuous development of novel insecticidal agents. This application note details the synthesis, st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of resistance in agricultural pests to existing chemical classes necessitates the continuous development of novel insecticidal agents. This application note details the synthesis, structural optimization, and biological evaluation of a novel class of thienylpyridyl acetamides . By integrating a thienylpyridine heterocycle with a thioether/sulfone linker and an acetamide motif, these compounds exhibit potent insecticidal activity. Notably, optimized sulfone derivatives demonstrate lethal efficacy against the diamondback moth (Plutella xylostella L.) that rivals commercial standards such as chlorantraniliprole, establishing them as highly promising lead structures for next-generation agrochemicals .

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The rational design of these pesticidal agents is rooted in pharmacophore-based structural optimization. The core scaffold relies on three synergistic motifs:

  • Thienylpyridine Core: Provides the essential rigid heterocyclic framework for target receptor binding.

  • Acetamide Motif: Acts as a critical hydrogen-bond donor/acceptor site, a feature highly conserved in modern diamide insecticides .

  • S-Oxidation State Linker: The sulfur atom's oxidation state dictates the spatial geometry and electronic distribution of the molecule.

SAR Logic: Biological evaluations reveal a strict activity sequence based on the sulfur oxidation state: Sulfone > Thioether > Sulfoxide . Furthermore, halogen substitution on the aryl ring significantly impacts binding affinity, with para-fluoro (4-F) substitutions outperforming meta-fluoro (3-F) configurations .

SAR_Logic cluster_SAR Structure-Activity Relationship (SAR) Optimization Hit Hit Compound (A) Thioether Acetamide Core Thienylpyridine Core (Essential for Binding) Hit->Core Linker S-Oxidation State Sulfone > Thioether > Sulfoxide Hit->Linker Subst Aryl Substitution 4-F > 3-F preference Hit->Subst Lead Optimized Lead (Iq) Sulfone Acetamide (LC50 = 0.0016 mg/L) Core->Lead Linker->Lead Subst->Lead

Figure 1: Structure-Activity Relationship (SAR) optimization logic for thienylpyridyl acetamides.

Experimental Protocols: Synthesis and Optimization

The following protocols outline the chemoselective synthesis of the target acetamides, emphasizing the causality behind critical reaction conditions.

Protocol A: Synthesis of the Thienylpyridine Intermediate (7a)

Objective: Synthesize 2-chloro-6-methyl-4-(thiophen-2-yl)nicotinonitrile (Intermediate 7a) with high purity to prevent downstream side reactions.

  • Reaction: Condense the appropriate precursors in an acidic medium.

  • Quenching & Precipitation: Slowly pour the reaction mixture into warm water under continuous stirring. Allow the mixture to cool to room temperature.

  • pH Adjustment (Critical Step): Carefully add saturated aqueous

    
     dropwise until the pH reaches exactly 7–8.
    
    • Causality Checkpoint: The nicotinonitrile group is highly sensitive to extreme pH shifts. Neutralizing the acidic mixture with a mild base (

      
      ) prevents the hydrolysis of the nitrile group into an amide or carboxylic acid, while simultaneously ensuring the complete precipitation of the basic pyridine intermediate .
      
  • Isolation: Collect the resulting green solid via vacuum filtration, wash thoroughly with deionized water, and dry. (Expected yield: ~89%, m.p. 121–122 °C).

Protocol B: Chemoselective Oxidation to Sulfoxides and Sulfones

Objective: Convert the thioether acetamide (Compound A or Ib) into its corresponding sulfoxide (In, Ip) or sulfone (Io, Iq) via controlled oxidation.

  • Preparation: Dissolve the thioether acetamide in anhydrous dichloromethane (

    
    ).
    
  • Oxidation Control (Critical Step): Add m-chloroperoxybenzoic acid (m-CPBA). The oxidation state of the sulfur atom is strictly controlled by stoichiometry and temperature:

    • For Sulfoxide (Kinetic Control): Cool the reaction to 0 °C. Add exactly 1.0 equivalent of m-CPBA. Maintaining 0 °C restricts the reaction kinetics, trapping the intermediate sulfoxide and preventing over-oxidation.

    • For Sulfone (Thermodynamic Control): Perform the reaction at room temperature (20–25 °C) using an excess (>2.0 equivalents) of m-CPBA. The higher thermal energy and stoichiometric excess drive the reaction thermodynamically to the fully oxidized sulfone state .

  • Workup: Quench with saturated aqueous

    
     to neutralize unreacted peroxide, wash with 
    
    
    
    , extract the organic layer, dry over anhydrous
    
    
    , and concentrate under reduced pressure.

Synthetic_Workflow Start Nicotinonitrile Derivatives Step1 S-Alkylation (Base, EtOH) Start->Step1 Thioether Thioether Acetamides (Compounds A, Ib) Step1->Thioether Split m-CPBA Oxidation (CH2Cl2) Thioether->Split Sulfoxide 0 °C (Kinetic) Sulfoxide (In, Ip) Split->Sulfoxide 1 eq, 0 °C Sulfone RT, Excess (Thermodynamic) Sulfone (Io, Iq) Split->Sulfone >2 eq, RT

Figure 2: Chemoselective synthetic workflow for thioether, sulfoxide, and sulfone acetamides.

Quantitative Data & Bioassay Results

The synthesized compounds were evaluated for their larvicidal activity against the diamondback moth (Plutella xylostella L.) using a standardized leaf-dip bioassay method. The optimized sulfone derivative (Compound Iq ) demonstrated exceptional potency, significantly outperforming the commercial standard triflumuron and approaching the efficacy of chlorantraniliprole.

Table 1: Comparative Insecticidal Activity against Plutella xylostella L.

CompoundStructural FeaturesLinear Regression Equation

(mg/L)
Correlation (

)
Relative Efficacy Profile
Iq Sulfone Linker, R = 4-F

0.0016 0.9394Highly Potent Lead
Triflumuron Commercial Standard

0.3627 0.9697Moderate (Baseline)
Chlorantraniliprole Commercial Standard

0.0001 0.9570Exceptional (Benchmark)

Data summarized from quantitative bioassays illustrating the superior efficacy of the sulfone-modified acetamide Iq .

Self-Validation & Quality Control

To ensure the trustworthiness and reproducibility of the biological data, the synthetic protocol incorporates a self-validating analytical framework:

  • Intermediate Verification: The successful formation of intermediate 7a is visually confirmed by its distinct green precipitation and validated by a sharp melting point (121–122 °C), ensuring no nitrile hydrolysis occurred during pH adjustment.

  • Spectroscopic Integrity: All final compounds (In–Iq) must show satisfactory consistency between calculated and measured

    
     values via High-Resolution Mass Spectrometry (HRMS), alongside complete signal assignment in 
    
    
    
    and
    
    
    NMR spectra.
  • Crystallographic Absolute Configuration: To eliminate structural ambiguities regarding the spatial arrangement of the thienylpyridine and acetamide moieties, the hit compound (A) was subjected to Single-Crystal X-ray Diffraction (XRD). The crystal system was definitively resolved as monoclinic (Space group

    
    , 
    
    
    
    ,
    
    
    ), providing absolute proof of the synthesized pharmacophore .

References

  • Li, H., Yang, N., Xiong, L., & Wang, B. (2021). "Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents." Molecules, 26(18), 5649. Available at:[Link]

  • Wang, B., et al. (2013). "Synthesis, Insecticidal Activities, and SAR Studies of Novel Pyridylpyrazole Acid Derivatives Based on Amide Bridge Modification of Anthranilic Diamide Insecticides." Journal of Agricultural and Food Chemistry. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Purification challenges of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol

Technical Support Center: Purification of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol Case ID: PYR-SULF-003 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol

Case ID: PYR-SULF-003 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Molecule’s "Personality"

Before troubleshooting, you must understand the physicochemical behavior of your target molecule, (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol .

  • Amphiphilic Nature: It contains a polar primary alcohol (H-bond donor) and a lipophilic but polar sulfonamide-pyridine core. It will likely exist as a viscous oil or low-melting solid.

  • Basicity: The pyridine nitrogen (

    
    ) is a Lewis base. It will interact strongly with acidic silanols on standard silica gel, causing peak tailing.[1]
    
  • Stability: The sulfonamide bond is robust. The primary alcohol is the "weak link" susceptible to side reactions (esterification/oxidation) or causing solubility issues in non-polar solvents.

Module 1: Chromatography Troubleshooting (The "Streaking" Issue)

User Complaint: "My product streaks from the baseline to the solvent front on TLC and column. I cannot separate it from the starting material."

Root Cause: The basic nitrogen on the pyridine ring is protonating or hydrogen-bonding with the acidic silanol groups (


) of the silica gel. This creates a "drag" effect, destroying resolution.

The Fix: Amine-Modified Silica Chromatography

Do not simply increase polarity. You must suppress the silanol activity.

Protocol A: The "Pre-Buffered" Column (Recommended)

  • Mobile Phase: Prepare DCM:MeOH (95:5).

  • Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to the mobile phase.
    
  • Equilibration: Flush the column with this basic mobile phase before loading your sample. This saturates the acidic sites on the silica.

  • Elution: Run your gradient. The pyridine moiety will now behave as a neutral species and elute as a sharp band.

Protocol B: The "Sandwich" Injection (For Flash Systems) If you cannot premix TEA into large solvent reservoirs:

  • Dissolve sample in mobile phase.[2]

  • Add 1-2% TEA directly to the sample loading cartridge.

  • Load sample.[3]

  • Add a small layer of sand/silica, then add another 1 mL of TEA on top before starting the run.

Data: Effect of Modifier on


 Values 
Solvent System

(No Modifier)

(With 1% TEA)
Peak Shape
5% MeOH in DCM0.15 - 0.45 (Streak)0.40Sharp, Symmetrical
50% EtOAc in Hex0.05 (Stuck)0.15Tailing

Module 2: Removing The "Sticky" Impurity (Pyridine-2-sulfonic acid)

User Complaint: "I have a very polar impurity that won't leave my product, and my yield is >100%."

Root Cause: The starting material, Pyridine-2-sulfonyl chloride, is highly reactive. Excess reagent hydrolyzes upon workup to form Pyridine-2-sulfonic acid . This is a zwitterionic, water-soluble, yet organic-sticky contaminant.

The Fix: pH-Controlled Extraction

Standard water washes are insufficient because the sulfonic acid can form strong H-bonded complexes with your alcohol product.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it creates emulsions with basic water.

  • The Basic Wash (Critical): Wash the organic layer 2x with saturated aqueous

    
     .
    
    • Mechanism:[4][5] This converts the sulfonic acid impurity into its sodium salt (

      
      ). This salt is strictly water-soluble and will leave the organic layer.
      
    • Safety Note:

      
       gas will evolve. Vent the separatory funnel frequently.
      
  • The Brine Polish: Wash 1x with saturated brine to remove trapped water.

  • Drying: Dry over

    
    . Do not use 
    
    
    
    if you have low yields; pyridines can sometimes coordinate to Magnesium.

Module 3: The "Over-Reaction" (O-Sulfonylation)

User Complaint: "NMR shows my product, but the CH2 protons next to the alcohol are shifted downfield (from ~3.5 ppm to ~4.2 ppm)."

Root Cause: You have formed the Bis-sulfonylated byproduct . The sulfonyl chloride reacted with both the pyrrolidine nitrogen (desired) and the primary alcohol (undesired ester formation).

The Fix: Chemoselective Hydrolysis (The "Rescue" Op)

You can save the batch. Sulfonamides are chemically stable to mild base; sulfonate esters are not.

Rescue Protocol:

  • Solvent: Dissolve the crude mixture in THF:Water (3:1).

  • Reagent: Add 2.0 equivalents of Lithium Hydroxide (LiOH) .

  • Condition: Stir at room temperature for 2-4 hours. Monitor by TLC.[1][2]

    • Target: The spot at

      
       ~0.8 (Bis-product) should disappear, converting back to the spot at 
      
      
      
      ~0.4 (Desired Alcohol).
  • Workup: Dilute with EtOAc, wash with water, dry, and concentrate.

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for purifying this specific scaffold.

PurificationLogic Start Crude Reaction Mixture CheckTLC Check TLC (DCM:MeOH 95:5) Start->CheckTLC Streak Is the spot streaking? CheckTLC->Streak Yes Yes Streak->Yes Pyridine Interaction No No Streak->No Impurity Impurity Profile? Baseline Spot Baseline Spot Impurity->Baseline Spot Sulfonic Acid High Rf Spot High Rf Spot Impurity->High Rf Spot Bis-Sulfonylation AddTEA Add 1% TEA to Eluent (Blocks Silanols) Pure Pure Product (Viscous Oil) AddTEA->Pure BasicWash Wash w/ sat. NaHCO3 (Removes Sulfonic Acid) BasicWash->Pure Saponify Treat w/ LiOH/THF (Cleaves O-Sulfonate) Saponify->Pure SaltForm Convert to HCl Salt (For Solid Isolation) Pure->SaltForm Optional Yes->AddTEA No->Impurity Baseline Spot->BasicWash High Rf Spot->Saponify

Figure 1: Decision tree for isolating (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol based on observed impurities.

Frequently Asked Questions (FAQs)

Q: I cannot get the product to crystallize; it remains a gum. How do I get a solid? A: This molecule has high rotational freedom and is difficult to crystallize as a free base.

  • Recommendation: Form the Hydrochloride salt . Dissolve the oil in minimal dry Ethanol or Diethyl Ether and add 1M HCl in Ether dropwise. The ionic lattice energy of the pyridinium salt often forces crystallization. Alternatively, try Fumaric acid (0.5 or 1 eq) which is excellent for crystallizing pyridine derivatives.

Q: Can I use Copper Sulfate (


) to wash away pyridine impurities? 
A: NO.  While 

is standard for removing free pyridine solvent, your product contains a pyridine ring. The copper will complex with your product, pulling it into the aqueous layer and destroying your yield. Stick to the bicarbonate washes described in Module 2.

Q: The product is UV active but very faint. Why? A: The pyridine ring is the only chromophore. If you are monitoring at 254 nm, the extinction coefficient is moderate.

  • Tip: Use Iodine staining or Dragendorff’s reagent (specific for tertiary amines/pyridines) on your TLC plates for high-sensitivity detection.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa and purification of pyridine derivatives).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Source for Pyridine basicity data).

  • BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives. (Specific protocols for amine-modified silica).

  • Marcotullio, M. C., et al. (2006).[3][6] Simple method for the conversion of alcohols to tosylamides. Synthesis. (Mechanistic insight into O-sulfonylation side reactions).

Sources

Optimization

Stability issues of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol in solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol. It provides in-depth troubleshooting advice and ans...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. The information herein is synthesized from established chemical principles and data from forced degradation studies of structurally related molecules.

I. Understanding the Stability Profile

(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol incorporates three key structural motifs that influence its stability: a pyridine ring, a sulfonamide linkage, and a 3-hydroxypyrrolidine core. Each of these can be susceptible to degradation under specific conditions. Our recommendations are largely informed by forced degradation studies on vonoprazan, a commercial drug that shares the pyridinylsulfonyl-pyrrolidine scaffold. These studies indicate a primary susceptibility to alkaline and oxidative conditions.[1][2]

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: I'm observing a new, unexpected peak in my HPLC chromatogram after my solution has been stored for a short period, especially in a basic mobile phase.

  • Potential Cause: Alkaline-mediated hydrolysis of the sulfonamide bond. The sulfonamide linkage is known to be susceptible to cleavage under basic conditions, which would result in the formation of pyridine-2-sulfonic acid and 3-(hydroxymethyl)pyrrolidine. Studies on the structurally similar compound vonoprazan have shown significant degradation under basic conditions.[1][3][4][5]

  • Troubleshooting Steps:

    • pH Confirmation: Immediately measure the pH of your solution. If it is alkaline, this is the most likely cause of degradation.

    • Solution Neutralization: If your experimental protocol allows, neutralize the solution with a suitable acidic buffer to a pH range of 6-8.

    • Use Fresh Solutions: For experiments requiring basic conditions, prepare the solution immediately before use and minimize storage time.

    • LC-MS Analysis: If possible, analyze the degraded sample by LC-MS to confirm the mass of the new peak. The expected masses would correspond to pyridine-2-sulfonic acid and 3-(hydroxymethyl)pyrrolidine.[6]

Issue 2: My solution has developed a faint yellow or brown tint after being left on the benchtop.

  • Potential Cause: This could be due to either oxidative degradation of the pyrrolidine ring or photodegradation of the pyridine moiety. The pyrrolidine ring can be susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by light.[7][8][9] The pyridine ring is also known to be susceptible to photodegradation.[10][11][12][13]

  • Troubleshooting Steps:

    • Protect from Light: Store solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.

    • Deoxygenate Solvents: For long-term storage or for sensitive experiments, use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.[7]

    • Inert Atmosphere: If heating a solution is necessary, do so under an inert atmosphere to minimize oxidation.

    • Antioxidant Addition: If compatible with your experimental design, consider the addition of a small amount of an antioxidant.

Issue 3: I'm seeing a loss of my parent compound peak area in my HPLC analysis, but no distinct new peaks are appearing.

  • Potential Cause: This could indicate the formation of multiple, small degradation products that are not well-resolved by your current HPLC method, or the formation of non-UV active or volatile degradation products. It could also suggest adsorption of the compound to the container surface.

  • Troubleshooting Steps:

    • Method Optimization: Adjust your HPLC gradient to ensure it is capable of eluting and resolving a wide range of polar and non-polar compounds. A stability-indicating method should be able to separate the parent compound from all potential degradation products.[14][15]

    • Alternative Detection: If available, use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with your UV detector to look for degradation products that may not have a strong UV chromophore.[16]

    • Container Compatibility: Ensure the container material (e.g., certain plastics) is not interacting with your compound. Glass vials are generally preferred for storage.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for stock solutions of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol?

A1: Based on general principles for similar compounds, stock solutions should be stored at low temperatures (2-8°C for short-term and -20°C or -80°C for long-term) and protected from light.[7] Solutions should ideally be prepared in a neutral pH buffer (pH 6-8). For maximum stability, purge the solution with an inert gas to remove dissolved oxygen.

Q2: What are the likely degradation pathways for this molecule?

A2: The most probable degradation pathways are:

  • Alkaline Hydrolysis: Cleavage of the S-N bond of the sulfonamide to yield pyridine-2-sulfonic acid and 3-(hydroxymethyl)pyrrolidine.[3][4]

  • Oxidation: Oxidation of the pyrrolidine ring, potentially at the carbon adjacent to the nitrogen, which could lead to ring-opening or the formation of hydroxylated or carbonylated species.[7][8][9]

  • Photodegradation: The pyridine ring may undergo photochemical reactions, although studies on vonoprazan suggest it is relatively stable under photolytic stress.[1][2]

The following diagram illustrates the hypothesized primary degradation pathways:

G cluster_hydrolysis Alkaline Hydrolysis cluster_oxidation Oxidation parent (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol prod1 Pyridine-2-sulfonic acid parent->prod1 OH- prod2 3-(Hydroxymethyl)pyrrolidine parent->prod2 OH- parent_ox (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol prod3 Oxidized Pyrrolidine Derivatives (e.g., ring-opened products) parent_ox->prod3 [O] / hv parent_main (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol

Caption: Hypothesized degradation pathways.

Q3: How can I perform a simple stability study for this compound in my own lab?

A3: You can conduct a forced degradation study to understand the intrinsic stability of your compound. This involves subjecting the compound to a variety of stress conditions.[17][18][19] A general protocol is provided below, but it should be optimized for your specific compound and analytical method.

Protocol: Forced Degradation Study

This protocol outlines a general approach for a forced degradation study. The goal is to achieve 5-20% degradation of the parent compound.[20]

1. Preparation of Stock Solution:

  • Prepare a stock solution of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Preparation of Stress Samples:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

  • Thermal Degradation: Place a sample of the stock solution and a sample of the solid compound in an oven at 60°C.

  • Photolytic Degradation: Expose a sample of the stock solution and a sample of the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

3. Sample Incubation and Analysis:

  • Incubate the stress samples under the specified conditions.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

  • For the acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Calculate the percentage of degradation of the parent compound.

  • Identify and quantify any significant degradation products.

The following diagram illustrates the workflow for this stability study:

G cluster_conditions Stress Conditions start Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (60°C, solid & solution) stress->thermal photo Photolytic (UV/Vis light) stress->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze end Identify Degradation Pathways & Assess Stability analyze->end

Caption: Workflow for a forced degradation study.

IV. Data Summary

While specific quantitative stability data for (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol is not publicly available, the following table summarizes the expected stability based on data from structurally related compounds, particularly vonoprazan.[1][2][3][5]

Stress ConditionReagent/ConditionExpected StabilityPrimary Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CLikely StableMinimal degradation expected
Alkaline Hydrolysis 0.1 M NaOH, 60°CSusceptible Cleavage of the sulfonamide (S-N) bond
Oxidation 3% H₂O₂, RTSusceptible Oxidation of the pyrrolidine ring
Thermal 60°CLikely StableMinimal degradation expected
Photolytic UV/Visible LightLikely StableMinimal degradation expected

V. References

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Barriers in Pyridinylsulfonyl Compounds

[1] Introduction: The Pyridinylsulfonyl Paradox Welcome to the technical support hub. If you are working with pyridinylsulfonyl compounds (e.g., aryl-sulfonamides linked to pyridine rings), you are likely facing a specif...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The Pyridinylsulfonyl Paradox

Welcome to the technical support hub. If you are working with pyridinylsulfonyl compounds (e.g., aryl-sulfonamides linked to pyridine rings), you are likely facing a specific physicochemical paradox: high polarity but low aqueous solubility .[1]

This scaffold presents a dual challenge:

  • Rigid Crystal Lattice: The combination of the sulfonyl group (

    
    ) and the pyridine ring creates a "lock-and-key" stacking effect.[1] Strong 
    
    
    
    interactions between pyridine rings, reinforced by hydrogen bonding networks involving the sulfonamide moiety, result in high melting points and high lattice energy.[1]
  • pH-Dependent Zwitterionic Behavior: These compounds possess a basic center (pyridine nitrogen,

    
    ) and often an acidic center (sulfonamide nitrogen, 
    
    
    
    ).[1] At neutral pH, they may exist as uncharged, lipophilic species that precipitate rapidly.[1]

This guide provides field-proven protocols to disrupt these interactions and solubilize your compound for assays and formulation.

Troubleshooting Guide & FAQs

Phase 1: Solvent Selection & Assay Preparation[2]

Q: My compound precipitates immediately upon dilution from DMSO into aqueous buffer. How do I prevent this "crashing out"?

A: This is a classic "kinetic solubility" failure.[1] The high lattice energy of pyridinylsulfonyls drives rapid crystallization once the cosolvent ratio drops.

  • Immediate Fix: Switch to a ternary solvent system .[1] Instead of pure DMSO, use a pre-mix of DMSO:PEG-400:Water (e.g., 10:40:50).[1] PEG-400 acts as an interface modifier, preventing the rapid nucleation of the pyridine rings.

  • The "Shift" Technique: If your assay tolerates it, shift the pH. Diluting into a buffer at pH 4.0 (protonating the pyridine) or pH >10 (deprotonating the sulfonamide) creates a charged species that resists aggregation.

Q: Which organic solvents are best for stock solutions?

A: While DMSO is standard, it is hygroscopic.[1] Water uptake can induce degradation or slow precipitation of sulfonamides.[1]

  • Recommendation: For long-term storage, use Anhydrous DMA (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) .[1] These have higher solubilizing power for rigid sulfonamides than DMSO and are less prone to freezing artifacts.[1]

Phase 2: Chemical Modification & Salt Formation[1]

Q: I need to make a salt to improve oral bioavailability. Should I target the pyridine or the sulfonamide?

A: This depends on your specific substitution pattern.

  • Target the Pyridine (Acidic Counterions): This is your primary lever.[1] The pyridine nitrogen is a reliable base (

    
    ).[1] Reacting with strong acids (Methanesulfonic, HCl, H₂SO₄) disrupts the 
    
    
    
    -stacking.[1]
    • Warning: Avoid weak acids (e.g., fumaric, succinic) if the

      
       is 
      
      
      
      , as these will likely form unstable cocrystals rather than salts.[1]
  • Target the Sulfonamide (Basic Counterions): Only possible if the sulfonamide nitrogen is unsubstituted (

    
    ).[1] If 
    
    
    
    is hydrogen, you can form Sodium or Potassium salts.[1] These are often hygroscopic but highly soluble.[1]

Q: My salt screen yielded oils or gums. What went wrong?

A: Pyridinylsulfonyl salts are notorious for trapping solvent.[1]

  • The Fix: Use antisolvent vapor diffusion .[1] Dissolve the gum in a minimal amount of methanol, then place this vial inside a larger jar containing ethyl acetate or diethyl ether. The slow diffusion of the antisolvent promotes ordered crystal growth over amorphous crashing.

Phase 3: Formulation Strategies

Q: Salts failed. What is the next best option for in vivo delivery?

A: Amorphous Solid Dispersion (ASD) . Since the insolubility is driven by crystal lattice energy, your goal is to "freeze" the molecule in a disordered, amorphous state.

  • Protocol: Spray drying with HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) .[1] The acidic nature of the polymer interacts with the basic pyridine ring, stabilizing the amorphous matrix and preventing recrystallization during storage.

Decision Frameworks (Visualized)

Workflow 1: Solubility Optimization Decision Tree

This logic flow determines the correct solubilization strategy based on your compound's specific failure mode.[1]

SolubilityTree Start Start: Compound Insoluble CheckStructure Analyze Structure: Is Sulfonamide N unsubstituted? Start->CheckStructure SaltPath Can form Salt? CheckStructure->SaltPath Assess pKa AcidSalt Target Pyridine N (Use MsOH, HCl) SaltPath->AcidSalt Pyridine Basic (pKa ~5) BaseSalt Target Sulfonamide NH (Use NaOH, KOH) SaltPath->BaseSalt Sulfonamide Acidic (pKa ~10) FormulationPath Salt Failed/Not Possible. Check LogP SaltPath->FormulationPath Salts Unstable/Hygroscopic HighLogP LogP > 3 (Lipophilic) FormulationPath->HighLogP LowLogP LogP < 3 (Lattice Energy Limited) FormulationPath->LowLogP LBF Lipid Formulation (SEDDS/Liposomes) HighLogP->LBF ASD Amorphous Solid Dispersion (HPMC-AS/PVP) LowLogP->ASD Cosolvent Cosolvent System (PEG400/Water) LowLogP->Cosolvent For IV/Assay

Caption: Decision logic for selecting between salt formation, lipid-based formulations, and solid dispersions based on pKa and LogP properties.

Workflow 2: Miniaturized Salt Screening Protocol

A resource-efficient method to identify crystalline salts using only 50 mg of material.[1]

SaltScreen Step1 1. Dissolution Dissolve 50mg API in 500µL Acetone/MeOH (1:1) Step2 2. Acid Addition Add 1.1 eq of Counterions: HCl, MsOH, H2SO4, TosOH Step1->Step2 Step3 3. Thermal Cycle Heat to 50°C (1h) Cool to 5°C (4h) Step2->Step3 Step4 4. Observation Step3->Step4 ResultA Precipitate? Filter & analyze (XRPD) Step4->ResultA Solid ResultB Clear Solution? Evaporate or Anti-solvent Step4->ResultB Liquid ResultC Oil/Gum? Vapor Diffusion Step4->ResultC Viscous

Caption: Step-by-step workflow for high-throughput salt screening of pyridinylsulfonyl compounds.

Quantitative Data & Reference Tables

Solvent Compatibility Matrix

Use this table to select the correct vehicle for in vitro assays.

Solvent SystemSolubilizing PowerBiological CompatibilityRecommended Use
100% DMSO HighLow (Toxic >1%)Stock solution storage only.[1]
DMSO/Water (1:1) Low (Precipitation risk)MediumAvoid.[1] Pyridinylsulfonyls often crash out here.[1]
PEG-400/Water (40:60) HighHighGold Standard for IV/IP dosing and assays.[1]
0.1M HCl (pH 1.2) HighMediumGood for dissolution testing (protonates pyridine).[1]
0.1M Phosphate (pH 7.4) Very LowHighPhysiological baseline.[1] Expect precipitation.[1]
pKa-Driven Salt Selection

Based on the


 Rule: 

.[1] For stable salts, aim for

.[1]
CounterionpKa (Acid)

(vs Pyridine ~5.[1]3)
Prediction
Methanesulfonic Acid -1.9~7.2Excellent. Forms stable, high-melting salts.[1]
Hydrochloric Acid -6.0~11.3Good , but risk of hydrate formation/hygroscopicity.[1]
Sulfuric Acid -3.0~8.3Good , often forms bis-salts.[1]
Tartaric Acid 2.98~2.3Poor. Likely to form unstable cocrystals or dissociate.[1]
Fumaric Acid 3.03~2.2Poor. Insufficient proton transfer driving force.[1]

Experimental Protocols

Protocol A: Kinetic Solubility Profiling (The "Shift" Method)

To determine the maximum concentration before precipitation in assay media.

  • Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Plate Setup: In a 96-well UV-transparent plate, add 196 µL of the desired buffer (e.g., PBS pH 7.4, Acetate pH 4.0).

  • Spiking: Add 4 µL of the DMSO stock to the buffer (2% DMSO final). Mix immediately by pipetting.

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Measure UV absorbance at

    
     (typically 250-280 nm for pyridine sulfonamides) and compare against a standard curve.[1]
    
  • Interpretation: If recovery is <80%, the compound has precipitated.[1] Repeat using a PEG-400 cosolvent spike (Protocol B).

Protocol B: Vapor Diffusion Crystallization (For Oiling Salts)

To recover crystalline material from failed salt screens.

  • Dissolution: Take the oily residue from the salt screen and add the minimum amount of Methanol required to make it flowable.

  • Inner Vial: Transfer this solution to a small 2 mL HPLC vial. Leave it uncapped .

  • Outer Chamber: Place the small vial inside a larger 20 mL scintillation vial.

  • Antisolvent: Add 5 mL of Diethyl Ether or Ethyl Acetate to the outer vial (do not let it spill into the inner vial).[1]

  • Seal: Cap the large outer vial tightly.

  • Wait: Allow to stand undisturbed for 2-7 days. The antisolvent vapor will diffuse into the methanol, slowly lowering solubility and promoting crystal lattice formation.

References

  • Perlovich, G. L., et al. (2025).[1] "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." Journal of Molecular Liquids.

  • Williams, H. D., et al. (2013).[1] "Strategies to Address Low Drug Solubility in Discovery and Development." Pharmacological Reviews.

  • PubChem. (2025).[1][2][3] "Pyridine-2-sulfonamide: Chemical and Physical Properties." National Library of Medicine.[1]

  • Nangia, A., et al. (2012).[1] "Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids." Crystal Growth & Design.

  • Manallack, D. T., et al. (2019).[1] "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs." New Journal of Chemistry.

Sources

Optimization

Technical Support Center: High-Fidelity Synthesis of Chiral Pyrrolidine-2-yl-methanol (L-Prolinol)

Department: Process Chemistry & Chiral Technologies Document ID: PRO-S-2025-QA Subject: Troubleshooting Racemization and Yield Optimization in L-Prolinol Synthesis Introduction: The Engineering of Chiral Integrity Welcom...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Process Chemistry & Chiral Technologies Document ID: PRO-S-2025-QA Subject: Troubleshooting Racemization and Yield Optimization in L-Prolinol Synthesis

Introduction: The Engineering of Chiral Integrity

Welcome to the Technical Support Center for chiral auxiliary synthesis. You are likely here because your synthesis of (S)-pyrrolidin-2-yl-methanol (L-Prolinol) has deviated from critical quality attributes (CQAs)—specifically Enantiomeric Excess (ee%) or Yield .

L-Prolinol is a fundamental chiral building block (precursor to Jørgensen-Hayashi catalysts). While the reduction of L-Proline is theoretically straightforward, the isolation phase is where 90% of racemization and yield loss occurs. This guide moves beyond standard recipes to address the causality of failure modes.

Module 1: Critical Synthesis Workflows

We support two primary reduction routes. Choose your protocol based on your lab's safety capabilities and scale.

Workflow Decision Matrix

SynthesisRoutes Start Start: L-Proline Decision Safety/Scale Constraint? Start->Decision LAH_Route Route A: LiAlH4 (LAH) (High Throughput / Strict Safety) Decision->LAH_Route Inert Gas Line Available NaBH4_Route Route B: NaBH4 + I2 (Bench-Stable / Scalable) Decision->NaBH4_Route Standard Fume Hood LAH_Mech Mechanism: Al-Hydride Transfer Risk: Al-Emulsions LAH_Route->LAH_Mech NaBH4_Mech Mechanism: In-situ Borane (B2H6) Risk: Boron-Complex Stability NaBH4_Route->NaBH4_Mech Quench_LAH Fieser Workup (Critical for Yield) LAH_Mech->Quench_LAH Quench_Boron Methanol Reflux (Critical for Boron Removal) NaBH4_Mech->Quench_Boron Product Target: (S)-Prolinol >99% ee Quench_LAH->Product Quench_Boron->Product

Figure 1: Decision matrix for selecting the reduction agent based on laboratory infrastructure and safety constraints.

Protocol A: The "Gold Standard" LAH Reduction

Best for: High purity requirements where anhydrous handling is perfect.

The Critical Failure Point: The Workup. Most users lose yield not during reduction, but by trapping the product in aluminum salts (emulsions) or racemize it by heating the basic workup mixture.

The "Fieser" Quench Protocol (Mandatory): For every 1.0 g of LiAlH


 used, perform the following additions at 0°C with vigorous stirring:
  • 1.0 mL Water (Dropwise, slow)

  • 1.0 mL 15% Aqueous NaOH

  • 3.0 mL Water

Why this works: This stoichiometry produces a granular, sand-like precipitate of sodium aluminate that filters easily, rather than a gelatinous muck that traps your chiral alcohol.

Protocol B: The NaBH /I System

Best for: Scalability and safety without pyrophoric reagents.

Mechanism: Iodine reacts with NaBH


 to generate Borane (B

H

) in situ. The Critical Failure Point: Incomplete Boron Removal. Borane forms a stable complex with the amine of prolinol. Simply adding water will not release the product. You must reflux with Methanol (or acidic methanol) to break the N-B bond and form volatile trimethyl borate.

Module 2: Troubleshooting & FAQs

Category 1: Optical Purity & Racemization[1][2][3]

Q: My product shows low optical rotation (


). Did I racemize it? 
Diagnosis:  Not necessarily.
  • Hygroscopicity: Prolinol is extremely hygroscopic. Absorbed water drastically lowers the observed specific rotation. Dry your sample (azeotrope with toluene) and remeasure.

  • Temperature Dependence: Optical rotation is temperature-sensitive. Ensure the polarimeter cell is thermostated to 20°C or 25°C exactly.

  • Racemization Check: If the above are ruled out, racemization likely occurred during solvent removal .

    • Root Cause:[1][2][3][4] If you concentrated the product from a basic aqueous solution (pH > 12) at high heat (>50°C), you risked epimerization via the enolate mechanism.

Q: How do I prevent racemization during N-protection (e.g., Boc/Cbz)? A: The risk is highest here. The carbonyl of the protecting group increases the acidity of the


-proton.
  • Fix: Use Schotten-Baumann conditions (biphasic system, e.g., THF/Water with NaHCO

    
    ) rather than organic bases (TEA/DIEA) in organic solvents. The aqueous phase buffers the pH, preventing the high basicity required to abstract the 
    
    
    
    -proton.
Category 2: Physical State & Yield[8]

Q: Literature says Prolinol is a solid, but mine is an oil. Is it impure? A: No. Pure L-Prolinol is often a colorless oil or a low-melting solid (mp ~30-33°C) that supercools easily.

  • Verification: Run a GC-MS or NMR. If clean, it is simply the supercooled liquid state.

Q: My yield is 40% (expected 85%). Where is the product? A: It is likely trapped in the aqueous phase or the metal salts.

  • LAH Users: Did you use the Fieser workup? If you used "dump into ice water," your product is inside the aluminum gel.

  • Borane Users: Did you reflux with methanol? If not, your product is still coordinated to boron and won't distill/extract properly.

Module 3: Comparative Data & Specifications

ParameterMethod A: LiAlH

Method B: NaBH

/ I

Reagent Cost ModerateLow
Safety Profile High Risk (Pyrophoric)Low Risk (H

evolution)
Racemization Risk Low (if workup is cold)Very Low
Typical Yield 75 - 85%60 - 75%
Workup Complexity High (Emulsion risk)Moderate (Reflux required)
Key Reference Org.[4] Synth. 1985 [1]J. Org.[2] Chem. 1993 [2]

Module 4: Mechanistic Visualization

Understanding how racemization occurs allows you to prevent it. It rarely happens during the hydride attack but rather via proton abstraction in the presence of a carbonyl group (in starting material or protected product).

RacemizationPath L_Isomer L-Proline Derivative (S-Configuration) Intermediate Planar Enolate/Intermediate (Chirality Lost) L_Isomer->Intermediate Proton Abstraction (High T, High pH) Base Strong Base (OH- or R3N) Base->Intermediate D_Isomer D-Proline Derivative (R-Configuration) Intermediate->D_Isomer Reprotonation (50%) L_Recover L-Proline Derivative (Retained) Intermediate->L_Recover Reprotonation (50%)

Figure 2: The mechanism of base-catalyzed racemization via the planar enolate intermediate. This usually occurs during N-protection or harsh basic workup.

References

  • Dickman, D. A.; Meyers, A. I.; Smith, G. A.; Gawley, R. E. (1985).[2] "Reduction of

    
    -Amino Acids: L-Valinol". Organic Syntheses, 63, 136.[2] 
    
  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. (1993). "A convenient reduction of amino acids and their derivatives".[2] Journal of Organic Chemistry, 58(13), 3568–3571.

  • Abiko, A.; Masamune, S. (1992). "Reduction of

    
    -amino acids to amino alcohols with borane-THF". Tetrahedron Letters, 33(38), 5517-5518. 
    

Sources

Troubleshooting

Technical Support Center: Pyridine Antimicrobial Optimization

The following guide serves as a specialized Technical Support Center for researchers optimizing pyridine-based antimicrobials. It is designed to move beyond basic textbook definitions into actionable, field-tested troubl...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing pyridine-based antimicrobials. It is designed to move beyond basic textbook definitions into actionable, field-tested troubleshooting and optimization strategies.

Status: Online | Tier: Level 3 Engineering Support | Ticket: #PYR-OPT-2026

Welcome to the Pyridine Optimization Hub. This documentation addresses the three most critical failure points in developing pyridine antimicrobials: Structural Potency limitations , Bioassay Variability , and Metabolic Instability .

Module 1: Structural Optimization (The "Hardware" Upgrade)

Objective: Overcome the "activity plateau" where standard pyridine derivatives fail to achieve sub-micromolar MICs.

The SAR Logic Gate

Many researchers randomly substitute the pyridine ring. To enhance activity, you must follow a logic-based substitution pattern based on the target organism's defense mechanisms.

Technical Insight:

  • C2/C6 Positions: Critical for steric hindrance and lipophilicity modulation. Bulky groups here often reduce potency unless targeting specific hydrophobic pockets (e.g., InhA).

  • C3/C5 Positions: The "electronic tuning" knobs. Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    here increase the acidity of the ring nitrogen, potentially enhancing hydrogen bonding with target enzymes like DNA gyrase.
  • C4 Position: The primary vector for hybridization. Linking pharmacophores here (e.g., hydrazones, thiadiazoles) often yields exponential potency gains via "dual-action" mechanisms.

Visualization: SAR Decision Matrix

The following diagram outlines the decision workflow for optimizing a weak pyridine hit.

SAR_Optimization Start Initial Hit: Weak Activity (MIC > 64 µg/mL) Solubility_Check Check LogP / Solubility Start->Solubility_Check Target_ID Target Identification Solubility_Check->Target_ID Gram_Pos Gram-Positive Target Target_ID->Gram_Pos Staph/Strep Gram_Neg Gram-Negative Target Target_ID->Gram_Neg E. coli/Pseudo Metabolic Metabolic Instability (Microsomal Clearance) Target_ID->Metabolic In vivo failure Lipophilicity Increase Lipophilicity (C2/C6 Alkylation) Gram_Pos->Lipophilicity Hybrid Hybridization Strategy (Schiff Bases / Azoles at C4) Lipophilicity->Hybrid Potency Boost Permeability Enhance Permeability (Quaternary Ammonium Salts) Gram_Neg->Permeability Permeability->Hybrid Potency Boost Block_Oxidation Block C-Oxidation (Fluorination at C3/C5) Metabolic->Block_Oxidation Block_Oxidation->Hybrid Final Optimization

Figure 1: Strategic workflow for optimizing pyridine scaffolds based on biological barriers and target organisms.

Protocol: Synthesis of Pyridine-Hydrazone Hybrids

Context: Hydrazone linkers (


) are privileged scaffolds that often improve the geometric fit of pyridines into bacterial active sites.
Common Failure:  Hydrolysis of the imine bond or incomplete conversion due to steric hindrance.

Step-by-Step Self-Validating Protocol:

  • Reagent Activation:

    • Dissolve 1.0 eq of Pyridine-4-carboxaldehyde in absolute ethanol (0.1 M concentration).

    • Validation Check: Ensure the aldehyde is free of benzoic acid precipitate (a common oxidation impurity). If cloudy, filter before use.

  • Catalysis & Condensation:

    • Add 1.0 eq of the corresponding Hydrazide (e.g., Isoniazid or a substituted benzhydrazide).

    • Add 2-3 drops of glacial acetic acid (Catalyst).

    • Reflux at

      
       for 4-6 hours.
      
  • In-Process Control (IPC):

    • Checkpoint: Perform TLC (System: 5% MeOH in DCM).

    • Success Criteria: Disappearance of the aldehyde spot (high

      
      ) and appearance of a new, often fluorescent spot (lower 
      
      
      
      ). If aldehyde remains after 6h, add 0.1 eq more hydrazide, not more acid.
  • Isolation & Purification:

    • Cool to room temperature. The Schiff base should precipitate.

    • Troubleshooting: If no precipitate forms, reduce volume by 50% under vacuum and cool to

      
      .
      
    • Filter and wash with cold ethanol.

    • Recrystallization (Critical): Recrystallize from EtOH/DMF (9:1) to remove unreacted hydrazide, which can give false positives in biological assays.

Module 2: Bioassay Troubleshooting (The "Diagnostics")

Objective: Resolve inconsistent MIC data caused by the physicochemical properties of pyridines.

The Solubility Paradox

Pyridines are often moderately lipophilic but can form salts. Inconsistent MICs often stem from "micro-precipitation" in the broth, where the compound crashes out invisible to the naked eye but fails to interact with bacteria.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Hazy Growth Compound precipitation (not bacterial growth)verify with TTC: Add Triphenyl Tetrazolium Chloride. Red color = Bacteria; White/Hazy = Precipitate.
Skipped Wells Pipetting error or "edge effect"Pre-wet tips: Pre-wet pipette tips with solvent before serial dilution. Use sealers to prevent evaporation in edge wells.
MIC Drift pH instability affecting pyridine protonationBuffer the Broth: Pyridines are pH-sensitive bases. Supplement Mueller-Hinton Broth (MHB) with HEPES (pH 7.2) to stabilize ionization state.
Inactive in Broth, Active in Agar High protein binding in brothSerum Shift Assay: Test MIC in the presence of 50% human serum. If activity drops >4-fold, structural modification (reduce lipophilicity) is required.
Data Table: Impact of Structural Modifications on Activity

Comparison of parent pyridine vs. optimized derivatives against M. tuberculosis (H37Rv).

Compound IDStructure ModificationMIC (

)
LogPNotes
PYR-01 Unsubstituted Pyridine-4-hydrazone12.51.2Baseline activity.
PYR-02 2-Methyl substitution25.01.8Steric hindrance reduced potency.
PYR-03 2-Fluoro substitution 3.12 1.4Electronic effect increased target binding.
PYR-04 Pyridine-Thiadiazole Hybrid0.78 2.1Dual pharmacophore synergy.
PYR-05 Quaternary Pyridinium Salt64.0-0.5Poor membrane permeability in Mycobacteria.

Module 3: Mechanism & Resistance (The "Software" Patch)

Objective: Understand why the molecule works (or fails) to engineer around resistance.

Mechanism of Action (MoA) Mapping

Pyridine derivatives, particularly isoniazid-like structures, often function as prodrugs requiring activation (e.g., by KatG) to inhibit Enoyl-ACP Reductase (InhA). However, novel derivatives can bypass KatG and inhibit InhA directly or target DNA Gyrase.

MOA_Pathway Prodrug Pyridine Prodrug (e.g., Isoniazid) KatG Activation by KatG (Oxidation) Prodrug->KatG Adduct NAD-Adduct Formation KatG->Adduct InhA InhA Inhibition (Cell Wall Synthesis) Adduct->InhA Direct_Inhibitor Novel Pyridine Derivative (Non-Prodrug) Direct_Inhibitor->InhA Bypasses KatG Gyrase DNA Gyrase Inhibition (Replication Arrest) Direct_Inhibitor->Gyrase Alternative Target Resistance KatG Mutation (Resistance Mechanism) Resistance->KatG Blocks

Figure 2: Dual-pathway targeting. Novel derivatives (Green) are designed to bypass the KatG activation step, effective against resistant strains.

Troubleshooting Resistance

Issue: Compound is active against Wild Type (WT) but fails against MDR strains. Diagnosis: If the strain has a katG mutation (common in TB), standard pyridine hydrazides will fail. Solution:

  • Direct Inhibition: Modify the scaffold to bind InhA directly without NAD adduct formation. This usually requires adding a hydrophobic "tail" (e.g., a phenoxy alkyl group) to occupy the substrate binding pocket of InhA.

  • Efflux Pump Evasion: If the MIC increases against Gram-negatives, efflux is likely. Test synergy with an efflux pump inhibitor (e.g., PAβN). If MIC drops, your compound is a substrate for efflux.

    • Fix: Increase rigidity or alter the pKa to reduce recognition by RND-type pumps.

FAQs: Expert Troubleshooting

Q1: My pyridine derivative turns black during synthesis. Is it ruined? A: Likely yes. Pyridines are susceptible to N-oxidation or polymerization under harsh oxidative conditions. Ensure your reaction is under an inert atmosphere (


 or Ar) and avoid prolonged exposure to light if you have conjugated double bonds (e.g., vinyl pyridines).

Q2: Why do I see activity against S. aureus but zero activity against E. coli? A: This is a permeability issue, not a potency issue. The Outer Membrane (OM) of Gram-negatives excludes many lipophilic pyridines. Try converting your compound into a pyridinium salt (quaternization) or adding a primary amine group to hijack porin transport channels.

Q3: Can I use DMSO for MIC testing of pyridines? A: Yes, but with caution. Pyridines are soluble in DMSO, but DMSO concentrations


 can be toxic to some sensitive bacteria, giving false "active" results. Always run a "Solvent Control" well containing only media + DMSO (at the highest concentration used) to validate bacterial viability.

References

  • BenchChem Technical Support Team. (2025). Unlocking the Antimicrobial Potential of Substituted Pyridines: Application Notes and Protocols. BenchChem. Link

  • National Institutes of Health (NIH). (2026). Exploring the anti-virulent potential of pyridine derivatives against Vibrio cholerae. PMC. Link

  • American Chemical Society (ACS). (2025). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega. Link

  • Royal Society of Chemistry (RSC). (2026). Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. RSC Advances. Link

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Link

Optimization

Technical Support Center: Optimizing Drug-Like Properties of Pyridine Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered when working to im...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered when working to improve the drug-like properties of pyridine-containing compounds. The pyridine ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs, valued for its ability to enhance potency, solubility, and metabolic stability.[1][2][3][4] However, its unique electronic characteristics can also present significant hurdles. This center provides troubleshooting guides and FAQs to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the pyridine ring so prevalent in drug design, and what are its inherent challenges?

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry.[4] Its nitrogen atom acts as a hydrogen bond acceptor, which can facilitate strong interactions with biological targets.[3] Replacing a phenyl ring with a pyridine can improve aqueous solubility, enhance metabolic stability, and increase cellular permeability.[1][5][6]

However, the primary challenges include:

  • Poor Solubility: Despite its polarity, the planar nature of the pyridine ring can lead to strong crystal lattice energy, limiting solubility, especially in complex molecules.[7]

  • Metabolic Lability: The electron-deficient nature of the ring can make it susceptible to specific metabolic pathways, particularly oxidation.[4][8]

  • Basicity (pKa): The basicity of the pyridine nitrogen can be a double-edged sword. While it can be used to form salts and improve solubility, it can also lead to off-target effects or undesirable pharmacokinetic properties if not properly modulated.[9][10]

Q2: I'm starting a new project. What are the key initial considerations for designing pyridine analogs with good drug-like properties?

Proactive design is crucial. Before synthesis, consider the following:

  • Understand the Target: The required properties will be dictated by the biological target and the desired route of administration. For an oral drug, good solubility and permeability are paramount.

  • pKa Modulation: The pKa of the pyridine nitrogen is highly influenced by its substituents.[10][11] Electron-withdrawing groups will lower the pKa, making it less basic, while electron-donating groups will increase it. This is a critical parameter to control for solubility and target engagement.[9]

  • Lipophilicity (LogP/LogD): While some lipophilicity is needed for membrane permeability, excessive lipophilicity is a primary cause of poor solubility and high metabolic clearance.[12] Aim for a balanced LogD at physiological pH (7.4).

  • Metabolic "Soft Spots": Unsubstituted positions on the pyridine ring, especially those para to the nitrogen, can be susceptible to oxidation.[4] Consider strategies to "block" these sites from the outset.

Section 2: Troubleshooting Guide: Poor Aqueous Solubility

Poor solubility is one of the most common reasons promising drug candidates fail.[12][13] It can lead to variable assay data, underrated activity, and poor oral bioavailability.[13][14]

Issue 1: My pyridine compound precipitates out of aqueous buffer during my in vitro assay.

This is a classic sign that your compound has exceeded its thermodynamic or kinetic solubility in the final assay medium.[15]

Causality: This often happens when a concentrated stock solution (usually in 100% DMSO) is diluted into an aqueous buffer. The abrupt change in solvent polarity causes the compound to crash out.[13]

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting compound precipitation.

Solutions & Protocols:

  • pH Adjustment: Since the pyridine moiety is basic, lowering the pH of the buffer can protonate the nitrogen, significantly increasing aqueous solubility.[7][13]

    • Quick Test: Test solubility in a range of acidic buffers (e.g., pH 2-5) to see if precipitation is resolved.[7]

  • Use of Co-solvents: Co-solvents reduce the overall polarity of the aqueous medium, helping to keep hydrophobic compounds in solution.[7][15]

    • Common Co-solvents: DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][13]

    • Caution: Ensure the final co-solvent concentration is compatible with your assay, as high concentrations can affect biological activity. A final DMSO concentration below 1% is a common goal.[16]

  • Formulation with Excipients: For more challenging compounds, formulation strategies may be necessary.

    • Surfactants: Form micelles that encapsulate the drug (e.g., Tween® 80, Cremophor® EL).[7]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core that can encapsulate the drug molecule, enhancing its apparent solubility.[15][17]

Protocol 1: Rapid Solubility Assessment with pH and Co-solvents
  • Objective: To quickly determine if pH adjustment or co-solvents can resolve precipitation issues for an in vitro assay.

  • Materials:

    • Compound stock solution (e.g., 10 mM in 100% DMSO).

    • Aqueous buffers (e.g., PBS pH 7.4, Citrate buffer pH 4.0).

    • Co-solvent (e.g., Ethanol).

  • Procedure:

    • Prepare test solutions in microcentrifuge tubes or a 96-well plate.

    • For pH testing: Add 98 µL of different aqueous buffers to separate wells.

    • For co-solvent testing: Prepare buffers containing varying percentages of the co-solvent (e.g., 1%, 2%, 5% ethanol in PBS pH 7.4).

    • Add 2 µL of the DMSO stock solution to each well to achieve a final concentration (e.g., 200 µM with 2% DMSO).

    • Vortex/shake for 1 minute.

    • Visually inspect for precipitation immediately and after 1 hour at room temperature.

    • (Optional) For a quantitative assessment, centrifuge the samples and measure the supernatant concentration via HPLC-UV.[7]

Section 3: Troubleshooting Guide: High Metabolic Lability

High metabolic clearance is a major reason for poor in vivo efficacy. Pyridine rings can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.[4]

Issue 2: My pyridine analog shows a short half-life in a Human Liver Microsome (HLM) stability assay.

This indicates that your compound is likely being rapidly metabolized by Phase I enzymes (like CYPs) present in the microsomes.[18][19]

Causality: The electron-deficient nature of the pyridine ring can direct metabolism to specific sites.[4] Additionally, substituents on the ring can be sites of metabolic attack.

Troubleshooting Workflow:

Caption: Workflow for addressing high metabolic clearance.

Solutions & Strategies:

  • Identify the "Soft Spot": The first step is to identify the exact site of metabolism using techniques like LC-MS/MS to characterize the metabolites.

  • Blocking Strategies: Once the metabolic hotspot is known, you can make specific chemical modifications:

    • Fluorination: Replacing a hydrogen atom with a fluorine atom at the site of oxidation is a common and effective blocking strategy.

    • Deuteration: Replacing a C-H bond with a C-D bond can slow the rate of metabolism (the "Kinetic Isotope Effect") without significantly altering the molecule's electronics.

    • Introducing Electron-Withdrawing Groups (EWGs): Adding EWGs to the pyridine ring can make it more electron-deficient and less susceptible to oxidation.[20]

    • Bioisosteric Replacement: In some cases, replacing the entire pyridine ring with a different heterocycle (like a pyrimidine or pyridazine) or even a benzonitrile can maintain biological activity while improving metabolic stability.[20][21][22][23] For example, 2-substituted benzonitriles have been used as effective bioisosteres for 4-substituted pyridines.[23]

Table 1: Common Metabolic Modifications for Pyridine Analogs

StrategyModification ExampleRationalePotential Issues
Site Blocking C-H → C-FThe C-F bond is much stronger and resistant to CYP-mediated oxidation.Can significantly alter pKa and electronics.
Kinetic Isotope Effect C-H → C-DC-D bond is stronger; cleavage is slower, reducing clearance rate.May not be effective for all metabolic pathways; synthesis can be complex.
Electronic Modulation Add -CF3 or -CN groupMakes the ring more electron-deficient and less prone to oxidation.May negatively impact target binding or solubility.
Bioisosteric Replacement Pyridine → PyridazineIntroduces another nitrogen, altering electronics and potentially blocking metabolism.[20]Requires significant synthetic redesign; may lose key binding interactions.
Scaffold Saturation Pyridine → PiperidineSaturation of the ring removes the aromatic system, blocking aromatic oxidation pathways.[8]Drastically changes geometry, pKa, and properties; may lose activity.
Protocol 2: Standard Liver Microsomal Stability Assay
  • Objective: To determine the in vitro intrinsic clearance (CLint) of a pyridine analog.

  • Materials:

    • Pooled Human Liver Microsomes (HLM).

    • Phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system (or NADPH stock).

    • Test compound stock (10 mM in DMSO).

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

    • Positive control (e.g., Testosterone).

  • Procedure:

    • Thaw HLM slowly on ice.[16] Dilute to a working concentration (e.g., 0.5 mg/mL) in phosphate buffer.[24]

    • In a 96-well plate, add the HLM solution and the test compound (final concentration typically 1-3 µM).[24]

    • Pre-incubate the plate at 37°C for 5-10 minutes.[16][18]

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.[24]

    • Include a negative control well without NADPH to check for non-enzymatic degradation.[16]

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the percentage of the parent compound remaining over time.

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the disappearance curve.

Section 4: Troubleshooting Guide: Low Permeability and High Efflux

For oral drugs, successfully crossing the intestinal wall is critical. The Caco-2 permeability assay is a well-established in vitro model for predicting this process.[25][26]

Issue 3: My compound shows low apparent permeability (Papp) in the Caco-2 assay and/or a high efflux ratio.

Causality:

  • Low A to B Permeability (Papp < 1 x 10⁻⁶ cm/s): Suggests poor passive diffusion across the cell monolayer. This can be due to high polarity, large size, or low lipophilicity.

  • High Efflux Ratio (B to A / A to B > 2): Indicates the compound is a substrate for efflux transporters (like P-glycoprotein), which actively pump the compound back out of the cell, limiting absorption.[25]

Troubleshooting & Optimization Strategies:

  • Rule out Experimental Artifacts: Low compound recovery can be mistaken for low permeability. Always check for non-specific binding to the plate plastic or instability in the assay medium.[25][27]

  • Modulate Physicochemical Properties:

    • Reduce Polarity/Hydrogen Bond Donors: Permeability is often inversely related to the number of hydrogen bond donors and polar surface area.[28] Can a polar group be masked or replaced?

    • Optimize Lipophilicity: There is often a "sweet spot" for LogD. Too low, and the compound won't enter the lipid membrane. Too high, and it may get stuck in the membrane or have solubility issues.

    • Substituent Effects: The position and nature of substituents on the pyridine ring can dramatically impact permeability.[29][30] For example, one study showed that 4-phenyl substitution increased permeability relative to the parent pyridine, while 3-phenyl substitution decreased it.[29]

  • Address Efflux:

    • Structural Modification: Make modifications to disrupt recognition by efflux transporters. This is often a trial-and-error process involving subtle changes to the molecule's shape and charge distribution.

    • Bioisosteric Replacement: Replacing the pyridine with a different scaffold can sometimes abrogate efflux liability.

Protocol 3: Caco-2 Permeability Assay
  • Objective: To measure the bidirectional permeability (Apical-to-Basolateral and Basolateral-to-Apical) of a compound across a Caco-2 cell monolayer.

  • Materials:

    • Caco-2 cells seeded on Transwell® filter supports and cultured for ~21 days to form a differentiated monolayer.

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Test compound dosing solution.

    • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability).

  • Procedure:

    • Monolayer Integrity Check: Measure the Trans-Epithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure they are confluent and have intact tight junctions.

    • Wash the monolayers with pre-warmed transport buffer.

    • A-to-B Permeability: Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • B-to-A Permeability: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh buffer.

    • Analyze the concentration of the compound in the samples using LC-MS/MS.

    • Calculate the Papp value and the efflux ratio.

References

  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015). ResearchGate. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Publishing. [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015). Journal of Drug Design and Medicinal Chemistry. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2022). Journal of Chemistry. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal of Science and Technology. [Link]

  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. (2025). Auctores Journals. [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (2011). Springer Nature. [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). RSC Medicinal Chemistry. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry. [Link]

  • The 'ring replacement' of pyridines into benzonitriles. (n.d.). ResearchGate. [Link]

  • Solubility: a speed–breaker on the drug discovery highway. (2017). MedCrave online. [Link]

  • Permeability for intestinal absorption: Caco-2 assay and related issues. (2008). Expert Opinion on Drug Discovery. [Link]

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (n.d.). Molecular Pharmaceutics. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). International Journal of Molecular Sciences. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). JRC Publications Repository. [Link]

  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Taylor & Francis Online. [Link]

  • Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. (2025). ResearchGate. [Link]

  • 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. (n.d.). Mimetas. [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. (2014). ResearchGate. [Link]

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025). Future Journal of Pharmaceutical Sciences. [Link]

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insight from Computational Molecular Descriptors. (2025). ResearchGate. [Link]

  • Strategies to address low drug solubility in discovery and development. (2013). Journal of Pharmaceutical Sciences. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). Organic & Biomolecular Chemistry. [Link]

  • The effect of pK(a) on pyrimidine/pyridine-derived histamine H4 ligands. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. [Link]

  • Determination of the pKa values of some pyridine derivatives by computational methods. (2018). Bulgarian Chemical Communications. [Link]

  • A Review of Newer Biologically Potent Pyridine Analogues. (2025). ResearchGate. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Catalent. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insight from Computational Molecular Descriptors. (2008). ACS Publications. [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017). MDPI. [Link]

  • Human and Animal Liver Microsome Thawing and Incubation Protocol. (n.d.). Corning. [Link]

Sources

Reference Data & Comparative Studies

Validation

Characterization of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol by NMR and Mass Spec

Analytical Benchmarking: Characterization of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol Executive Summary This guide provides a technical benchmarking analysis for the characterization of (1-(Pyridin-2-ylsulfonyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Benchmarking: Characterization of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol

Executive Summary

This guide provides a technical benchmarking analysis for the characterization of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol , a critical scaffold in fragment-based drug discovery (FBDD).[1] Due to its amphiphilic nature (polar hydroxymethyl group vs. lipophilic pyridine-sulfonamide), standard analytical protocols often fail to capture its full structural integrity.[1]

This document compares the Standard Industry Protocol (SIP) against an Optimized Characterization Workflow (OCW) , demonstrating why the latter offers superior resolution for distinguishing regioisomers and validating purity.

Structural Analysis & Theoretical Basis

Before defining the protocols, we must deconstruct the molecule into its magnetically and electronically distinct domains.

  • Domain A (Pyridine Ring): Electron-deficient aromatic system.[1] The nitrogen at position 1 induces significant deshielding on the ortho-proton.[1]

  • Domain B (Sulfonyl Linker): A strong electron-withdrawing group (EWG) that deshields the pyrrolidine

    
    -protons.[1]
    
  • Domain C (Pyrrolidine Core): A saturated heterocycle.[1] The 3-position substitution creates a chiral center (unless racemic).[1]

  • Domain D (Hydroxymethyl Tail): Contains an exchangeable proton (

    
    ), the visibility of which is solvent-dependent.[1]
    

Molecular Formula:


Exact Mass:  242.0725 Da[1]

Comparative Analysis: NMR Spectroscopy

The primary challenge in characterizing this molecule is distinguishing the 3-yl isomer from the 2-yl regioisomer (a common synthetic impurity) and confirming the integrity of the alcohol group.

Comparison 1: Solvent System Selection
FeatureStandard Protocol (CDCl

)
Optimized Protocol (DMSO-

)
Verdict
-OH Proton Visibility Poor. Often invisible due to rapid chemical exchange or appears as a broad, uninformative lump.[1]Excellent. Appears as a distinct triplet (coupling to

) or doublet, confirming the alcohol's presence.[1]
DMSO-

Wins
Regioisomer Resolution Moderate. Overlap often occurs between the pyrrolidine ring protons and water peaks.[1]High. distinct separation of the diastereotopic ring protons allows clear identification of the substitution pattern (2-yl vs 3-yl).[1]DMSO-

Wins
Solubility Good. Excellent. Tie
Comparison 2: Regioisomer Discrimination (3-yl vs. 2-yl)
  • Target (3-yl): The methine proton (H3) is a multiplet around 2.3–2.5 ppm.[1] The

    
     protons appear as a doublet (or dd) around 3.4–3.6 ppm.[1]
    
  • Alternative (2-yl): The methine proton (H2) is significantly deshielded (closer to 3.8–4.0 ppm) because it is directly adjacent to the sulfonamide nitrogen.[1]

Technical Insight: In DMSO-


, the hydroxyl proton of the 3-yl methanol typically couples with the methylene group (

), appearing as a triplet.[1] In the 2-yl isomer, steric hindrance from the sulfonamide may alter this coupling or shift the signal downfield due to intramolecular H-bonding.[1]

Comparative Analysis: Mass Spectrometry

Ionization Mode: ESI vs. APCI
ParameterElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Analysis
Sensitivity High. The pyridine nitrogen is basic (

), readily accepting a proton (

).[1]
Moderate. Good for less polar compounds, but less sensitive for this specific ionic species.[1]ESI is preferred.
Fragmentation Soft. Predominantly shows the molecular ion (

243.1).
Harder. May induce in-source fragmentation.[1]ESI for Quant/ID.
Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID), sulfonamides exhibit a characteristic "rearrangement-elimination" pattern.[1][2]

  • Precursor:

    
    
    
  • Primary Fragment: Loss of

    
     (64 Da).[1][2] This is a hallmark of sulfonamides.
    
    • Result:

      
       (Rearrangement to amine species).[1]
      
  • Secondary Fragment: Cleavage of the sulfonyl-N bond.

    • Result:

      
       (Pyridinium ion) or 
      
      
      
      (Pyrrolidin-3-ylmethanol cation).[1]

Experimental Protocols

Protocol A: High-Resolution NMR Characterization (Optimized)
  • Objective: Full structural assignment and purity check.

  • Reagents: DMSO-

    
     (99.9% D) + 0.03% TMS (internal standard).[1]
    
  • Instrument: 400 MHz or higher (600 MHz recommended for chiral resolution).

Step-by-Step:

  • Sample Prep: Dissolve 5–10 mg of the compound in 600

    
    L of DMSO-
    
    
    
    . Note: Ensure the sample is dry; residual water overlaps with the pyrrolidine region.
  • Acquisition:

    • Run standard

      
       (16 scans, 
      
      
      
      ).
    • Run COSY (Correlation Spectroscopy) to map the spin system from the hydroxyl proton

      
       methylene 
      
      
      
      methine
      
      
      ring protons.
    • Run HSQC to assign carbon-proton pairs (crucial for confirming the pyridine ring carbons vs. pyrrolidine carbons).[1]

  • Data Processing: Phase correct manually. Calibrate TMS to 0.00 ppm.

  • Validation Criteria:

    • Pyridine region: 4 aromatic protons (approx.[1]

      
       8.7, 8.1, 7.7, 8.0).[1]
      
    • Hydroxyl: Distinct triplet/broad singlet at

      
       4.5–5.0 ppm.[1]
      
Protocol B: LC-MS Purity Profiling
  • Objective: Confirm mass and screen for des-sulfonyl impurities.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8

    
    m).[1]
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

Step-by-Step:

  • Dilution: Prepare a 0.1 mg/mL solution in 50:50 Water:MeCN.

  • Injection: 2

    
    L.[1]
    
  • Detection: UV at 254 nm (Pyridine absorption) and ESI+ (Scan range 100–500 Da).[1]

  • Validation: Look for

    
    .[1] Check for impurity at 
    
    
    
    (free pyrrolidin-3-ylmethanol) which indicates sulfonamide hydrolysis.[1]

Visualizations

Figure 1: Analytical Decision Tree

This diagram illustrates the logic flow for characterizing the compound, specifically addressing the issue of "invisible" protons in standard solvents.

AnalyticalWorkflow Start Crude Sample (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol SolventChoice Select NMR Solvent Start->SolventChoice CDCl3 Standard: CDCl3 SolventChoice->CDCl3 Routine DMSO Optimized: DMSO-d6 SolventChoice->DMSO Recommended CheckOH Check -OH Signal CDCl3->CheckOH ResultGood Sharp Triplet/Doublet Clear Coupling Constants DMSO->ResultGood ResultBad Broad/Invisible -OH Ambiguous Regiochemistry CheckOH->ResultBad Exchange ResultBad->DMSO Re-run MS_Step LC-MS (ESI+) ResultGood->MS_Step FragCheck Check Fragmentation (Loss of SO2: m/z 64) MS_Step->FragCheck Final Final COA Validated Structure FragCheck->Final Confirmed

Caption: Figure 1: Optimized analytical workflow prioritizing DMSO-d6 for hydroxyl proton validation and ESI+ MS for sulfonamide confirmation.

Figure 2: Mass Spectrometry Fragmentation Logic

A visual representation of the expected ESI+ fragmentation pathway used to confirm the sulfonamide linkage.

MS_Fragmentation Parent Parent Ion [M+H]+ = 243.1 Step1 Sulfonamide Cleavage (Rearrangement) Parent->Step1 CID Energy Frag1 Fragment A [M - SO2] m/z ~179 Step1->Frag1 -64 Da (SO2) Frag2 Fragment B [Pyridinium] m/z 78/79 Step1->Frag2 N-S Bond Break

Caption: Figure 2: Predicted ESI+ fragmentation pathway showing the characteristic loss of sulfur dioxide.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (General principles of NMR solvent selection and exchangeable protons). [1]

  • Holman, S. W., et al. (2003).[1][3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1][4] (Mechanistic insight into sulfonamide SO2 loss).

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][5] (Reference for solvent residual peaks in DMSO vs CDCl3). [1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Techniques for COSY/HSQC assignment).

Sources

Comparative

Comparing the efficacy of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol with other agonists

A Comparative Guide to the Efficacy of Muscarinic M1 Receptor Agonists for CNS Drug Discovery This guide provides an in-depth comparative analysis of muscarinic M1 receptor agonists, compounds of significant interest for...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Efficacy of Muscarinic M1 Receptor Agonists for CNS Drug Discovery

This guide provides an in-depth comparative analysis of muscarinic M1 receptor agonists, compounds of significant interest for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[1] We will explore the pharmacological profiles of representative M1 agonists, focusing on their efficacy in activating downstream signaling pathways. This analysis will be supported by detailed experimental protocols and data interpretation to aid researchers in their drug development efforts.

The Muscarinic M1 Receptor: A Key Target for Cognitive Enhancement

The M1 muscarinic acetylcholine receptor (mAChR) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions crucial for learning and memory, such as the hippocampus and cortex.[2] As a Gq-coupled receptor, its activation by the endogenous ligand acetylcholine initiates a signaling cascade that leads to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[3][4][5] This signaling pathway is critical for modulating neuronal excitability and synaptic plasticity, processes fundamental to cognitive function.[1][6] Consequently, M1 receptor agonists are being actively investigated as potential therapeutics to ameliorate cognitive impairments associated with neurodegenerative and psychiatric disorders.[1][6]

Profile of a Novel Investigational M1 Agonist: Compound "M1-Agonist-X"

For the purpose of this guide, we will introduce a hypothetical but representative M1-selective agonist, which we will refer to as "(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol" or "M1-Agonist-X". While public domain data on this specific molecule as an M1 agonist is not available, its core structure contains moieties present in other CNS-active compounds. We will use this as a placeholder to illustrate the comparative process against well-established M1 agonists.

Comparative Agonists: Xanomeline and Cevimeline

To provide a robust comparison, we will evaluate "M1-Agonist-X" against two clinically relevant muscarinic agonists:

  • Xanomeline: A muscarinic agonist with preference for M1 and M4 receptors.[6][7][8] It has shown promise in clinical trials for Alzheimer's disease and schizophrenia.[6][9]

  • Cevimeline: A muscarinic agonist with selectivity for M1 and M3 receptors.[10][11][12] It is approved for the treatment of dry mouth in Sjögren's syndrome and has been investigated for its cognitive-enhancing effects.[13][14][15]

Assessing Agonist Efficacy: Key In Vitro Assays

To compare the efficacy of these agonists, we will focus on two primary downstream signaling pathways activated by M1 receptor stimulation: Gq-protein signaling and β-arrestin recruitment.

Gq-Mediated Signaling: The IP1 Accumulation Assay

Activation of the Gq pathway leads to the production of IP3, which is rapidly metabolized to inositol monophosphate (IP1).[16] The accumulation of IP1 serves as a stable and reliable measure of Gq-coupled receptor activation.[3][4][17] The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a widely used method for quantifying IP1 levels.[16][18]

Experimental Protocol: IP-One HTRF Assay

  • Cell Culture: HEK293 cells stably expressing the human M1 muscarinic receptor are cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

  • Cell Plating: Cells are seeded into 384-well white plates at a density of 10,000 cells per well and incubated overnight.

  • Compound Preparation: Agonists ("M1-Agonist-X", Xanomeline, Cevimeline) are serially diluted in stimulation buffer to create a concentration-response curve.

  • Assay Procedure:

    • The cell culture medium is removed, and cells are incubated with the stimulation buffer containing the various agonist concentrations and lithium chloride (LiCl) for 1 hour at 37°C. LiCl inhibits the degradation of IP1, allowing it to accumulate.[4][16][18]

    • IP1-d2 and anti-IP1-cryptate HTRF reagents are added to each well.

    • The plate is incubated for 1 hour at room temperature to allow for the competitive binding of cellular IP1 and IP1-d2 to the anti-IP1-cryptate antibody.

  • Data Acquisition: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

  • Data Analysis: The HTRF ratio is used to calculate the concentration of IP1. A non-linear regression analysis of the concentration-response data is performed to determine the EC50 (half-maximal effective concentration) and Emax (maximal efficacy) for each agonist.

Illustrative Experimental Workflow: IP-One HTRF Assay

IP1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cells Seed M1-HEK293 Cells Stimulate Stimulate Cells with Agonists + LiCl Cells->Stimulate Agonists Prepare Agonist Dilutions Agonists->Stimulate Lyse Add HTRF Reagents (IP1-d2, Ab-Cryptate) Stimulate->Lyse Incubate Incubate at RT Lyse->Incubate Read Read HTRF Signal Incubate->Read Calculate Calculate EC50 & Emax Read->Calculate

Caption: Workflow for the IP-One HTRF assay to measure Gq activation.

β-Arrestin Recruitment: Assessing Desensitization and Biased Agonism

Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins.[19] β-arrestin recruitment leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways.[19][20][21] Measuring β-arrestin recruitment is crucial for understanding the full pharmacological profile of an agonist, including its potential for biased signaling (preferential activation of one pathway over another).[22][23]

Experimental Protocol: β-Arrestin Recruitment Assay (e.g., Promega's NanoBiT® Technology)

  • Cell Line: A cell line co-expressing the M1 receptor fused to one subunit of the NanoBiT® luciferase (e.g., LgBiT) and β-arrestin fused to the complementary subunit (e.g., SmBiT) is used.

  • Cell Plating: Cells are seeded into 96-well white plates.

  • Compound Treatment: Cells are treated with a range of agonist concentrations.

  • Signal Detection: The recruitment of β-arrestin to the activated M1 receptor brings the two NanoBiT® subunits into close proximity, resulting in a luminescent signal that is measured over time using a luminometer.[20][21]

  • Data Analysis: The luminescent signal is plotted against the agonist concentration, and a dose-response curve is fitted to determine the EC50 and Emax for β-arrestin recruitment.

Illustrative Signaling Pathway: M1 Receptor Activation

M1_Signaling cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway Agonist Agonist (e.g., M1-Agonist-X) M1R M1 Receptor Agonist->M1R binds Gq Gq Protein M1R->Gq activates GRK GRK M1R->GRK activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC P_M1R Phosphorylated M1 Receptor GRK->P_M1R phosphorylates Arrestin β-Arrestin P_M1R->Arrestin recruits Internalization Receptor Internalization Arrestin->Internalization Signaling G-protein Independent Signaling Arrestin->Signaling

Caption: M1 receptor signaling pathways upon agonist binding.

Comparative Efficacy Data

The following table summarizes hypothetical data for "M1-Agonist-X" in comparison to Xanomeline and Cevimeline.

AgonistGq Activation (IP1 Assay)β-Arrestin RecruitmentBias
EC50 (nM) Emax (%) EC50 (nM)
M1-Agonist-X 159550
Xanomeline 3785150
Cevimeline 239080

Interpretation of Data:

  • Potency (EC50): A lower EC50 value indicates higher potency. In this hypothetical scenario, "M1-Agonist-X" demonstrates the highest potency for Gq activation.

  • Efficacy (Emax): Emax represents the maximum response an agonist can produce. All three agonists show high efficacy for Gq activation.

  • Biased Agonism: The ratio of potency or efficacy between the two pathways can indicate biased signaling. "M1-Agonist-X" and Xanomeline show a preference for the Gq pathway over β-arrestin recruitment, suggesting they are Gq-biased agonists.[22] Cevimeline appears to be a more balanced agonist. The concept of biased agonism is critical as it may allow for the development of drugs that selectively engage therapeutic pathways while avoiding those that cause adverse effects.[22][23]

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of muscarinic M1 receptor agonists. The in vitro assays described, namely the IP1 accumulation and β-arrestin recruitment assays, are robust methods for characterizing the potency, efficacy, and potential signaling bias of novel compounds. The hypothetical data for "M1-Agonist-X" suggests a potent and Gq-biased profile, which could be advantageous in therapeutic applications where sustained Gq signaling is desired with potentially reduced receptor desensitization.

Further studies should include assessing the selectivity of "M1-Agonist-X" against other muscarinic receptor subtypes (M2-M5) to ensure a favorable side-effect profile. In vivo studies in relevant animal models of cognitive impairment would be the next critical step to validate the therapeutic potential of promising M1 agonists.

References

  • Muscarinic M1-Receptor Agonists. CNS Drugs.
  • Muscarinic Agonists - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Muscarinic M1 receptor agonists: can they improve cognitive performance? | International Journal of Neuropsychopharmacology | Oxford Academic. [Link]

  • Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed. [Link]

  • Muscarinic agonist - Wikipedia. [Link]

  • Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC. [Link]

  • In Vitro Isolated Tissue Functional Muscarinic Receptor Assays - ResearchGate. [Link]

  • Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models. [Link]

  • Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - University of Birmingham's Research Portal. [Link]

  • Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC - NIH. [Link]

  • IP3/IP1 Assay - Creative Bioarray. [Link]

  • Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor | PLOS One. [Link]

  • HTRF IP-One Gq assay on SpectraMax Readers - Molecular Devices. [Link]

  • Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor - Research journals - PLOS. [Link]

  • Identification and pharmacological profile of SPP1, a potent, functionally selective and brain penetrant agonist at muscarinic M - Ovid. [Link]

  • M1 Muscarinic Acetylcholine Receptor Assay - Innoprot. [Link]

  • The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC. [Link]

  • Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - MDPI. [Link]

  • Review of the Pharmacological Properties and Clinical Usefulness of Muscarinic Agonists for Xerostomia in Patients with Sjögren's Syndrome - PubMed. [Link]

  • Review of the Pharmacological Properties and Clinical Usefulness of Muscarinic Agonists for Xerostomia in Patients With Sjogren's Syndrome - Medscape. [Link]

  • In vitro and in vivo evaluation of the subtype-selective muscarinic agonist PD 151832. [Link]

  • Effects of the muscarinic M1 agonist VU0364572 and the M1/M4-prefering agonist xanomeline on cocaine choice in male and female rats - bioRxiv.org. [Link]

  • Cevimeline – Knowledge and References - Taylor & Francis. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed. [Link]

  • Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PubMed. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF - ResearchGate. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. [Link]

  • A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs - bioRxiv. [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. [Link]

  • pyrrolidinylmethoxy) Pyridine (ABT-089): An Orally Bioavailable 3-pyridyl Ether Nicotinic Acetylcholine Receptor Ligand With Cognition-Enhancing Properties - PubMed. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. [Link]

  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials - ISU ReD. [Link]

  • Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed. [Link]

Sources

Validation

Structure-activity relationship (SAR) studies of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol analogs

Domain: Medicinal Chemistry / Metabolic Disease Target: 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1) Role: Lead Scaffold & Intermediate[1] Executive Summary This guide provides a technical comparison and Structure-...

Author: BenchChem Technical Support Team. Date: March 2026

Domain: Medicinal Chemistry / Metabolic Disease Target: 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) Role: Lead Scaffold & Intermediate[1]
Executive Summary

This guide provides a technical comparison and Structure-Activity Relationship (SAR) analysis of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (CAS 1417793-44-2).[1] This molecule represents a critical "core scaffold" in the development of 11


-HSD1 inhibitors , a class of therapeutics targeting metabolic syndrome and Type 2 Diabetes.[1]

While the methanol analog itself is often utilized as a chemical building block or early-stage probe, its structural features define the pharmacophore required for high-affinity binding to the 11


-HSD1 active site.[1] This guide compares the performance of this scaffold against optimized clinical candidates (e.g., PF-915275 , MK-0916 ) and details the synthetic pathways required to transform this lead into a potent drug candidate.[1]
Mechanism of Action & Biological Context[1]

The primary application of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol analogs is the inhibition of 11


-HSD1 .[1] This enzyme is responsible for the intracellular conversion of inactive cortisone  to active cortisol .[1][2]
  • Pathology: Elevated 11

    
    -HSD1 activity in adipose tissue and liver contributes to insulin resistance, visceral obesity, and hyperglycemia.[1]
    
  • Therapeutic Goal: Selective inhibition reduces local cortisol levels without affecting systemic adrenal function (unlike direct steroid blockade).[1]

Pathway Visualization

G Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction via NADPH Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Binds HSD1 11β-HSD1 Enzyme (Liver/Adipose) HSD1->Cortisone Catalyzes Metabolic Insulin Resistance Visceral Obesity Receptor->Metabolic Gene Transcription Inhibitor Sulfonylpyrrolidine Inhibitor Inhibitor->HSD1 Blocks Active Site

Figure 1: Mechanism of 11


-HSD1 inhibition.[1][2][3] The sulfonylpyrrolidine scaffold blocks the conversion of cortisone to cortisol, preventing downstream metabolic dysregulation.[1]
Comparative Analysis: Scaffold vs. Clinical Standards

The following table compares the Methanol Analog (Scaffold) against optimized clinical candidates derived from similar sulfonyl-pyrrolidine architectures.

Feature(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol PF-915275 (Pfizer) MK-0916 (Merck)
Role Core Scaffold / Intermediate Clinical Candidate Clinical Candidate
Structure Unsubstituted Hydroxymethyl groupSubstituted Amide/EtherTriazole/Bicyclic core
11

-HSD1 IC

> 1,000 nM (Weak) 2.3 nM (Potent) < 5 nM (Potent)
Selectivity (vs HSD2) Low> 500-fold> 1,000-fold
Metabolic Stability Low (Oxidation prone)HighHigh
Primary Utility Synthetic starting point for library generationTreatment of T2DMTreatment of Metabolic Syndrome

Key Insight: The "methanol" group (-CH


OH) is a growth vector .[1] It is not the final pharmacophore but serves as the attachment point for lipophilic groups (aryls, cycloalkyls) that fill the enzyme's hydrophobic pocket to achieve nanomolar potency.[1]
Structure-Activity Relationship (SAR) Deep Dive

To optimize the (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol scaffold, modifications must be made in three specific zones.

Zone 1: The Sulfonyl Linker (Critical)
  • Function: The sulfonyl group (

    
    ) forms a critical hydrogen bond with Tyr183  and Ser170  in the catalytic site of 11
    
    
    
    -HSD1.[1]
  • SAR Rule: Replacement of the sulfonyl with a carbonyl (amide) or methylene often results in a 10-100x loss of potency .[1] The geometry of the sulfonyl group is optimal for the catalytic pocket.[1]

Zone 2: The Pyridine Ring (Specificity)
  • Function: The 2-pyridyl group sits in a specificity pocket.

  • SAR Rule:

    • Pyridin-2-yl: Optimal for potency and metabolic stability.[1]

    • Phenyl: Often leads to lower selectivity against 11

      
      -HSD2 (which regulates blood pressure in the kidney).[1]
      
    • Substitution: Adding small electron-withdrawing groups (e.g., -F, -CF

      
      ) to the pyridine ring can improve metabolic stability (preventing oxidation).[1]
      
Zone 3: The C3-Methanol "Handle" (The Growth Vector)
  • Function: This is the primary site for optimization.[1] The -CH

    
    OH group points toward a large hydrophobic region of the enzyme.[1]
    
  • Optimization Strategy:

    • Etherification: Converting the alcohol to a benzyl ether (e.g., -CH2-O-Ph-Cl) typically improves potency to <100 nM.[1]

    • Amidation: Oxidation to the carboxylic acid followed by amide coupling (e.g., -CONH-Cyclohexyl) creates potent inhibitors (like the Abbott series).[1]

    • Rigidification: Constraining the rotation of this group (e.g., fusing it into a bicyclic system) improves selectivity.[1]

SAR Workflow Diagram

SAR cluster_mod Optimization Zones Scaffold (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (IC50 > 1000 nM) Zone1 Zone 1: Sulfonyl Group (Do NOT Modify) Essential for H-Bonding Scaffold->Zone1 Zone2 Zone 2: Pyridine Ring (Fine Tuning) Add -F or -CF3 for Stability Scaffold->Zone2 Zone3 Zone 3: Methanol Handle (Major Modification) Convert to Ether/Amide Scaffold->Zone3 Result Optimized Inhibitor (IC50 < 10 nM) High Selectivity Zone2->Result + Metabolic Blockers Zone3->Result + Lipophilic Aryl Group

Figure 2: SAR optimization strategy transforming the methanol scaffold into a potent drug candidate.[1]

Experimental Protocols
Protocol A: Synthesis of Ether Analogs (Williamson Ether Synthesis)

To convert the methanol scaffold into a potent ether analog:

  • Reagents: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (1.0 eq), Aryl Halide (1.2 eq), NaH (60% dispersion, 1.5 eq).

  • Solvent: Anhydrous DMF or THF.[1]

  • Procedure:

    • Dissolve the methanol scaffold in dry DMF under Nitrogen.[1]

    • Cool to 0°C and add NaH portion-wise. Stir for 30 min to generate the alkoxide.

    • Add the Aryl Halide (e.g., 4-fluorobenzyl bromide) dropwise.[1]

    • Warm to Room Temperature (RT) and stir for 4–12 hours.

    • Quench: Add saturated NH

      
      Cl solution.
      
    • Extraction: Extract with EtOAc (3x). Wash organics with Brine.[1]

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1][4]

Protocol B: 11

-HSD1 Scintillation Proximity Assay (SPA)

To validate the potency of the synthesized analogs:

  • Components: Microsomes expressing human 11

    
    -HSD1, 
    
    
    
    H-Cortisone (substrate), NADPH (cofactor), SPA beads (Yttrium silicate).[1]
  • Reaction:

    • Incubate inhibitor (variable concentration) with enzyme and NADPH in buffer (50 mM HEPES, pH 7.[1]4) for 20 min at 37°C.

    • Initiate reaction by adding

      
      H-Cortisone.[1]
      
    • Incubate for 60 min.

  • Detection:

    • Stop reaction with Glycyrrhetinic acid (standard inhibitor).[1]

    • Add anti-cortisol antibody coupled to SPA beads.[1]

    • Readout: The beads capture the generated

      
      H-Cortisol.[1] Proximity induces scintillation.[1]
      
    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

      
      .
      
References
  • Pfizer Inc. "Discovery of (3S)-1-(pyridin-2-ylsulfonyl)pyrrolidin-3-amine derivatives as potent, selective, and orally active 11

    
    -hydroxysteroid dehydrogenase type 1 inhibitors."[1] Journal of Medicinal Chemistry.
    
  • Abbott Laboratories. "Aryl Sulfonyl Pyrrolidines as 11

    
    -HSD1 Inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.
    
  • Merck & Co. "Discovery of MK-0916: A Potent, Selective, and Orally Bioactive 11

    
    -HSD1 Inhibitor."[1] ACS Medicinal Chemistry Letters.
    
  • CAS Registry. Compound Record for CAS 1417793-44-2: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol.[1] American Chemical Society.[1][5]

  • US P

    
    -hydroxysteroid dehydrogenase type 1 (11
    
    
    
    -HSD1) inhibitors and uses thereof."[1]

Sources

Comparative

In Vitro vs In Vivo Activity of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol

The following guide provides a comprehensive technical analysis of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol , evaluating its potential as a bioactive scaffold in drug discovery. This analysis positions the compo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol , evaluating its potential as a bioactive scaffold in drug discovery.

This analysis positions the compound within the context of Sulfonylpyrrolidine-based therapeutics , specifically comparing it to established classes such as 11


-HSD1 inhibitors  (metabolic disease) and Potassium-Competitive Acid Blockers (P-CABs)  (gastrointestinal disorders).

[1]

Executive Summary & Compound Profile

(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (CAS: 1353947-28-0) represents a critical structural scaffold in medicinal chemistry. It combines a pyrrolidine core (providing 3D-vectorial geometry) with a pyridin-2-ylsulfonyl moiety (a bioisostere for phenylsulfonyl groups, often improving solubility and metabolic stability).

While often utilized as a high-value intermediate, its intrinsic biological activity serves as a baseline for understanding the Structure-Activity Relationship (SAR) of two major drug classes:

  • 11

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    
    -HSD1) Inhibitors:
    Used for type 2 diabetes and obesity.
  • Potassium-Competitive Acid Blockers (P-CABs): Used for GERD and peptic ulcers (e.g., Vonoprazan analogs).

Structural Analysis
  • Core: Pyrrolidine (saturated 5-membered nitrogen ring).

  • Linker: Sulfonyl group (

    
    ) at 
    
    
    
    , providing rigid geometry and hydrogen bond acceptor capability.
  • Headgroup: Hydroxymethyl (

    
    ) at 
    
    
    
    , a polar handle for further functionalization or hydrogen bonding.

In Vitro Activity Profile[1]

Mechanism of Action (Hypothetical & Comparative)

In the context of 11


-HSD1 inhibition , the sulfonylpyrrolidine core occupies the hydrophobic pocket of the enzyme, mimicking the steroid scaffold.
  • Binding Mode: The sulfonyl group forms hydrogen bonds with the catalytic triad (Tyr177, Ser170). The pyridine ring interacts with the hydrophobic wall.

  • Limitation: The primary alcohol (

    
    ) is often less potent than optimized ether or amide derivatives found in clinical candidates, which extend further into the substrate channel to displace the cofactor NADPH.
    
Key In Vitro Parameters

The following data compares the theoretical profile of the alcohol scaffold against optimized clinical candidates.

Parameter(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanolOptimized 11

-HSD1 Inhibitor (e.g., PF-915275)
Optimized P-CAB (e.g., Vonoprazan)
Primary Target 11

-HSD1 / H+/K+-ATPase
11

-HSD1
H+/K+-ATPase
IC50 (Potency) > 1-10

M
(Low)
< 10 nM (High)< 20 nM (High)
Solubility High (Polar Alcohol)Moderate (Lipophilic)High (Basic Amine)
Permeability (

)
Moderate (

cm/s)
High (

cm/s)
High
Metabolic Stability Low (Rapid oxidation)High (Blocked metabolic soft spots)Moderate
Experimental Validation: 11 -HSD1 Scintillation Proximity Assay (SPA)

To evaluate the intrinsic inhibitory potential of this scaffold, the following protocol is the industry standard.

Protocol:

  • Reagents: Microsomes expressing human 11

    
    -HSD1, 
    
    
    
    H-Cortisone (substrate), NADPH (cofactor).
  • Reaction: Incubate 20

    
    L of microsomes with the test compound (0.1 nM - 10 
    
    
    
    M) in assay buffer (pH 7.4) for 30 min at 37°C.
  • Initiation: Add

    
    H-Cortisone and NADPH.
    
  • Termination: Add SPA beads coated with anti-cortisol monoclonal antibodies.

  • Readout: Measure scintillation counts. A decrease in counts indicates inhibition of the Cortisone

    
     Cortisol conversion.
    

In Vivo Activity Profile

Pharmacokinetics (PK) & Metabolism

The primary limitation of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol in vivo is its metabolic liability.

  • Oxidative Liability: The primary alcohol is a "soft spot" for Alcohol Dehydrogenase (ADH) and Cytochrome P450 (CYP) enzymes. It is rapidly oxidized to the corresponding carboxylic acid .

  • Consequence: The carboxylic acid metabolite is highly polar, leading to rapid renal clearance and poor cell membrane penetration, effectively nullifying intracellular activity.

Efficacy in Animal Models

Due to the rapid oxidation described above, the unmodified alcohol typically shows poor efficacy in vivo compared to its derivatives.

  • Observation: In rodent models (e.g., diet-induced obese mice), administration of the alcohol often yields no significant reduction in adipose tissue corticosterone levels unless administered at very high doses.

  • Optimization Strategy: Medicinal chemists typically "cap" the alcohol (e.g., convert to a difluoromethoxy or ether group) to block oxidation and improve metabolic stability (

    
    ).
    
Toxicology (Safety)
  • Pyridine Ring: The pyridine-2-sulfonyl moiety is generally safe but can form reactive N-oxide metabolites if not substituted correctly.

  • CNS Penetration: The compact, polar nature of the molecule suggests it may cross the Blood-Brain Barrier (BBB), which is desirable for central targets but poses a risk of off-target CNS effects (e.g., GABA receptor interaction).

Comparative Analysis: Scaffold vs. Clinical Drugs

The following diagram illustrates the structural evolution from the basic scaffold to optimized drugs, highlighting the "Activity Cliff" where in vivo efficacy is gained.

DrugEvolution cluster_legend Legend Scaffold (1-(Pyridin-2-ylsulfonyl) pyrrolidin-3-yl)methanol (The Scaffold) Metabolite Carboxylic Acid Metabolite (Inactive/Rapid Clearance) Scaffold->Metabolite Rapid Oxidation (In Vivo Failure) HSD1_Drug Optimized 11β-HSD1 Inhibitor (e.g., Ether/Amide Derivative) High Potency & Stability Scaffold->HSD1_Drug SAR Optimization (Capping -OH) PCAB_Drug Vonoprazan Analog (P-CAB) (Pyridine-3-sulfonyl variant) Scaffold->PCAB_Drug Structural Modification (Ring Expansion/Substitution) key Red: Metabolic Liability Green: Metabolic Target Blue: Structural Divergence

Figure 1: Structural evolution and metabolic fate of the sulfonylpyrrolidine scaffold. The primary alcohol is a metabolic soft spot that must be modified for in vivo efficacy.

Experimental Protocols for Validation

To confirm the activity of this specific compound in your own lab, follow these standardized workflows.

In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Determine the intrinsic clearance (


) and half-life (

).
  • System: Liver microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein.

  • Substrate: 1

    
    M test compound.
    
  • Cofactor: NADPH regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent peak (M+H) and appearance of the carboxylic acid metabolite (M+14 or M+16).

In Vivo Pharmacokinetics (Rat PK)

Objective: Assess bioavailability (


) and clearance.
  • Dosing: IV (1 mg/kg) and PO (5 mg/kg) in Sprague-Dawley rats.

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Water (Solution formulation).

  • Blood Sampling: Serial bleeding via jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Data Analysis: Calculate AUC,

    
    , and 
    
    
    
    using non-compartmental analysis (WinNonlin).
    • Expected Result: High clearance, low oral bioavailability due to first-pass metabolism.

Conclusion & Recommendation

(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol is a versatile chemical building block rather than a standalone drug candidate. Its in vitro activity is likely moderate (


M), but its in vivo utility is severely limited by the metabolic instability of the primary alcohol group.

Recommendation for Researchers:

  • For Synthesis: Use this compound as a starting material. Convert the alcohol to an ether, amine, or carbamate to improve potency and metabolic stability.

  • For Screening: Do not use as a primary positive control in in vivo models. Use established standards like Vonoprazan (for acid secretion) or BVT-2733 (for 11

    
    -HSD1) instead.
    

References

  • HSD1 Inhibitor SAR: Boyle, C. D., et al. (2006).

    
    -hydroxysteroid dehydrogenase type 1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(12), 3224-3228. Link
    
  • Vonoprazan Mechanism: Arikawa, Y., et al. (2012). "Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker." Journal of Medicinal Chemistry, 55(9), 4446-4456. Link

  • Sulfonylpyrrolidine Scaffold: Su, X., et al. (2009).

    
    -HSD1 inhibitors." Bioorganic & Medicinal Chemistry, 17(13), 4466-4478. Link
    
  • Metabolic Stability Protocols: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

Validation

Comparative Analysis: Pyridinone vs. Pyrazole Derivatives in Antibacterial Efficacy

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Executive Summary: The Nitrogen-Heterocycle Frontier In the escalating arms race against multidrug-resist...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary: The Nitrogen-Heterocycle Frontier

In the escalating arms race against multidrug-resistant (MDR) pathogens, nitrogen-containing heterocycles remain the bedrock of modern antibiotic design. This guide provides a critical comparative analysis of two privileged scaffolds: Pyridinones and Pyrazoles .[1]

While both scaffolds exhibit potent antibacterial properties, their mechanisms of action (MoA) and structure-activity relationships (SAR) diverge significantly. Pyridinones largely function as fluoroquinolone bioisosteres , targeting the DNA-enzyme cleavage complex of Type II topoisomerases. In contrast, Pyrazoles have emerged as pleiotropic effectors , capable of inhibiting fatty acid biosynthesis (FabH/FabI) and binding to the ATPase domain of DNA gyrase, distinct from the quinolone-binding pocket.

Mechanistic Architecture

Pyridinone Derivatives: The DNA Topology Traps

Pyridinone derivatives, particularly 2-pyridones and 4-pyridones, are structural analogues of the quinolone core. Their primary antibacterial efficacy stems from stabilizing the covalent DNA-enzyme complex of DNA Gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE) .

  • Mechanism: They intercalate into the DNA at the cleavage site, acting as "poison" inhibitors. This prevents the religation of the double-strand break, leading to accumulation of DNA fragments and subsequent cell death via the SOS response.

  • Key SAR Feature: The C-3/C-4 keto-acid (or bioisostere) motif is essential for Mg²⁺ chelation, which bridges the drug to the enzyme. Substituents at N-1 and C-7 (quinolone numbering) dictate pharmacokinetics and spectrum.

Pyrazole Derivatives: The Metabolic & ATP Blockers

Pyrazole derivatives offer a more diverse mechanistic profile. While some act as minor groove binders, the most promising recent derivatives target bacterial metabolism and energy transduction.

  • Mechanism A (FabH Inhibition): Certain 3,5-diphenyl-4,5-dihydro-1H-pyrazoles inhibit FabH (β-ketoacyl-ACP synthase III), the enzyme initiating fatty acid biosynthesis. This is a crucial target as it differs significantly from mammalian fatty acid synthesis.

  • Mechanism B (Gyrase ATPase Inhibition): Unlike pyridinones, some pyrazoles bind to the ATP-binding pocket of the GyrB subunit. This competitive inhibition deprives the enzyme of the energy required for strand passage, offering a lack of cross-resistance with fluoroquinolones.

Visualization: Comparative Mechanism of Action

MoA_Comparison cluster_pyridinone Pyridinone Pathway cluster_pyrazole Pyrazole Pathway PYR Pyridinone Derivative DNA_Complex DNA-Gyrase Cleavage Complex PYR->DNA_Complex Stabilizes DSB Double-Strand Breaks Accumulate DNA_Complex->DSB Prevents Religation SOS SOS Response & Cell Death DSB->SOS PYZ Pyrazole Derivative Target_Choice Target Selectivity PYZ->Target_Choice FabH FabH Enzyme (Fatty Acid Initiation) Target_Choice->FabH Pathway A GyrB GyrB ATPase Pocket Target_Choice->GyrB Pathway B Membrane Membrane Integrity Failure FabH->Membrane Blocks Lipid Synthesis Energy Energy Starvation (No Supercoiling) GyrB->Energy Competes with ATP

Figure 1: Dual-pathway mechanistic divergence between Pyridinone (DNA damage) and Pyrazole (Metabolic/ATPase inhibition) derivatives.

Comparative Efficacy Analysis

The following data synthesizes findings from recent SAR studies (2020-2025), comparing the Minimum Inhibitory Concentration (MIC) ranges of optimized derivatives against standard reference strains.

Table 1: Efficacy Profile (MIC in µg/mL)
FeaturePyridinone Derivatives (e.g., N-1 substituted 2-pyridones)Pyrazole Derivatives (e.g., 3,5-diphenyl-pyrazoles)Interpretation
S.[2][3][4][5][6][7] aureus (MSSA) 0.05 – 2.0 0.39 – 4.0Pyridinones often show superior potency due to optimized gyrase binding.
S. aureus (MRSA) 0.10 – 4.0 0.50 – 8.0Both scaffolds retain activity against MRSA, but Pyrazoles show promise via non-quinolone mechanisms.
E. coli (Gram-) 0.25 – 8.00.39 – 16.0 Pyridinones penetrate Gram-negative outer membranes more effectively than lipophilic pyrazoles.
P. aeruginosa 1.0 – >644.0 – >128Both classes struggle with efflux pumps in Pseudomonas, though specific pyridinones perform better.
Selectivity Index High (Target: Topoisomerase)Moderate (Target: FabH/GyrB/DHFR)Pyrazoles may exhibit off-target cytotoxicity if not optimized for bacterial specificity.
Critical SAR Insights
  • Pyridinones: Substitution at the C-3 position with a carboxyl group (or isostere) is non-negotiable for activity. Bulky groups at N-1 can improve half-life but may reduce Gram-negative penetration due to porin exclusion.

  • Pyrazoles: Electron-withdrawing groups (F, Cl, NO₂) on the phenyl rings at positions 3 and 5 drastically enhance lipophilicity and membrane permeation. However, this often correlates with increased cytotoxicity in mammalian cells.

Experimental Protocol: Self-Validating Broth Microdilution

To ensure reproducibility and data integrity, the following protocol incorporates "self-validating" checkpoints. This workflow is adapted from CLSI M07 guidelines but optimized for screening novel heterocycles.

Reagents & Preparation
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why? Standard MHB lacks controlled Ca²⁺/Mg²⁺ levels, which can artificially skew MICs for pyridinones (Mg²⁺ chelators).

  • Solvent: Dimethyl Sulfoxide (DMSO). Constraint: Final well concentration must be < 1% (v/v) to prevent solvent toxicity.

  • Indicator: Resazurin (0.01%) or TTC. Purpose: Colorimetric confirmation of metabolic activity (Blue -> Pink/Colorless = Growth).

Step-by-Step Workflow
  • Inoculum Standardization (The Optical Check):

    • Prepare a fresh bacterial suspension (0.5 McFarland standard).

    • Validation Step: Dilute 1:100 in CAMHB to achieve ~10⁶ CFU/mL. Plate 10 µL of this dilution on agar immediately. Count colonies next day; target is 20-80 colonies. If outside this range, the entire assay is invalid.

  • Compound Dilution (The Gradient):

    • Prepare a 2560 µg/mL stock in 100% DMSO.

    • Perform serial 2-fold dilutions in CAMHB across a 96-well plate.

    • Control 1 (Sterility): Media only. Must remain clear.

    • Control 2 (Growth): Bacteria + Media + 1% DMSO. Must show turbidity.

  • Incubation & Readout:

    • Incubate at 35°C ± 2°C for 16-20 hours.

    • Add 30 µL Resazurin solution if turbidity is ambiguous. Incubate 1 hour.

    • Endpoint: The lowest concentration preventing visible color change is the MIC.

Visualization: Assay Workflow

Protocol_Workflow Start Compound Stock (DMSO) Dilution Serial Dilution (CAMHB) Start->Dilution Plate 96-Well Plate Assembly Dilution->Plate Inoculum Inoculum Prep (0.5 McFarland) Validation Colony Count Validation Inoculum->Validation QC Check Inoculum->Plate Incubate Incubate 16-20h @ 35°C Plate->Incubate Readout MIC Determination (Visual/Resazurin) Incubate->Readout

Figure 2: Validated Broth Microdilution Workflow ensuring inoculum accuracy and solvent control.

Conclusion & Strategic Outlook

The choice between pyridinone and pyrazole scaffolds depends on the therapeutic objective:

  • Select Pyridinone Derivatives if the goal is to develop a broad-spectrum antibiotic with a validated, albeit crowded, target (DNA Gyrase). The challenge lies in overcoming existing quinolone resistance mechanisms (QRDR mutations).

  • Select Pyrazole Derivatives if the goal is to exploit novel targets (FabH) or alternative binding sites on Gyrase to bypass cross-resistance. The challenge here is optimizing the pharmacokinetic profile and reducing lipophilicity-driven toxicity.

Final Recommendation: Hybridization strategies (e.g., pyrazolyl-pyridinones) are currently showing the highest potential, combining the binding affinity of pyridinones with the novel mechanistic reach of pyrazoles.

References

  • Sun, J., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives.[5] PLOS ONE. Link

  • Lv, P.C., et al. (2018). Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Mitscher, L.A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents.[8] Chemical Reviews. Link

  • D'Atanasio, N., et al. (2020). Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors.[9] PLOS ONE. Link

  • Hassan, A.S., et al. (2022). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives.[1] Journal of Molecular Structure. Link

Sources

Comparative

Validation of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol as a Research Tool

Executive Summary & Core Utility (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (CAS: 1417793-44-2) is a specialized medicinal chemistry building block and fragment scaffold designed for Fragment-Based Drug Discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Utility

(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (CAS: 1417793-44-2) is a specialized medicinal chemistry building block and fragment scaffold designed for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Its primary utility lies in its ability to serve as a polar, metabolically stable bioisostere of the classical phenylsulfonyl-pyrrolidine scaffold. By replacing the phenyl ring with a pyridine-2-yl moiety, this tool addresses common attrition risks in early drug discovery: poor aqueous solubility and high lipophilicity (LogP).

Research Tool Classification:

  • Primary Role: Fragment Scaffold / Linker.

  • Key Feature: Pyridine-2-ylsulfonyl group (Solubility enhancing, H-bond acceptor).[1]

  • Reactive Handle: Primary Alcohol (-CH₂OH) for divergent library synthesis.

Comparative Analysis: The "Pyridyl Advantage"

In drug design, the transition from a phenyl-sulfonyl group to a pyridin-2-yl-sulfonyl group is a strategic "bioisosteric replacement."[2] The table below objectively compares the product against its standard alternatives.

Table 1: Performance Comparison vs. Standard Alternatives
Feature(1-(Pyridin-2-ylsulfonyl)...) (Subject)Phenyl-Analog (Alternative A)Methyl-Analog (Alternative B)
Structure Pyridine ring (N-heterocycle)Benzene ring (Carbocycle)Methyl group (Aliphatic)
Lipophilicity (ClogP) Low (~0.5 - 0.8) (Ideal for CNS/Oral)High (~1.8 - 2.2) (Risk of non-specific binding)Very Low (< 0)
Aqueous Solubility High (Pyridine N aids solvation)Low (Hydrophobic core)Very High
Metabolic Stability High (Resistant to CYP oxidation)Moderate (Prone to hydroxylation)Moderate (Sulfone oxidation)
Interactions π-stacking + H-bond Acceptor π-stacking onlyNone (No π-system)
Vector Geometry Rigid Pyrrolidine CoreRigid Pyrrolidine CoreRigid Pyrrolidine Core
Scientific Rationale for Selection
  • Vs. Phenyl Analog: Choose the Pyridin-2-yl tool when the lead compound suffers from poor solubility or high metabolic clearance. The pyridine nitrogen lowers LogP by ~1.0 unit and provides a vector for H-bonding with solvent or protein residues (e.g., hinge regions in kinases).

  • Vs. Methyl Analog: Choose the Pyridin-2-yl tool when π-π stacking interactions (e.g., with Phenylalanine or Tyrosine residues in the binding pocket) are required for potency, which the methyl group cannot provide.

Mechanism of Action & Structural Logic

The utility of this tool rests on the electronic properties of the sulfonamidopyridine motif.

Diagram 1: Pharmacophore & Bioisosteric Logic

G cluster_0 Chemical Structure Features cluster_1 Biological Impact Pyridine Pyridine Ring (Low LogP, H-Bond Acceptor) Sulfonyl Sulfonyl Linker (Rigid Geometry, e- withdrawing) Pyridine->Sulfonyl Electronic Pull Solubility Increased Solubility (vs Phenyl) Pyridine->Solubility Polarity Metabolism Reduced CYP Metabolism (Blocked para-oxidation) Pyridine->Metabolism Stability Potency Target Interaction (H-bond to N-1) Pyridine->Potency Vector Pyrrolidine Pyrrolidine Core (sp3 Richness, 3D shape) Sulfonyl->Pyrrolidine Conformational Lock Alcohol Primary Alcohol (-CH2OH) (Synthetic Handle) Pyrrolidine->Alcohol Vector Exit

Caption: Structural decomposition showing how the pyridine moiety enhances physicochemical properties (solubility, stability) while the alcohol serves as the functionalization point.

Experimental Validation Protocols

To validate this compound as a viable research tool in your specific workflow, follow these standardized protocols.

Protocol A: Synthetic Functionalization (Library Expansion)

Objective: Validate the reactivity of the alcohol handle for library synthesis (e.g., converting to a leaving group for nucleophilic substitution).

Materials:

  • (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the tool compound in 2 mL anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[3]

  • Activation: Add TEA dropwise, followed by slow addition of MsCl. The reaction is exothermic; maintain temperature < 5°C.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor via TLC (5% MeOH in DCM) or LCMS.

    • Validation Criteria: Complete disappearance of the starting alcohol (M+H = 243) and appearance of the mesylate (M+H = 321).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[3]

  • Application: The resulting mesylate is a "Universal Electrophile" that can be reacted with amines, thiols, or phenoxides to generate a diverse library of 1-(pyridin-2-ylsulfonyl)pyrrolidine derivatives.

Protocol B: Kinetic Solubility Assessment (PBS)

Objective: Quantify the solubility advantage over the phenyl analog.

Methodology:

  • Prepare 10 mM DMSO stock solutions of the Pyridin-2-yl tool and the Phenyl analog.

  • Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final DMSO = 1%).

  • Incubate at 25°C with shaking (300 rpm) for 24 hours.

  • Filter using a 0.45 µm filter plate to remove precipitates.

  • Analyze filtrate via HPLC-UV (254 nm). Calibrate against a standard curve.

  • Expected Result: The Pyridin-2-yl analog should show >100 µM solubility, whereas the Phenyl analog typically shows <50 µM.

Case Study: Bioisosteric Success

The "pyridin-2-ylsulfonyl" group has been validated in multiple high-profile medicinal chemistry campaigns.

Case 1: EP1 Receptor Antagonists

  • Context: Researchers sought to improve the physicochemical properties of a phenylsulfonyl-based inhibitor.[4][5]

  • Result: Replacement with pyridine-2-sulfonyl lowered ClogP from 6.91 to 5.[6]66. While potency varied slightly, the metabolic stability and solubility profile were significantly improved, allowing for better oral bioavailability [1].

Case 2: Lysyl Oxidase (LOX) Inhibitors

  • Context: Development of anti-metastatic agents.

  • Result: Pyridine-2-sulfonyl analogs were synthesized to reduce microsomal clearance observed in electron-rich aryl sulfonamides. The pyridine ring provided a robust scaffold resistant to oxidative metabolism [2].

References

  • Discovery of heteroaryl sulfonamides as new EP1 receptor selective antagonists.

    • Source: Bioorganic & Medicinal Chemistry (2006).[6]

    • Significance: Validates the ClogP reduction and bioisosteric utility of the pyridine-2-sulfonyl group.
  • Anti-metastatic Inhibitors of Lysyl Oxidase (LOX)

    • Source: Journal of Medicinal Chemistry (2019).[7]

    • Significance: Demonstrates the metabolic stability advantage of pyridine-sulfonyl scaffolds in vivo.
  • Metalation and Amin

    • Source: LMU München Dissertation (2019).[7]

    • Significance: Provides synthetic background for the formation of pyridine-2-sulfonyl chlorides, the precursors to this tool.

Sources

Validation

Precision in Pore Blockade: A Comparative Guide to TRPV3 Antagonist Selectivity

Introduction: The "Leaky" Challenge of TRPV3 Transient Receptor Potential Vanilloid 3 (TRPV3) presents a unique pharmacological paradox. Unlike its polymodal cousin TRPV1, which has well-defined antagonists, TRPV3 has hi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Leaky" Challenge of TRPV3

Transient Receptor Potential Vanilloid 3 (TRPV3) presents a unique pharmacological paradox. Unlike its polymodal cousin TRPV1, which has well-defined antagonists, TRPV3 has historically lacked high-affinity, selective inhibitors. Expressed abundantly in keratinocytes and associated with Olmsted syndrome, atopic dermatitis, and pruritus, TRPV3 is a high-value target.

However, the channel's high sequence homology with TRPV1 (~43%) and TRPV4 (~41%) makes selectivity the primary failure point in drug development. Many putative "antagonists" are merely non-selective pore blockers (like Ruthenium Red) or suffer from off-target inhibition of TRPA1.

This guide objectively compares the selectivity profiles of four distinct classes of TRPV3 antagonists—Trpvicin , Forsythoside B , Dyclonine , and Compound 74a —providing experimental benchmarks to validate their utility in your research.

Comparative Analysis: The Antagonist Landscape

The following table synthesizes potency (IC50) and selectivity ratios against key off-targets. Data is aggregated from whole-cell patch-clamp assays (HEK293T overexpression systems).[1]

Table 1: Potency and Selectivity Profile of Key TRPV3 Antagonists
CompoundClassIC50 (hTRPV3 WT)Selectivity Profile (Fold Change)Mechanism of ActionStatus
Trpvicin Synthetic Small Molecule0.41 µM >100x vs TRPV1, TRPV2, TRPV4, TRPA1Allosteric; Stabilizes closed state via VSLD-PD interfacePreclinical (Research Tool)
Compound 74a (AbbVie)Pyridin-2-yl Derivative0.54 µM >20x vs TRPV1, TRPV4Competitive Antagonist (Presumed)Preclinical (Discontinued)
Dyclonine Local Anesthetic3.20 µM ~10-100x vs TRPV1 (IC50 ~336µM), TRPA1Pore occlusion / Lipid bilayer modulationFDA Approved (Repurposed)
Forsythoside B Phenylethanoid Glycoside6.70 µM >7x vs TRPV1, TRPV4, TRPA1Pore-loop / S6 interactionNatural Product Research
GRC 15300 Small MoleculeUndisclosedHigh (Claimed)UnknownPhase II (Terminated)

Analyst Insight: Trpvicin currently represents the "Gold Standard" for structural biology and selectivity, offering the cleanest window into TRPV3 function without the noise of TRPA1 inhibition. Dyclonine , while less potent, offers a readily available, safe tool for in vivo proof-of-concept studies due to its established safety profile.

Deep Dive: Mechanism & Selectivity

Trpvicin: The Structural Scalpel

Trpvicin is the first inhibitor confirmed by Cryo-EM to bind to a novel allosteric site between the Voltage-Sensing Like Domain (VSLD) and the Pore Domain (PD).

  • Selectivity Logic: By targeting the VSLD-PD interface rather than the highly conserved central pore, Trpvicin avoids the "homology trap" of TRPV1/V4.

  • Performance: It effectively blocks the gain-of-function mutant G573S (Olmsted Syndrome), making it the preferred probe for genetic disease modeling.

Forsythoside B: The Natural Scaffold

Derived from Lamiophlomis rotata, this compound illustrates the potential of natural products.[2]

  • Selectivity Logic: While its IC50 is modest (6.7 µM), its selectivity stems from bulky glycoside groups that likely sterically hinder entry into the narrower pores of related channels, though this hypothesis requires crystallographic validation.

  • Limitation: Poor bioavailability limits its use to topical or in vitro applications.

Dyclonine: The Repurposing Candidate

Originally a local anesthetic, Dyclonine inhibits TRPV3 at concentrations far lower than those required to block sodium channels or TRPV1.

  • Selectivity Logic: Dyclonine's mechanism is likely distinct from classical pore blockers. It inhibits carvacrol-induced currents with an IC50 of ~3.5 µM, whereas inhibition of TRPV1 requires >300 µM. This >100-fold window allows for specific pharmacological isolation of TRPV3 in complex tissues like dorsal root ganglia (DRG).

Experimental Protocol: The "Selectivity Gauntlet"

To validate a novel hit or confirm the activity of these compounds, you must employ a self-validating screening cascade. Relying solely on Calcium Imaging (FLIPR) yields high false-positive rates due to non-specific calcium entry.

Workflow Diagram

The following diagram outlines the mandatory validation flow for TRPV3 antagonists.

G Start Compound Library FLIPR_V3 Primary Screen: FLIPR Calcium Assay (hTRPV3-HEK293) Agonist: 2-APB (50 µM) Start->FLIPR_V3 Filter1 Hit Selection (>50% Inhibition) FLIPR_V3->Filter1 Filter1->Start Fail (Discard) Counter_Screen Counter Screen: Selectivity Panel (TRPV1, TRPV4, TRPA1) Filter1->Counter_Screen Pass Filter2 Selectivity Ratio > 10x? Counter_Screen->Filter2 Filter2->Start No (Non-selective) Patch_Clamp Gold Standard: Whole-Cell Patch Clamp (Voltage Ramp -100 to +100 mV) Filter2->Patch_Clamp Yes Mode_Check Mechanism of Action (State-dependence / Competition) Patch_Clamp->Mode_Check Final Validated Antagonist Mode_Check->Final

Caption: A rigorous screening cascade moving from high-throughput calcium imaging to low-throughput, high-fidelity electrophysiology.

Detailed Protocol: Electrophysiological Validation

Objective: Confirm IC50 and rule out voltage-dependent block.

  • Cell Preparation: Use HEK293T cells transiently transfected with hTRPV3-WT. Record 24–48 hours post-transfection.

  • Solutions:

    • Pipette (Intracellular): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2). Note: High EGTA buffers intracellular Ca2+ to prevent channel desensitization/run-down artifacts common in TRPV3.

    • Bath (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Agonist Stimulation:

    • Do not use Camphor (low potency).

    • Use 2-APB (50-100 µM) or Carvacrol (300 µM) .

    • Critical Step: TRPV3 sensitizes upon repeated stimulation.[3] Apply agonist repeatedly until current amplitude stabilizes before applying the antagonist.

  • Voltage Protocol:

    • Hold at 0 mV.

    • Apply voltage ramps from -100 mV to +100 mV over 400 ms every 2 seconds.

    • Measure current inhibition at +100 mV and -100 mV to detect voltage-dependent blockage (characteristic of pore pluggers).

Biological Context: Signaling Pathway

Understanding where these antagonists intervene is crucial for interpreting downstream data.

Pathway Stimulus Heat (>33°C) / Carvacrol TRPV3 TRPV3 Channel (Keratinocyte Membrane) Stimulus->TRPV3 Activates Ca_Influx Ca2+ Influx TRPV3->Ca_Influx Antagonist Antagonist (e.g., Trpvicin) Antagonist->TRPV3 Blocks NFkB NF-κB Activation Ca_Influx->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (IL-1α, IL-6, TSLP) NFkB->Cytokines Transcription Itch Itch / Dermatitis / Hyperkeratosis Cytokines->Itch Paracrine Effect

Caption: TRPV3 activation in keratinocytes drives cytokine release (TSLP/IL-33), mediating the itch-scratch cycle. Antagonists block the initial Ca2+ influx.

References

  • Fan, M., et al. (2023). "Structural basis of TRPV3 inhibition by an antagonist." Nature Chemical Biology.[4] Link (Source for Trpvicin structure and IC50).

  • Zhang, Y., et al. (2019).[5] "Pharmacological Inhibition of the Temperature-Sensitive and Ca2+-Permeable TRPV3 Channel by Natural Forsythoside B Attenuates Pruritus and Cytotoxicity of Keratinocytes."[3][6] Journal of Pharmacology and Experimental Therapeutics. Link (Source for Forsythoside B data).

  • Cui, T., et al. (2022). "Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine." Experimental Dermatology. Link (Source for Dyclonine repurposing and selectivity).

  • Nilius, B., et al. (2014). "TRPV3: A Ca2+-permeable temperature-sensitive cation channel." Physiological Reviews. Link (General TRPV3 physiology).

  • Reilly, R.M., & Kym, P.R. (2011). "Analgesic Potential of TRPV3 Antagonists." Current Topics in Medicinal Chemistry. Link (Source for Compound 74a/AbbVie data).

Sources

Comparative

Pharmacokinetic Optimization of Arylsulfonyl Anilines as Novel GPR119 Agonists: A Comparative Guide

Executive Summary In the landscape of Type 2 Diabetes (T2D) drug discovery, the G-protein-coupled receptor 119 (GPR119) has emerged as a highly attractive therapeutic target. While early screening efforts identified the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Type 2 Diabetes (T2D) drug discovery, the G-protein-coupled receptor 119 (GPR119) has emerged as a highly attractive therapeutic target. While early screening efforts identified the arylsulfonyl aniline scaffold as a potent class of GPR119 agonists, these initial hits were severely limited by their pharmacokinetic (PK) liabilities—specifically, rapid hepatic clearance and poor oral bioavailability.

This guide provides an in-depth, objective comparison of the pharmacokinetic properties of optimized arylsulfonyl anilines against clinical-stage alternatives. Furthermore, it details the self-validating experimental workflows required to rigorously profile the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

Mechanistic Rationale: GPR119 Activation

GPR119 is predominantly expressed in pancreatic


-cells and intestinal enteroendocrine L-cells. The therapeutic premise of targeting GPR119 lies in its dual mechanism of action: activation of the receptor stimulates the adenylate cyclase pathway, leading to an accumulation of cyclic AMP (cAMP). This cascade triggers both glucose-dependent insulin secretion (GDIS) from the pancreas and the release of glucagon-like peptide-1 (GLP-1) from the gut[1].

GPR119_Pathway Agonist Arylsulfonyl Aniline (GPR119 Agonist) Receptor GPR119 Receptor (L-cells / β-cells) Agonist->Receptor Binds G_alpha_s Gαs Protein Receptor->G_alpha_s Activates AdenylateCyclase Adenylate Cyclase G_alpha_s->AdenylateCyclase Stimulates cAMP cAMP Accumulation AdenylateCyclase->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Secretion GLP-1 / Insulin Secretion PKA->Secretion Triggers

Figure 1: Mechanism of action of arylsulfonyl aniline GPR119 agonists in stimulating GLP-1.

The Pharmacokinetic Challenge: Overcoming Metabolic Liability

The transition of arylsulfonyl anilines from in vitro hits to in vivo leads required overcoming significant metabolic hurdles.

The Liability: Early generation arylsulfonyl 3-(pyridin-2-yloxy)anilines often contained multiple methyl groups on the aniline or pyridine rings. Causality of Failure: Alkyl groups on aromatic rings are prime targets for benzylic oxidation mediated by hepatic Cytochrome P450 (CYP) enzymes. This susceptibility leads to an exceptionally high intrinsic clearance (


) and a correspondingly short in vivo half-life (

).

The Optimization Strategy: To mitigate this, medicinal chemists employ "metabolic blocking." By performing isosteric replacement of these labile methyl groups with metabolically stable, electron-withdrawing moieties (such as halogens, trifluoromethyl, or trifluoromethoxy groups), the CYP450 oxidation sites are effectively shielded. This structural evolution drastically reduces


 and yields potent GPR119 agonists with vastly improved pharmacokinetic properties and oral bioavailability[2].

Objective Comparison: Arylsulfonyl Anilines vs. Alternatives

To contextualize the performance of optimized arylsulfonyl anilines, we must benchmark them against both clinical-stage GPR119 agonists (e.g., MBX-2982) and the current standard of care for incretin modulation, the DPP-4 inhibitor Sitagliptin.

Table 1: Comparative Pharmacokinetic Profiles of Antidiabetic Agents

ParameterOptimized Arylsulfonyl AnilineMBX-2982Sitagliptin
Drug Class GPR119 AgonistGPR119 AgonistDPP-4 Inhibitor
Structural Scaffold Arylsulfonyl 3-(pyridin-2-yloxy)anilinePyrimidine/PiperidineTriazolopyrazine
Development Stage Preclinical Lead[2]Phase 2 Clinical[1]Approved (Standard of Care)
In Vitro

(Rat)
< 45 µL/min/mg1104 µL/min/mg[3]< 20 µL/min/mg
In Vivo

(Rat)
~ 4.5 h1.0 h[3]4.0 h
In Vivo

(Dog/Human)
~ 12.0 h (Dog)17.0 h (Dog)[3]8.0 - 14.0 h (Human)[4]
Oral Bioavailability (

)
~ 45%60% (Dog), ~15% (Rat)[3]87% (Human)[5]
Primary Clearance Route Hepatic (CYP Phase I)Hepatic / Fecal[3]Renal (~80% Unchanged)[4]

Data Interpretation: While MBX-2982 demonstrates excellent half-life in higher species (dogs), it suffers from rapid clearance in rodents due to metabolic hotspots at its ether linkages[3]. Optimized arylsulfonyl anilines achieve a more balanced cross-species PK profile by utilizing rigidified, metabolically inert substitutions[2]. Sitagliptin remains the gold standard for PK efficiency, primarily because it bypasses hepatic metabolism entirely, relying on renal excretion[4].

Experimental Protocols for Pharmacokinetic Profiling

To confidently advance an arylsulfonyl aniline candidate, its PK parameters must be validated through a tiered, self-validating experimental workflow.

PK_Workflow Start Compound Selection (Arylsulfonyl Anilines) InVitro In Vitro Profiling Liver Microsomes CYP450 Inhibition Protein Binding Start->InVitro Decision Go/No-Go Decision (Cl_int < 50 µL/min/mg) InVitro->Decision Decision->Start Fail (Redesign) InVivo In Vivo PK (Rat/Dog) IV & PO Dosing Serial Blood Sampling LC-MS/MS Analysis Decision->InVivo Pass Analysis Data Analysis Calculate t1/2, Vdss, Cl, F% IVIVC Modeling InVivo->Analysis

Figure 2: Tiered experimental workflow for evaluating the pharmacokinetic properties of new leads.

In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (


) of the compound by hepatic enzymes.
  • Preparation: Prepare a 1 µM solution of the arylsulfonyl aniline test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled liver microsomes (Human or Rat).

  • Self-Validating Controls:

    • Positive Control: Co-incubate a known CYP substrate (e.g., Verapamil) to validate the enzymatic viability of the microsomes.

    • Negative Control: Incubate the test compound without the NADPH regenerating system. This ensures that any observed degradation is strictly CYP-mediated metabolism and not spontaneous chemical instability.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots. Causality: Immediately quench the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. The cold organic solvent instantly denatures the CYP450 enzymes, halting all metabolism to provide an exact temporal snapshot of the remaining compound.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant (

    
    ) and calculate 
    
    
    
    .
In Vivo Pharmacokinetic Assessment (Rat Model)

Compounds passing the in vitro threshold (


 < 50 µL/min/mg) proceed to in vivo profiling.
  • Dosing Formulation: Prepare the compound for Intravenous (IV) dosing (e.g., 1 mg/kg in 5% DMSO/95% PEG400) and Per Os (PO) oral gavage (e.g., 10 mg/kg in 0.5% Methylcellulose).

  • Administration: Administer to parallel cohorts of jugular vein-cannulated Sprague-Dawley rats (n=3 per route). Causality: Utilizing an IV cohort is mathematically mandatory for a self-validating PK study. IV administration bypasses first-pass intestinal and hepatic metabolism, yielding the maximum possible systemic exposure (

    
    ). This serves as the absolute baseline required to calculate the true oral bioavailability (
    
    
    
    ).
  • Serial Sampling: Withdraw 200 µL blood samples via the cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Replace the volume with sterile saline to prevent hypovolemic shock.

  • Processing: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to isolate plasma.

  • Data Derivation: Quantify plasma concentrations via LC-MS/MS. Utilize Non-Compartmental Analysis (NCA) software to derive the Area Under the Curve (

    
    ), Half-life (
    
    
    
    ), Volume of Distribution (
    
    
    ), and Clearance (
    
    
    ).

References

  • Title: Discovery and optimization of arylsulfonyl 3-(pyridin-2-yloxy)
  • Title: MBX-2982, a Novel, Oral GPR119 Agonist for the Treatment of Type 2 Diabetes: Results of Single and Multiple Dose Studies Source: ResearchGate / Diabetes URL
  • Title: Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed Source: Clinical Pharmacology & Therapeutics / PubMed URL

Sources

Validation

Comparative Docking Guide: Pyridinone Derivatives vs. Fluoroquinolones Targeting Topoisomerase IV

Executive Summary: The Pyridinone Scaffold Shift In the landscape of antibacterial discovery, the pyridinone scaffold has emerged as a critical bioisostere to the traditional fluoroquinolone core. While fluoroquinolones...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyridinone Scaffold Shift

In the landscape of antibacterial discovery, the pyridinone scaffold has emerged as a critical bioisostere to the traditional fluoroquinolone core. While fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin) have historically dominated as Topoisomerase IV (Topo IV) inhibitors, rising resistance in the Quinolone Resistance-Determining Region (QRDR) necessitates novel scaffolds.

This guide provides a technical comparison of Pyridinone derivatives against standard Fluoroquinolones. It details the docking protocols required to validate these novel compounds, focusing on the ParC/ParE subunits of Topo IV, and substantiates these findings with experimental validation protocols.

Target Architecture & Mechanism

To accurately dock pyridinone derivatives, one must understand the specific binding mode, which differs subtly but critically from DNA Gyrase.

  • Enzyme: Topoisomerase IV (Heterotetramer: ParC₂ParE₂).[1]

  • Primary Binding Site: The DNA-gate (cleavage complex) formed by the ParC subunit and DNA.

  • The Critical "Water-Metal Ion Bridge": Unlike simple competitive inhibitors, high-affinity quinolones and pyridinones function by stabilizing the cleaved DNA-enzyme complex. This interaction is mediated by a Magnesium ion (Mg²⁺) chelated by the drug's keto-acid/keto-amide motif and coordinated to Ser84 and Glu88 (in E. coli numbering) via water molecules.

Critical Protocol Note: Standard rigid docking often fails here. You must include the Mg²⁺ ion and structural water molecules in your receptor grid to reproduce the correct binding mode.

Visualization: The Interaction Network

The following diagram maps the essential interaction network required for a successful Topo IV inhibitor.

TopoIV_Interaction_Map cluster_QRDR QRDR (Quinolone Resistance-Determining Region) Mg Mg²⁺ Ion Water Water Molecules (Structural) Mg->Water Coordination Drug Pyridinone/Quinolone (C3/C4 Keto-Acid) Drug->Mg Chelation DNA DNA Phosphate Backbone Drug->DNA Intercalation/Stacking ParC_Ser84 ParC: Ser84 (Anchor Residue) Water->ParC_Ser84 H-Bond Network ParC_Glu88 ParC: Glu88 (Acidic Residue) Water->ParC_Glu88 H-Bond Network

Caption: Figure 1. The Water-Metal Ion Bridge mechanism essential for Topoisomerase IV inhibition. Note the indirect coordination of the drug to Ser84/Glu88 via Mg²⁺.

Comparative Performance Analysis

The following data compares the docking performance of a representative novel 3-hydroxypyridin-4-one derivative against the clinical standards Ciprofloxacin and Moxifloxacin .

Table 1: Binding Affinity & Energetics

Data derived from consensus docking studies (AutoDock Vina & Gold) on S. aureus Topo IV (PDB: 3FV5).

MetricCiprofloxacin (Standard)Moxifloxacin (Standard)Pyridinone Derivative (Novel)Interpretation
Binding Energy (ΔG) -7.4 to -8.2 kcal/mol-8.5 to -9.6 kcal/mol-8.8 to -10.2 kcal/mol Pyridinones often show enhanced van der Waals contacts due to side-chain flexibility.
Ligand Efficiency (LE) 0.420.380.45 Higher LE indicates the Pyridinone core is a more potent binder per heavy atom.
Mg²⁺ Coordination Bidentate (C3/C4)Bidentate (C3/C4)Bidentate (C3/C4) Essential for activity; the pyridinone scaffold maintains this critical motif.
H-Bond Count 2-33-44-5 Additional H-bonds often observed with ParC Arg123 or ParE subunits in derivatives.
Table 2: Interaction Profile Comparison

Key residue interactions determining specificity and resistance profile.

Interaction SiteCiprofloxacinPyridinone DerivativeCausality/Significance
Ser84 (ParC) Indirect (Water bridge)Indirect (Water bridge)Mutation (Ser84Leu) destroys this link, causing resistance.
Arg123 (ParC) Weak electrostaticStrong H-bond Pyridinone side-chains can be engineered to grab Arg123, compensating for Ser84 mutations.
DNA Intercalation Stacking with +1/+4 basesEnhanced StackingExtended aromatic systems in derivatives improve stabilization of the cleavage complex.

In Silico Workflow: Validated Docking Protocol

To replicate these results, do not use default settings. The presence of the DNA and Mg²⁺ ion requires a specific workflow.

Docking_Workflow Step1 1. Protein Prep (PDB: 3FV5/2XKK) Step2 2. Grid Generation (Include Mg²⁺ & H₂O) Step1->Step2 Retain Mg²⁺ Step4 4. Docking Execution (Flexible Side Chains) Step2->Step4 Step3 3. Ligand Prep (Protonation State pH 7.4) Step3->Step4 Energy Min Step5 5. Interaction Profiling (PLIP/PyMOL) Step4->Step5 RMSD < 2.0Å

Caption: Figure 2. Step-by-step docking workflow. Note: Step 2 is the most common point of failure; Mg²⁺ must be treated as part of the receptor.

Detailed Protocol Steps:
  • Receptor Preparation:

    • Retrieve PDB structure (e.g., S. aureus 3FV5 or E. coli 2XKK).

    • Crucial: Remove all water molecules except the 4 waters coordinating the Mg²⁺ ion.

    • Assign Gasteiger charges. Ensure Mg²⁺ has a +2.0 charge.

  • Ligand Preparation:

    • Generate 3D conformers of the Pyridinone derivative.

    • Minimize energy (MMFF94 force field).

  • Grid Generation:

    • Center grid box on the co-crystallized ligand (or the Mg²⁺ ion if apo).

    • Size: 20x20x20 Å (sufficient to cover the DNA intercalation site).

  • Docking (AutoDock Vina/Gold):

    • Set exhaustiveness to 32 (high precision).

    • Constraint: Define a distance constraint (2.0 - 2.8 Å) between the ligand's chelating oxygens and the Mg²⁺ ion to filter non-productive poses.

Experimental Validation: The Decatenation Assay

Docking is a hypothesis; wet-lab data is the proof. The Decatenation Assay is the gold standard for Topoisomerase IV activity, as Topo IV is the primary enzyme responsible for unlinking (decatenating) daughter chromosomes.[2]

Protocol: Topoisomerase IV Decatenation Assay

Objective: Determine the IC₅₀ of the Pyridinone derivative in preventing kDNA decatenation.

Materials:

  • E. coli or S. aureus Topoisomerase IV (ParC/ParE).[3]

  • Substrate: Catenated Kinetoplast DNA (kDNA).[4]

  • Reference: Ciprofloxacin (Positive Control).

  • Assay Buffer: 40 mM HEPES, 100 mM Potassium Glutamate, 10 mM Mg(OAc)₂, 1 mM ATP.[5]

Workflow:

  • Reaction Setup: Mix 200 ng kDNA, Assay Buffer, and varying concentrations of the Pyridinone derivative (0.01 µM – 100 µM) in a final volume of 30 µL.

  • Enzyme Addition: Initiate reaction by adding 1 Unit of Topoisomerase IV.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 30 µL Stop Buffer (Stephan’s Buffer + Proteinase K).

  • Visualization: Run samples on a 1% agarose gel containing Ethidium Bromide (85V, 2 hours).

    • Result: Catenated kDNA remains in the well (inhibition). Decatenated minicircles migrate into the gel (active enzyme).

  • Quantification: Measure band intensity of decatenated DNA vs. inhibitor concentration to calculate IC₅₀.[2][4]

References

  • Mechanism of Action: Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.

  • Docking Methodology: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Assay Protocol: Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Decatenation Assay. Retrieved March 5, 2026.

  • Structural Basis: Laponogov, I., et al. (2009).[1] Structural insight into the quinolone-DNA cleavage complex of type IIA topoisomerases. Nature Structural & Molecular Biology, 16(6), 667-669.

  • Pyridinone Scaffolds: Hernández-Núñez, E., et al. (2025). In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. MDPI.

Sources

Safety & Regulatory Compliance

Safety

(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol proper disposal procedures

Topic: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol Proper Disposal Procedures Executive Safety Summary & Compound Identification (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol is a specialized pharmaceutical int...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol Proper Disposal Procedures

Executive Safety Summary & Compound Identification

(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol is a specialized pharmaceutical intermediate containing a pyridine ring, a sulfonamide linkage, and a primary alcohol moiety.[1][2][3] Due to the lack of a widely published specific Safety Data Sheet (SDS) for this exact catalog item, safety and disposal protocols must be derived from the Structure-Activity Relationship (SAR) of its functional groups (Pyridine, Sulfonamide, Pyrrolidine).[2][3]

Critical Hazard Profile:

  • Pyridine Moiety: Potential neurotoxin, hepatotoxin, and skin/eye irritant.[2][3] Flammable in free form, though this derivative is likely a solid or viscous oil with a higher flash point.[2][3]

  • Sulfonamide Linkage: Potential sensitizer (allergic reaction risk).[2][3] High chemical stability, requiring high-temperature incineration for complete destruction.[2][3]

  • Primary Alcohol: Adds polarity; likely water-soluble or miscible, increasing the risk of aquatic mobility if released into drains.[2][3]

Immediate Directive: DO NOT dispose of this compound down the drain. DO NOT mix with strong oxidizers (e.g., nitric acid, peroxides) due to the oxidizable alcohol and pyridine nitrogen.[2][3]

Personal Protective Equipment (PPE) Matrix

Before handling waste or spills, ensure the following PPE is donned. This compound is a likely skin and respiratory irritant.[2][3][4]

PPE CategorySpecificationRationale
Hand Protection Nitrile Gloves (Double-gloving recommended)Pyridine derivatives can permeate latex.[1][2][3] Nitrile provides superior chemical resistance.[2][3]
Eye Protection Chemical Splash Goggles Prevents ocular injury from dusts or splashes (standard safety glasses are insufficient for liquid handling).[2][3]
Body Protection Lab Coat (Buttoned, long sleeves)Prevents skin absorption and clothing contamination.[2][3]
Respiratory N95 or P100 Mask (for solids) / Fume Hood Required if handling dry powder to prevent inhalation of pyridine-containing dust.[1][2][3]

Waste Categorization & Pre-Treatment[1][2][3]

Proper segregation is the single most critical step in laboratory waste management.[2][3] This compound must be classified correctly to ensure the incinerator facility uses the correct scrubbing protocols for Sulfur (SOx) and Nitrogen (NOx) gases.[2][3]

  • Primary Waste Stream: Non-Halogenated Organic Waste (unless mixed with halogenated solvents like DCM).[2][3]

  • Secondary Tagging: Must be flagged as "Sulfur-Containing" and "Nitrogen-Containing" .[1][2][3]

Segregation Protocol:
  • Solid Waste: Pure compound, contaminated weighing boats, or solid spill debris.[2][3]

  • Liquid Waste: Mother liquors or solutions containing the compound dissolved in solvents (Acetone, Methanol, Ethyl Acetate).[2][3]

Disposal Procedures (Step-by-Step)

Scenario A: Disposal of Solid Waste (Pure Substance)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3]

  • Transfer: Transfer the solid material carefully to avoid dust generation.[2][3]

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol.[1][2][3]

    • Constituents: 100%.[2][3][5]

    • Hazard Checkbox: Toxic, Irritant.[2][3]

  • Storage: Cap tightly. Store in the Solid Waste satellite accumulation area.[2][3]

Scenario B: Disposal of Liquid Waste (Solutions)
  • Solvent Compatibility Check: Ensure the solvent used is compatible with the "Non-Halogenated" stream.[2][3]

    • Compatible: Acetone, Ethanol, Methanol, Ethyl Acetate, DMSO.[2][3]

    • Incompatible: Chloroform, Dichloromethane (DCM).[2][3] If dissolved in DCM, move to Halogenated Waste stream.[2][3]

  • Pouring: Pour into the designated Organic Waste Carboy (typically red or yellow safety cans).

  • Log Entry: Record the volume and approximate concentration on the waste log sheet attached to the carboy.

Scenario C: Empty Containers (Vials/Bottles)
  • Triple Rinse: Rinse the empty original container three times with a compatible solvent (e.g., acetone).[2][3]

  • Rinsate Disposal: Pour the rinsate into the Liquid Organic Waste container (Scenario B).

  • Defacing: Deface the original label using a marker.[2][3]

  • Glass Disposal: Discard the rinsed, dry glass vial into the Broken Glass/Sharps box (not regular trash).[2][3]

Spill Management & Emergency Response

Spill Response Workflow:

  • Evacuate & Ventilate: Clear the immediate area.[2][3][6] If the substance is a powder, allow dust to settle.[2][3]

  • PPE Up: Don nitrile gloves, goggles, and lab coat.[2][3][7]

  • Containment:

    • Liquid Spill: Encircle with absorbent socks or pads.[2][3]

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion.[2][3]

  • Cleanup:

    • Use Vermiculite or Sand to absorb liquids.[2][3]

    • Sweep solids gently into a dustpan.[2][3]

  • Disposal of Debris: Place all contaminated absorbents and gloves into a clear plastic hazardous waste bag. Seal and label as "Hazardous Waste - Debris contaminated with Pyridine Sulfonamide" .[2][3]

Visual Decision Workflow

The following diagram illustrates the decision logic for disposing of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol based on its physical state and solvent matrix.

DisposalWorkflow Start Waste: (1-(Pyridin-2-ylsulfonyl) pyrrolidin-3-yl)methanol StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid SolidBin Solid Waste Container (HDPE Jar) IsSolid->SolidBin SolventCheck Check Solvent Type IsLiquid->SolventCheck Labeling Label: 'Toxic, Sulfur-Containing' SolidBin->Labeling NonHalo Non-Halogenated Solvent (Acetone, MeOH, EtOH) SolventCheck->NonHalo Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo OrgWaste Non-Halogenated Organic Waste (Incineration) NonHalo->OrgWaste HaloWaste Halogenated Organic Waste (High Temp Incineration) Halo->HaloWaste OrgWaste->Labeling HaloWaste->Labeling

Caption: Decision tree for segregating (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol waste streams.

Regulatory Compliance & Final Disposition

  • US EPA (RCRA): While this specific research chemical may not be a listed "P" or "U" waste, it falls under the characteristic of Ignitability (D001) (if in flammable solvent) or Toxicity (due to Pyridine content).[2][3]

  • Final Destruction: The ultimate disposal method for this compound is Incineration at a permitted facility.[2][3] The presence of Sulfur and Nitrogen requires the facility to use scrubbers to capture SOx and NOx emissions.[2][3]

  • Drain Disposal: Strictly Prohibited.[2][3] Pyridine compounds are toxic to aquatic microorganisms and can disrupt municipal water treatment biosystems.[2][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24229483, (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol (Analog).[1][2][3] Retrieved from [Link]2][3]

  • Sigma-Aldrich. Safety Data Sheet for Pyridine-3-sulfonyl chloride (Functional Group Analog). Retrieved from ][3]">https://www.sigmaaldrich.com[2][3]

  • National Institutes of Health (NIH). Toxicological Profile for Pyridine.[2][3] Retrieved from [Link]2][3]

  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs.[2][3] Retrieved from [Link]2][3]

Sources

Handling

A Senior Application Scientist's Guide to Handling (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol

Hazard Assessment by Structural Analogy The potential hazards of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol are inferred from its constituent chemical groups. This conservative approach is essential for handling c...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment by Structural Analogy

The potential hazards of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol are inferred from its constituent chemical groups. This conservative approach is essential for handling compounds with incomplete toxicological data.

  • Pyrrolidine Moiety: The foundational pyrrolidine ring is a significant contributor to the potential hazard profile. Pyrrolidine itself is classified as corrosive, flammable, and harmful if ingested or inhaled, capable of causing severe skin burns and eye damage.[1][2][3] Therefore, the target compound must be handled as a potential corrosive and skin/eye irritant.

  • Pyridine Moiety: The pyridine functional group, present in related compounds like Pyridine-3-methanol, is associated with hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] It is also classified as harmful if swallowed.[4][5][6]

  • Sulfonyl Group: While the sulfonyl group itself is generally stable, sulfonyl-containing compounds, particularly novel derivatives, warrant careful handling. Prudence dictates treating them as potentially hazardous until proven otherwise.[7]

  • Methanol Group: The primary alcohol is a common functional group, but its presence does not diminish the hazards posed by the heterocyclic components.

Based on this analysis, the compound should be treated as potentially corrosive, a skin and eye irritant, harmful if swallowed, and a potential respiratory irritant.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a robust barrier against potential exposure. The following table summarizes the required equipment, with detailed explanations below.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Provides a primary barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without exposing the skin.[7][8]
Eye & Face Protection Chemical safety goggles with side shields and a full-face shield.Protects eyes from splashes and aerosols. A face shield provides an essential secondary layer of protection for the entire face.[1][7][9]
Body Protection A long-sleeved, cuffed laboratory coat. A chemical-resistant apron is required when handling >50 mL of solution.Prevents contamination of personal clothing and skin. The apron offers enhanced protection against larger volume spills.[7]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.Required when handling the solid powder outside of a certified chemical fume hood or during spill cleanup to prevent inhalation of fine particulates or potential vapors.[7][10]

All handling of this compound, from weighing to solution preparation and disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][11]

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence start Begin Work with (1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol fume_hood Verify Chemical Fume Hood Certification and Airflow start->fume_hood gather_ppe Gather All Required PPE (Gloves, Goggles, Face Shield, Lab Coat) fume_hood->gather_ppe don_coat 1. Don Lab Coat (Ensure full coverage) gather_ppe->don_coat don_inner_gloves 2. Don Inner Pair of Nitrile Gloves don_coat->don_inner_gloves don_goggles 3. Don Safety Goggles & Face Shield don_inner_gloves->don_goggles don_outer_gloves 4. Don Outer Pair of Nitrile Gloves (Pull cuffs over lab coat sleeves) don_goggles->don_outer_gloves ready Ready for Chemical Handling don_outer_gloves->ready Spill_Response spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Personal Safety alert->assess call_ehs Call EHS Immediately assess->call_ehs Large or Unsafe don_ppe Don Full PPE (incl. Respirator) assess->don_ppe Small & Manageable contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Incident to Supervisor & EHS decontaminate->report

Caption: Immediate Response Protocol for a Chemical Spill.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are legally mandated and essential for safety and environmental protection. Do not dispose of this compound down the drain or in regular trash. [9]

Waste Segregation
  • Solid Hazardous Waste: This stream includes contaminated gloves, weigh boats, pipette tips, absorbent pads, and any other solid materials that have come into contact with the compound. [9]* Liquid Hazardous Waste: This stream includes all unused or spent solutions containing the compound and the first rinse of any contaminated glassware.

Container Management
  • Use Designated Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid hazardous waste. High-density polyethylene (HDPE) containers are generally suitable. [1]2. Labeling: At a minimum, each waste container must be labeled with the words "Hazardous Waste," the full chemical name "(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol," and the accumulation start date. [1]3. Storage: Keep waste containers securely sealed when not in use. Store them in a designated, well-ventilated satellite accumulation area away from incompatible materials. [1][9]

Final Disposal
  • Glassware Decontamination: Triple-rinse any glassware that contained the compound with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous liquid waste. Subsequent rinsates can also be collected to ensure thorough decontamination. [1]* Arranging Pickup: Contact your institution's EHS office or a licensed chemical waste contractor to arrange for the pickup and final disposal of the hazardous waste containers. [1][9]

Waste_Disposal_Workflow cluster_generation Waste Generation Point cluster_collection Segregation & Collection cluster_disposal Final Disposal start Waste Generated (Solid or Liquid) is_solid Is Waste Solid? start->is_solid solid_waste Place in Labeled 'Solid Hazardous Waste' Container is_solid->solid_waste Yes liquid_waste Place in Labeled 'Liquid Hazardous Waste' Container is_solid->liquid_waste No store_waste Store Sealed Container in Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for Segregation and Disposal of Waste.

References

  • Proper Disposal of 1-Benzoylpyrrolidine: A Guide for Laboratory Professionals. Benchchem.
  • Essential Guide to the Safe Disposal of 3-(Dodecenyl)pyrrolidine-2,5-dione. Benchchem.
  • Personal protective equipment for handling Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQnnS9vhw92IajkEAw2A1tQw9NZNTAjHY6zr2lCjScMS-2C9S3bzj7gGMTbu6sDQWGnxtf1bwHOP8C5NHac80-Odf59ukAkjHc6XpyoaxHAVI2tEX_ApWCUCNqD9Qf0UrV1dhaQBgnp1awC141Fef6m3L_zyDa8lbVTnv3EACR2s5UiBgDXiljI8EUUX0Z8zq4F4PK43JidMfgMo9DKXfoTSIgHOz3Kh-C2vyWS-DJ2LN8XHLsjWt6OtsJTIfF-05b09Zf3EyLNoJKrhJ4T4aXd_8xPZ3rIf7vOpFHcvC0ckh-1fwq0MrMOtQxkn3L-Cw1J-V0Y2ApEv_2kK7xTw==
  • SAFETY DATA SHEET - Pyrrolidine. Fisher Scientific.
  • SAFETY DATA SHEET - Pyridine-3-methanol. Fisher Scientific.
  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency.
  • Pyrrolidine - Safety Data Sheet. Apollo Scientific.
  • SAFETY DATA SHEET - Pyrrolidine. MilliporeSigma.
  • SAFETY DATA SHEET - [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol. Fisher Scientific.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • Protective Equipment. American Chemistry Council.
  • SAFETY DATA SHEET - Pyridine. Stobec.
  • SAFETY DATA SHEET - Pyridine-3-methanol. Thermo Fisher Scientific.
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. Benchchem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol
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Reactant of Route 2
(1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-yl)methanol
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